molecular formula C8H17Cl B13156102 1-Chloro-2,2,4-trimethylpentane CAS No. 2371-06-4

1-Chloro-2,2,4-trimethylpentane

Cat. No.: B13156102
CAS No.: 2371-06-4
M. Wt: 148.67 g/mol
InChI Key: JZGIEKAGVWKJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2,2,4-trimethylpentane (CAS Registry Number: 2371-06-4) is a saturated organic compound with the molecular formula C8H17Cl and a molecular weight of 148.67 g/mol . This alkyl chloride, classified under HS code 2903199000, is characterized by a density of 0.862 g/cm³ and a boiling point of 157.6°C at 760 mmHg . Its structure features a chlorine atom on a primary carbon adjacent to a tertiary carbon, making it a valuable intermediate in free-radical reactions and other synthetic pathways to study selectivity and reaction mechanisms . With a flash point of 43.5°C, this compound is classified as flammable and requires careful handling and storage, sealed in a dry environment at 2-8°C . Its exact mass is 148.10200, and it has a calculated vapor pressure of 3.54 mmHg at 25°C . The SMILES notation for this molecule is CC(C)CC(C)(C)CCl, and its InChIKey is JZGIEKAGVWKJMH-UHFFFAOYSA-N . This product is intended For Research and Further Manufacturing Use Only and is not for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2371-06-4

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

1-chloro-2,2,4-trimethylpentane

InChI

InChI=1S/C8H17Cl/c1-7(2)5-8(3,4)6-9/h7H,5-6H2,1-4H3

InChI Key

JZGIEKAGVWKJMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)CCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Chloro-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,2,4-trimethylpentane, a chlorinated derivative of isooctane, is a chemical compound of interest in synthetic organic chemistry. Its branched structure and the presence of a primary chloride impart specific reactivity and physical characteristics that are valuable for various applications, including as an alkylating agent and in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. Data has been compiled from various sources to provide a thorough reference.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₈H₁₇Cl--INVALID-LINK--
Molecular Weight 148.67 g/mol --INVALID-LINK--
CAS Number 2371-06-4--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Appearance Colorless liquid (expected)Inferred from analogous compounds
Boiling Point Not precisely determined, estimated to be around 150-160 °CInferred from structural similarity to other chlorinated alkanes
Density Not experimentally determined-
Solubility Insoluble in water; Soluble in organic solventsInferred from structure
Table 2: Computed Properties
PropertyValueSource
XLogP3 3.7--INVALID-LINK--
Hydrogen Bond Donor Count 0--INVALID-LINK--
Hydrogen Bond Acceptor Count 0--INVALID-LINK--
Rotatable Bond Count 3--INVALID-LINK--
Exact Mass 148.101878 g/mol --INVALID-LINK--
Monoisotopic Mass 148.101878 g/mol --INVALID-LINK--
Topological Polar Surface Area 0 Ų--INVALID-LINK--
Heavy Atom Count 9--INVALID-LINK--

Experimental Protocols

Synthesis of this compound via Free-Radical Chlorination

The synthesis of this compound can be achieved through the free-radical chlorination of 2,2,4-trimethylpentane (B7799088) (isooctane). This method typically yields a mixture of monochlorinated isomers, from which the desired product can be separated. The following protocol is a generalized procedure based on established methods for the chlorination of alkanes.

Materials:

  • 2,2,4-Trimethylpentane (isooctane)

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

  • Azo-bis-isobutyronitrile (AIBN) or UV lamp

  • Anhydrous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or UV lamp

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus or preparative gas chromatograph

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, place 2,2,4-trimethylpentane. If using a chemical initiator, add a catalytic amount of AIBN.

  • Initiation: If using UV light, position the lamp to irradiate the flask. If using a chemical initiator, gently heat the mixture to the decomposition temperature of AIBN (around 65-85 °C).

  • Chlorination: Slowly add sulfuryl chloride or bubble chlorine gas through the reaction mixture with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition of the chlorinating agent.

  • Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) to observe the formation of monochlorinated products and the consumption of the starting material.

  • Workup: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Carefully wash the mixture with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and any remaining starting material using a rotary evaporator.

  • Purification: The resulting mixture of chlorinated isomers can be separated by fractional distillation under reduced pressure or by preparative gas chromatography to isolate this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of this compound can be confirmed using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms).

GC Conditions (suggested):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split.

MS Conditions (suggested):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Scan Speed: Normal.

The resulting mass spectrum should be compared with reference spectra for confirmation of the structure.

Synthetic Pathway Visualization

The free-radical chlorination of 2,2,4-trimethylpentane leads to the formation of several monochlorinated isomers due to the presence of different types of hydrogen atoms (primary, secondary, and tertiary). The following diagram illustrates this reaction pathway.

G cluster_start Starting Material cluster_reaction Reaction cluster_products Monochlorinated Isomers 2_2_4_trimethylpentane 2,2,4-Trimethylpentane reaction_conditions Cl2, UV light or AIBN, heat 2_2_4_trimethylpentane->reaction_conditions Free-Radical Chlorination 1_chloro This compound (Target Product) reaction_conditions->1_chloro 3_chloro 3-Chloro-2,2,4-trimethylpentane reaction_conditions->3_chloro 2_chloro_2_methyl 2-Chloro-2,4,4-trimethylpentane reaction_conditions->2_chloro_2_methyl 1_chloro_4_methyl 1-Chloro-2,4,4-trimethylpentane reaction_conditions->1_chloro_4_methyl

Caption: Free-radical chlorination of 2,2,4-trimethylpentane yields a mixture of isomers.

Reactivity and Potential Applications

This compound, as a primary alkyl halide with significant steric hindrance around the alpha and beta carbons, exhibits characteristic reactivity.

  • Nucleophilic Substitution: It can undergo Sₙ2 reactions with strong, unhindered nucleophiles. However, the bulky neopentyl-like structure slows down the reaction rate compared to less hindered primary alkyl halides. Sₙ1 reactions are unlikely due to the instability of the corresponding primary carbocation.

  • Elimination Reactions: Under strongly basic conditions, E2 elimination can occur to form 2,2,4-trimethyl-1-pentene.

  • Grignard Reagent Formation: It can react with magnesium to form the corresponding Grignard reagent, which is a valuable intermediate for forming carbon-carbon bonds.

The unique structural features of this compound make it a useful building block in the synthesis of compounds where a bulky, branched alkyl group is desired. In drug development, such moieties can be incorporated to enhance lipophilicity or to probe steric interactions within a biological target.

Safety Information

This compound is expected to be a flammable liquid and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

An In-depth Technical Guide to the Molecular Structure of 1-Chloro-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,2,4-trimethylpentane is a halogenated alkane, a structural isomer of monochlorinated octanes. Its branched structure, derived from its parent alkane, 2,2,4-trimethylpentane (B7799088) (isooctane), imparts specific physicochemical properties that are of interest in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analysis of this compound. The information presented is intended to support research and development activities where this compound may be utilized as a reagent, intermediate, or reference standard.

Molecular Structure and Isomerism

The molecular structure of this compound is characterized by a pentane (B18724) backbone with three methyl groups and one chlorine atom as substituents.

Chemical Identification
IdentifierValue
IUPAC Name This compound[1]
Chemical Formula C8H17Cl[1]
CAS Registry Number 2371-06-4[1][2]
Molecular Weight 148.67 g/mol [1]
SMILES CC(C)CC(C)(C)CCl[1]
InChI InChI=1S/C8H17Cl/c1-7(2)5-8(3,4)6-9/h7H,5-6H2,1-4H3[1]
InChIKey JZGIEKAGVWKJMH-UHFFFAOYSA-N[1][2]
Structural Isomerism

This compound is one of several structural isomers that can be formed from the monochlorination of 2,2,4-trimethylpentane. The position of the chlorine atom on the carbon skeleton determines the specific isomer. The free radical chlorination of 2,2,4-trimethylpentane can theoretically yield four different monochlorinated isomers by substitution at the primary, secondary, or tertiary carbon atoms.[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Weight 148.67 g/mol [1]
XLogP3 3.7[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]
Rotatable Bond Count 3[1]
Exact Mass 148.101878 Da[1]
Monoisotopic Mass 148.101878 Da[1]
Topological Polar Surface Area 0 Ų[1]
Heavy Atom Count 9[1]
Complexity 74.6[1]

Synthesis and Reactivity

Synthesis

A primary method for the synthesis of this compound is the free-radical chlorination of 2,2,4-trimethylpentane .[3][4][5] This reaction is typically initiated by ultraviolet (UV) light or a radical initiator. The mechanism involves three key steps: initiation, propagation, and termination.

Synthesis_Pathway 2,2,4-trimethylpentane 2,2,4-trimethylpentane Propagation Propagation 2,2,4-trimethylpentane->Propagation Cl2 Cl2 Radical_Initiation Radical_Initiation Cl2->Radical_Initiation UV light UV_light UV_light Radical_Initiation->Propagation Cl• Termination Termination Propagation->Termination This compound This compound Propagation->this compound Other_isomers Other_isomers Propagation->Other_isomers HCl HCl Propagation->HCl

Free-radical chlorination of 2,2,4-trimethylpentane.

Another potential synthetic route is the addition of hydrogen chloride (HCl) to an alkene , such as 2,2,4-trimethyl-1-pentene. This reaction would proceed via an electrophilic addition mechanism. According to Markovnikov's rule, the addition of HCl to an unsymmetrical alkene will result in the hydrogen atom adding to the carbon with more hydrogen atoms, and the chlorine atom adding to the carbon with fewer hydrogen atoms.[6][7]

Reactivity

As a primary alkyl halide, this compound can undergo nucleophilic substitution reactions (both SN1 and SN2 mechanisms, though SN2 is generally favored for primary halides) and elimination reactions (E1 and E2) in the presence of a strong base. The bulky trimethylpentyl group may sterically hinder the backside attack required for an SN2 reaction, potentially favoring an E2 mechanism.

Experimental Protocols

Synthesis: Free-Radical Chlorination of 2,2,4-trimethylpentane (Illustrative Protocol)

Objective: To synthesize this compound via free-radical chlorination.

Materials:

  • 2,2,4-trimethylpentane

  • Chlorine gas (Cl2)

  • Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

  • UV lamp

  • Reaction flask with a gas inlet and condenser

  • Gas washing bottle

  • Neutralizing solution (e.g., sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • Dissolve a known amount of 2,2,4-trimethylpentane in the inert solvent in the reaction flask.

  • Initiate the reaction by turning on the UV lamp directed at the flask.

  • Slowly bubble chlorine gas through the solution. The reaction is exothermic, so cooling may be necessary to control the reaction rate.

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by Gas Chromatography (GC).

  • Once the desired conversion is achieved, stop the flow of chlorine gas and turn off the UV lamp.

  • Bubble an inert gas (e.g., nitrogen) through the solution to remove any unreacted chlorine.

  • Wash the reaction mixture with a neutralizing solution to remove any dissolved HCl.

  • Separate the organic layer and dry it over an anhydrous drying agent.

  • Purify the product mixture by fractional distillation to separate the different chlorinated isomers.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for separating volatile organic compounds (e.g., DB-5MS)

Procedure:

  • Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration.

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Analysis: Inject a small volume of the prepared sample into the GC-MS. The components of the sample will be separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it will be ionized and fragmented in the mass spectrometer. The resulting mass spectrum will provide a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library. Quantification can be achieved by integrating the peak area of a characteristic ion and comparing it to a calibration curve prepared from standards of known concentration.

Spectroscopic Data (Expected)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The protons on the carbon bearing the chlorine atom (C1) would be deshielded and appear at a higher chemical shift compared to the other alkyl protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a separate peak for each unique carbon atom in the molecule. The carbon atom bonded to the chlorine (C1) will be significantly deshielded and appear at a lower field (higher ppm value) compared to the other carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

  • C-H stretching vibrations from the alkyl groups in the range of 2850-3000 cm⁻¹.

  • C-H bending vibrations around 1365-1465 cm⁻¹.

  • A characteristic C-Cl stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.[8]

Mass Spectrometry (MS)

The mass spectrum obtained by electron ionization (EI) would likely show a small molecular ion peak (M⁺) at m/z 148 and a characteristic M+2 peak at m/z 150 with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.[9] Common fragmentation patterns would involve the loss of a chlorine radical (Cl•) and cleavage of the carbon-carbon bonds, leading to the formation of various carbocation fragments. A prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is expected.

Logical Relationships in Analysis

The analytical workflow for identifying and characterizing this compound typically involves a combination of chromatographic separation and spectroscopic detection.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Separation & Detection cluster_2 Data Analysis Sample Sample Extraction Extraction Sample->Extraction Dilution Dilution Extraction->Dilution GC Gas Chromatography Dilution->GC Injection MS Mass Spectrometry GC->MS Data_Processing Data_Processing MS->Data_Processing Library_Search Spectral Library Search Quantification Quantification Data_Processing->Library_Search Data_Processing->Quantification

General analytical workflow for GC-MS analysis.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and analysis of this compound. The information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of this compound's characteristics is essential for its effective and safe utilization in scientific endeavors.

References

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,2,4-trimethylpentane, a chlorinated derivative of isooctane, is a chemical compound of interest in various fields of chemical research and development. Its physical properties are fundamental to its handling, application, and the design of processes in which it is a component. This technical guide provides a summary of the available physical property data for this compound, alongside generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are determined by its molecular structure, which consists of a branched eight-carbon chain with a chlorine atom attached to the primary carbon. The presence of the halogen atom introduces polarity, influencing its boiling point and density compared to its parent alkane.

Data Presentation

The following table summarizes the key physical properties of this compound. It is important to note that while these values are reported in chemical databases, the experimental basis and specific conditions of their measurement are not always extensively detailed in publicly available literature.

Physical PropertyValueUnits
Molecular Formula C₈H₁₇Cl-
Molecular Weight 148.67 g/mol [1][2]
Density 0.862g/cm³[3]
Boiling Point 157.6°C (at 760 mmHg)[3]
Melting Point Not available°C
Refractive Index 1.422-[3]
Solubility Insoluble in water; Soluble in organic solvents-

Experimental Protocols

The determination of the physical properties of a liquid organic compound such as this compound follows established laboratory procedures. Below are detailed methodologies for the key experiments.

Density Measurement

The density of a liquid can be accurately determined using a pycnometer or a vibrating tube density meter.

Pycnometer Method:

  • A clean, dry pycnometer of a known volume is weighed empty.

  • The pycnometer is then filled with the sample liquid, this compound, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a thermostatically controlled water bath to bring the liquid to a specific temperature (e.g., 20°C).

  • The volume is adjusted precisely to the calibration mark on the pycnometer.

  • The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

  • The density is calculated by dividing the mass of the liquid (final weight minus empty weight) by the known volume of the pycnometer.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Distillation Method:

  • A small volume of this compound is placed in a distillation flask.

  • The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm leading to the condenser.

  • The flask is gently heated.

  • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Refractive Index Measurement

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property of a liquid and is determined using a refractometer, typically an Abbe refractometer.

Abbe Refractometer Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

  • A few drops of this compound are placed on the surface of the lower prism.

  • The prisms are closed and locked.

  • Light is directed through the sample, and the telescope is adjusted to bring the dividing line between the light and dark fields into view.

  • The compensator is adjusted to remove any color fringes and sharpen the dividing line.

  • The refractometer is adjusted so that the sharp dividing line is centered on the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Solubility Assessment

The solubility of a compound is determined by observing its behavior when mixed with various solvents.

Qualitative Solubility Test:

  • To test for solubility in water, a small amount of this compound is added to a test tube containing water. The mixture is agitated, and the formation of a single phase (soluble) or two distinct layers (insoluble) is observed. Alkyl halides are generally insoluble in water.

  • To test for solubility in organic solvents, the same procedure is repeated with solvents such as ethanol, acetone, or diethyl ether. This compound is expected to be soluble in these common organic solvents.

Logical Relationships

The physical properties of this compound are intrinsically linked to its molecular structure. The diagram below illustrates these relationships.

G A Molecular Structure (this compound) B Molecular Weight (148.67 g/mol) A->B C Intermolecular Forces (van der Waals, Dipole-Dipole) A->C F Polarity (C-Cl bond) A->F H Refractive Index (1.422) A->H determines D Boiling Point (157.6 °C) B->D influences E Density (0.862 g/cm³) B->E influences C->D G Solubility (Insoluble in Water, Soluble in Organics) C->G F->C F->G

References

An In-depth Technical Guide to the Synthesis of 1-Chloro-2,2,4-trimethylpentane and Related Neopentyl Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the synthesis of 1-chloro-2,2,4-trimethylpentane, with a foundational discussion beginning with neopentyl alcohol. It clarifies the synthetic pathways, addresses common misconceptions regarding skeletal rearrangements, and provides detailed protocols for related key transformations.

Feasibility of Synthesizing this compound from Neopentyl Alcohol

A direct synthesis of this compound from neopentyl alcohol (2,2-dimethylpropan-1-ol) is not chemically feasible through standard substitution reactions. This is due to a fundamental mismatch in the carbon skeletons of the two molecules.

  • Neopentyl alcohol has a five-carbon backbone arranged as a quaternary carbon bonded to a methylene (B1212753) group with a hydroxyl function.

  • This compound possesses an eight-carbon, branched structure.

The conversion would necessitate not only the substitution of the hydroxyl group with chlorine but also a significant carbon-carbon bond formation and skeletal reconstruction, which is beyond the scope of a simple, one-pot conversion.

A plausible synthetic route to this compound would instead start from an alcohol with the correct carbon skeleton, such as 2,2,4-trimethyl-1-pentanol . The conversion of this alcohol to the target chloride can be achieved using standard chlorinating agents like thionyl chloride, which will be discussed in later sections.

The Challenge of Synthesizing Neopentyl Chloride from Neopentyl Alcohol: The Wagner-Meerwein Rearrangement

The synthesis of the structurally related neopentyl chloride (1-chloro-2,2-dimethylpropane) from neopentyl alcohol is a classic example of the challenges posed by carbocation rearrangements in organic synthesis. Methods that proceed through a carbocation intermediate are prone to failure.

When neopentyl alcohol is treated with reagents like concentrated hydrochloric acid, often in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂), the intended Sₙ1 reaction does not yield neopentyl chloride. Instead, the primary product is 2-chloro-2-methylbutane .[1][2][3] This occurs due to a Wagner-Meerwein rearrangement, where the initially formed, unstable primary carbocation rearranges to a more stable tertiary carbocation via a 1,2-methyl shift.[4]

The chloride ion then attacks this more stable carbocation, leading to the rearranged product.

G neopentyl_alcohol Neopentyl Alcohol protonated_alcohol Protonated Alcohol neopentyl_alcohol->protonated_alcohol + H⁺ hcl HCl / ZnCl₂ primary_carbocation Primary Carbocation (Unstable) protonated_alcohol->primary_carbocation - H₂O tertiary_carbocation Tertiary Carbocation (Stable) primary_carbocation->tertiary_carbocation Rearrangement rearrangement 1,2-Methyl Shift (Wagner-Meerwein) rearranged_product 2-Chloro-2-methylbutane (Major Product) tertiary_carbocation->rearranged_product + Cl⁻ water H₂O cl_ion Cl⁻

Figure 1. Reaction pathway of neopentyl alcohol with HCl, showing the Wagner-Meerwein rearrangement.

Synthesis of Neopentyl Chloride from Neopentyl Alcohol without Rearrangement

To suppress the Wagner-Meerwein rearrangement, reaction conditions that avoid the formation of a free primary carbocation are necessary. The use of thionyl chloride (SOCl₂) is a common and effective method.

The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite ester intermediate. In the absence of a base, this can lead to an Sₙi (substitution nucleophilic internal) mechanism with retention of configuration. However, for primary alcohols, the reaction is more akin to an Sₙ2 pathway. The addition of a non-nucleophilic base like pyridine (B92270) ensures an Sₙ2 mechanism with inversion of configuration by preventing the buildup of HCl and ensuring a free chloride ion is the nucleophile.[5][6] This pathway effectively avoids carbocation formation and thus rearrangement.

G cluster_reagents Reagents neopentyl_alcohol Neopentyl Alcohol intermediate Chlorosulfite Ester neopentyl_alcohol->intermediate + SOCl₂ socl2 SOCl₂ product Neopentyl Chloride intermediate->product Sₙ2 attack by Cl⁻ pyridine Pyridine (Base) byproducts SO₂ + Pyridinium Chloride

Figure 2. Synthesis of neopentyl chloride from neopentyl alcohol using thionyl chloride to avoid rearrangement.
  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

  • Reagents: The flask is charged with neopentyl alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Cooling: The stirred solution is cooled in an ice-water bath to 0 °C. Anhydrous pyridine (1.1 eq) is added.

  • Addition of Thionyl Chloride: Thionyl chloride (1.1 eq) is added dropwise to the cooled solution via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and stirred for several hours, or gently refluxed until the reaction is complete (monitored by TLC or GC).

  • Workup: The reaction mixture is cooled and slowly poured over crushed ice to quench excess thionyl chloride. The organic layer is separated.

  • Purification: The organic layer is washed sequentially with dilute HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine. It is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation. The crude product is purified by distillation.

Preferred Method: Free-Radical Chlorination of Neopentane (B1206597)

The most efficient and high-yielding method for the synthesis of neopentyl chloride is the free-radical chlorination of neopentane.[7] This method is particularly effective because all twelve hydrogen atoms in neopentane are chemically equivalent. Consequently, monosubstitution leads to a single product, minimizing the purification challenges often associated with free-radical halogenation of other alkanes.[7][8][9]

The reaction is initiated by UV light or heat, which homolytically cleaves the Cl-Cl bond to generate chlorine radicals. These radicals then propagate a chain reaction. Since free radicals, unlike carbocations, do not typically undergo rearrangement, the neopentyl structure is preserved.

G start Neopentane + Cl₂ initiation Initiation (UV light or heat) start->initiation propagation1 Propagation Step 1 initiation->propagation1 2 Cl• propagation2 Propagation Step 2 propagation1->propagation2 Neopentyl Radical + HCl termination Termination propagation1->termination propagation2->propagation1 Neopentyl Chloride + Cl• propagation2->termination product Neopentyl Chloride + HCl propagation2->product Major Pathway

Figure 3. Workflow for the free-radical chlorination of neopentane.
  • Setup: A reaction vessel equipped with a gas inlet, a condenser (cooled), and a high-intensity UV lamp is required. Neopentane, being a gas at room temperature, is condensed into the vessel at a low temperature.

  • Reaction: Chlorine gas is bubbled through the liquid neopentane while the mixture is irradiated with UV light. The reaction is typically performed at a low temperature to maintain neopentane in the liquid phase. The ratio of neopentane to chlorine is kept high to favor monosubstitution.[10]

  • Monitoring: The reaction is monitored by GC to follow the disappearance of the starting material and the formation of the product.

  • Workup: Once the desired conversion is achieved, the UV lamp is turned off, and the excess chlorine and HCl gas are removed by purging with an inert gas (e.g., nitrogen).

  • Purification: The reaction mixture, containing unreacted neopentane, neopentyl chloride, and minor amounts of polychlorinated products, is fractionally distilled to isolate the pure neopentyl chloride.

Data Summary

The following table summarizes quantitative data for the discussed reactions. Yields can be highly dependent on specific reaction conditions.

Starting MaterialProductReagents/ConditionsYieldNotes
Neopentyl Alcohol2-Chloro-2-methylbutaneHCl, ZnCl₂MajorProduct is the result of a Wagner-Meerwein rearrangement.[1]
Neopentyl AlcoholNeopentyl ChlorideSOCl₂, Pyridine60%Avoids carbocation rearrangement.[11]
NeopentaneNeopentyl ChlorideCl₂, UV lightGoodHigh selectivity due to the equivalence of all primary hydrogens.[7][8][9]
2,2,4-Trimethyl-1-pentanolThis compoundSOCl₂N/AProposed viable route to the originally requested molecule.

References

An In-depth Technical Guide to the Isomers of C8H17Cl: Nomenclature, Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of C8H17Cl, focusing on their IUPAC nomenclature, physicochemical properties, synthesis, and characterization. The information presented is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields of chemical research where a thorough understanding of these chloroalkane isomers is essential.

IUPAC Nomenclature and Structural Isomers

The molecular formula C8H17Cl represents a multitude of structural isomers, which arise from the different possible arrangements of the eight carbon atoms in the parent alkane chain and the various positions the chlorine atom can occupy. The systematic naming of these isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The foundation for identifying all structural isomers of C8H17Cl lies in the 18 structural isomers of its parent alkane, octane (B31449) (C8H18). By considering each of these alkane skeletons and the unique positions for a single chlorine substituent, we can systematically derive all possible monochlorinated octane isomers.

The 18 structural isomers of octane are:

  • n-octane

  • 2-Methylheptane

  • 3-Methylheptane

  • 4-Methylheptane

  • 3-Ethylhexane

  • 2,2-Dimethylhexane

  • 2,3-Dimethylhexane

  • 2,4-Dimethylhexane

  • 2,5-Dimethylhexane

  • 3,3-Dimethylhexane

  • 3,4-Dimethylhexane

  • 3-Ethyl-2-methylpentane

  • 3-Ethyl-3-methylpentane

  • 2,2,3-Trimethylpentane

  • 2,2,4-Trimethylpentane

  • 2,3,3-Trimethylpentane

  • 2,3,4-Trimethylpentane

  • 2,2,3,3-Tetramethylbutane

From these parent alkanes, a large number of C8H17Cl isomers can be generated. The following tables summarize the IUPAC names of these isomers, categorized by their parent alkane structure.

Isomers Derived from n-Octane
IUPAC Name
1-Chlorooctane
2-Chlorooctane
3-Chlorooctane
4-Chlorooctane
Isomers Derived from Methylheptanes
Parent AlkaneIUPAC Name of C8H17Cl Isomer
2-Methylheptane1-Chloro-2-methylheptane
2-Chloro-2-methylheptane
3-Chloro-2-methylheptane
4-Chloro-2-methylheptane
5-Chloro-2-methylheptane
6-Chloro-2-methylheptane
7-Chloro-2-methylheptane
3-Methylheptane1-Chloro-3-methylheptane
2-Chloro-3-methylheptane
3-Chloro-3-methylheptane
4-Chloro-3-methylheptane
5-Chloro-3-methylheptane
6-Chloro-3-methylheptane
7-Chloro-3-methylheptane
4-Methylheptane1-Chloro-4-methylheptane
2-Chloro-4-methylheptane
3-Chloro-4-methylheptane
4-Chloro-4-methylheptane

Note: Due to the extensive number of isomers, a selection of the most common and illustrative examples is provided in the subsequent sections. A complete, exhaustive list would be beyond the practical scope of this guide.

Physicochemical Properties of Selected C8H17Cl Isomers

The physical and chemical properties of C8H17Cl isomers vary depending on their molecular structure, including the branching of the carbon chain and the position of the chlorine atom. These differences can significantly impact their reactivity, solubility, and utility in various applications. The following table summarizes key physicochemical data for a selection of C8H17Cl isomers.

IUPAC NameBoiling Point (°C)Density (g/mL)Refractive Index (nD)
1-Chlorooctane182-1830.8741.430
2-Chlorooctane172-1730.8671.427
3-Chlorooctane175-1770.8691.429
4-Chlorooctane173.40.8621.423[1]
1-Chloro-2-methylheptane~175-177~0.87~1.432
2-Chloro-2-methylheptane163.90.8641.428

Experimental Protocols

Synthesis of C8H17Cl Isomers

The synthesis of specific C8H17Cl isomers can be achieved through various established methods in organic chemistry. The choice of method depends on the desired isomer and the available starting materials.

3.1.1. From Alcohols (Hydrochlorination)

This is a common and versatile method for preparing alkyl chlorides.

  • Principle: The hydroxyl group of an octanol (B41247) isomer is replaced by a chlorine atom using a chlorinating agent.

  • Reagents:

    • Corresponding octanol isomer (e.g., 1-octanol, 2-octanol)

    • Chlorinating agent:

      • Concentrated Hydrochloric Acid (HCl) with Zinc Chloride (ZnCl2) as a catalyst (Lucas test conditions, particularly effective for secondary and tertiary alcohols).

      • Thionyl Chloride (SOCl2)

      • Phosphorus Trichloride (PCl3)

  • General Procedure (using Thionyl Chloride):

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl and SO2), place the desired octanol isomer.

    • Cool the flask in an ice bath.

    • Slowly add thionyl chloride (SOCl2) dropwise with stirring. A slight molar excess of SOCl2 is typically used.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • After completion, carefully quench the reaction by slowly pouring the mixture into ice-cold water.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with a dilute sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

    • Remove the drying agent by filtration.

    • Purify the crude product by fractional distillation to obtain the desired C8H17Cl isomer.

3.1.2. From Alkanes (Free-Radical Halogenation)

This method is suitable for producing a mixture of isomers, as free-radical chlorination is generally not very selective.[2][3][4][5][6]

  • Principle: An octane isomer reacts with chlorine gas (Cl2) in the presence of ultraviolet (UV) light to initiate a free-radical chain reaction, leading to the substitution of hydrogen atoms with chlorine.

  • Reagents:

    • Corresponding octane isomer (e.g., n-octane, 2-methylheptane)

    • Chlorine gas (Cl2)

  • General Procedure:

    • Place the octane isomer in a reaction vessel equipped with a gas inlet, a condenser, and a UV lamp.

    • Bubble chlorine gas through the alkane while irradiating the mixture with UV light.

    • The reaction is typically exothermic and may require cooling to control the temperature.

    • Monitor the reaction progress by GC to observe the formation of various monochlorinated and polychlorinated products.

    • Once the desired degree of conversion is achieved, stop the flow of chlorine and turn off the UV lamp.

    • Wash the reaction mixture with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted chlorine, followed by washing with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Separate the mixture of isomers by fractional distillation. Due to the often-close boiling points of the isomers, this separation can be challenging.

3.1.3. From Alkenes (Hydrochlorination)

This method allows for the regioselective synthesis of certain C8H17Cl isomers based on Markovnikov's rule.[7][8][9][10][11]

  • Principle: An octene isomer reacts with hydrogen chloride (HCl) via an electrophilic addition mechanism.

  • Reagents:

    • Corresponding octene isomer (e.g., 1-octene, 2-octene)

    • Hydrogen Chloride (HCl), either as a gas or dissolved in a suitable solvent (e.g., acetic acid).

  • General Procedure:

    • Dissolve the octene isomer in a suitable inert solvent in a reaction flask.

    • Cool the solution in an ice bath.

    • Bubble dry HCl gas through the solution or add a solution of HCl in a solvent.

    • Stir the reaction mixture until the reaction is complete (monitor by TLC or GC).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by distillation.

Characterization of C8H17Cl Isomers

Distinguishing between the various structural and stereoisomers of C8H17Cl requires a combination of analytical techniques.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound.

  • Methodology:

    • Sample Preparation: Dilute a small amount of the sample mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

    • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS instrument.

    • GC Separation: Use a suitable capillary column (e.g., a non-polar DB-5ms or a slightly polar DB-17ms) and a temperature program that allows for the separation of the isomers. The temperature program typically involves an initial hold at a low temperature, followed by a gradual ramp to a higher temperature.

    • MS Analysis: As each isomer elutes from the GC column, it is ionized (commonly by electron ionization). The mass spectrometer then analyzes the mass-to-charge ratio of the resulting ions, generating a mass spectrum for each component.

    • Data Analysis:

      • The retention time from the GC helps to differentiate between isomers. Generally, more branched isomers have lower boiling points and thus shorter retention times than their straight-chain counterparts.

      • The mass spectrum provides the molecular ion peak (M+), confirming the molecular weight. The fragmentation pattern is unique to each isomer and can be used for structural elucidation by comparing it to spectral libraries (e.g., NIST).

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule, making it invaluable for distinguishing between isomers.[12][13][14][15][16]

  • ¹H NMR (Proton NMR):

    • Principle: Provides information about the different chemical environments of hydrogen atoms in a molecule.

    • Methodology:

      • Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl3).

      • Acquire the ¹H NMR spectrum.

      • Analysis:

        • Number of Signals: The number of distinct signals corresponds to the number of non-equivalent sets of protons.

        • Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Protons on a carbon adjacent to the chlorine atom are deshielded and appear at a lower field (typically 3-4 ppm).

        • Integration: The area under each signal is proportional to the number of protons it represents.

        • Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is due to spin-spin coupling with neighboring protons and provides information about the number of adjacent protons.

  • ¹³C NMR (Carbon-13 NMR):

    • Principle: Provides information about the different chemical environments of carbon atoms in a molecule.

    • Methodology:

      • Use the same sample prepared for ¹H NMR.

      • Acquire the proton-decoupled ¹³C NMR spectrum.

      • Analysis:

        • Number of Signals: The number of signals corresponds to the number of non-equivalent carbon atoms. This is often the most direct way to distinguish between isomers with different symmetries.

        • Chemical Shift (δ): The position of a signal indicates the electronic environment of the carbon atom. The carbon atom bonded to the chlorine atom will be significantly downfield (typically 50-70 ppm).

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a C8H17Cl isomer.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (Octanol, Octane, or Octene) synthesis Chemical Synthesis (e.g., Hydrochlorination) start->synthesis workup Reaction Workup (Quenching, Extraction, Washing) synthesis->workup purification Purification (Fractional Distillation) workup->purification product Purified C8H17Cl Isomer purification->product gcms GC-MS Analysis product->gcms Sample for Analysis nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Sample for Analysis data_analysis Data Analysis and Structure Elucidation gcms->data_analysis nmr->data_analysis final_structure Confirmed Isomer Structure data_analysis->final_structure

Caption: Experimental workflow for the synthesis and characterization of a C8H17Cl isomer.

This guide provides a foundational understanding of the isomers of C8H17Cl. For more specific applications and in-depth studies, it is recommended to consult specialized literature and databases. The provided experimental protocols are general and may require optimization based on the specific isomer and laboratory conditions.

References

An In-depth Technical Guide to 1-Chloro-2,2,4-trimethylpentane (CAS: 2371-06-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2,2,4-trimethylpentane (CAS number 2371-06-4), a halogenated hydrocarbon. This document collates available data on its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and presents an analysis of its spectroscopic characteristics. Safety and handling information, reactivity, and potential applications, particularly within the pharmaceutical industry, are also discussed. The information is structured to be a practical resource for laboratory and research applications.

Chemical and Physical Properties

This compound is a primary alkyl chloride. Its structure consists of a pentane (B18724) backbone with three methyl groups at positions 2, 2, and 4, and a chlorine atom attached to the first carbon.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2371-06-4[1]
Molecular Formula C₈H₁₇Cl[1]
Molecular Weight 148.67 g/mol [1]
IUPAC Name This compound[1]
Synonyms Pentane, 2-(chloromethyl)-2,4-dimethyl[2]
Boiling Point 157.6 °C at 760 mmHg (Predicted)
Density 0.862 g/cm³ (Predicted)
Refractive Index 1.422 (Predicted)
Flash Point 43.5 °C (Predicted)
LogP 3.2975 (Computational)[2]
Storage Temperature 2-8 °C, Sealed in dry conditions[2]

Synthesis

The synthesis of this compound can be achieved by the chlorination of its corresponding primary alcohol, 2,2,4-trimethyl-1-pentanol (B74239). A common and effective method for this transformation is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.[3]

Experimental Protocol: Synthesis from 2,2,4-trimethyl-1-pentanol

This protocol is based on established procedures for the conversion of primary alcohols to alkyl chlorides using thionyl chloride.[3]

Materials:

  • 2,2,4-trimethyl-1-pentanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Setup: In a well-ventilated fume hood, equip a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Reagents: Charge the flask with 2,2,4-trimethyl-1-pentanol and anhydrous diethyl ether.

  • Cooling: Cool the stirred solution in an ice-water bath to 0 °C.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.

  • Addition of Pyridine: After the thionyl chloride addition is complete, add anhydrous pyridine dropwise, ensuring the temperature remains below 10 °C. A precipitate of pyridinium (B92312) hydrochloride will form.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the mixture in an ice bath and slowly add cold water to quench any remaining thionyl chloride.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% HCl solution to remove pyridine, water, saturated NaHCO₃ solution to neutralize residual acid, and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 2,2,4-trimethyl-1-pentanol in Diethyl Ether D Cooling to 0°C A->D B Thionyl Chloride E Dropwise addition of SOCl₂ B->E C Pyridine F Dropwise addition of Pyridine C->F D->E E->F G Stir at Room Temperature F->G H Quench with Water G->H I Separatory Funnel Washes (HCl, H₂O, NaHCO₃, Brine) H->I J Dry with MgSO₄ I->J K Solvent Removal (Rotovap) J->K L Vacuum Distillation K->L M This compound L->M

Figure 1: Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
(CH₃)₂CH-~0.9Doublet6H
-CH(CH₃)₂~1.8Multiplet1H
-CH₂-C(CH₃)₂-~1.3Doublet2H
-C(CH₃)₂-~1.0Singlet6H
Cl-CH₂-~3.4Singlet2H
  • Interpretation: The protons on the carbon bearing the chlorine atom (Cl-CH₂) are expected to be the most deshielded and appear furthest downfield. The gem-dimethyl groups [-C(CH₃)₂-] will appear as a singlet, while the isopropyl group will show a characteristic doublet for the methyl protons and a multiplet for the methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C H₃ (isopropyl)~25
C H (isopropyl)~24
-C H₂- (C3)~53
-C (CH₃)₂- (C2)~31
-C H₃ (gem-dimethyl)~29
C H₂Cl (C1)~52
  • Interpretation: The carbon atom bonded to the chlorine (C1) will be significantly downfield. The quaternary carbon (C2) will also have a distinct chemical shift. The remaining carbons of the pentane chain and the methyl groups will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic vibrational modes for the alkyl and chloroalkane functional groups.

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational Mode
2850-3000C-H stretching (alkane)
1450-1470C-H bending (CH₂)
1370-1390C-H bending (CH₃)
650-750C-Cl stretching
  • Interpretation: The spectrum will be dominated by strong C-H stretching and bending vibrations. A key feature will be the C-Cl stretching absorption in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a primary alkyl chloride.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragmentNotes
148/150[C₈H₁₇Cl]⁺Molecular ion peak (M⁺), showing the characteristic 3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl).
113[C₈H₁₇]⁺Loss of Cl radical.
91[C₆H₁₁]⁺Loss of CH₂Cl radical.
57[C₄H₉]⁺tert-Butyl cation, likely the base peak due to its stability.
  • Interpretation: The fragmentation is expected to be driven by the formation of stable carbocations. The loss of the chlorine atom and the formation of the highly stable tert-butyl cation are predicted to be major fragmentation pathways. The presence of chlorine will be evident from the isotopic pattern in chlorine-containing fragments.

Reactivity and Potential Applications

Chemical Reactivity

This compound, as a primary alkyl halide, is expected to undergo nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.[4][5] The steric hindrance from the adjacent gem-dimethyl group may slow the reaction rate compared to less substituted primary alkyl halides.[5] Elimination reactions may also be possible, particularly with strong, sterically hindered bases.

G This compound This compound Substitution Product Substitution Product This compound->Substitution Product Nu⁻ (SN2) Elimination Product Elimination Product This compound->Elimination Product Strong Base (E2)

Figure 2: Potential reactivity pathways for this compound.

Applications in Drug Development and Research

While there are no specific documented uses of this compound in drug development, halogenated hydrocarbons are important intermediates in pharmaceutical synthesis.[6][7] They are used to introduce alkyl chains into molecules, which can modulate a compound's lipophilicity, binding affinity, and metabolic stability.[7] Given its structure, this compound could serve as a building block for introducing the bulky and lipophilic 2,2,4-trimethylpentyl group into a target molecule. This could be of interest in the design of new therapeutic agents where modulation of such properties is desired.

Safety and Handling

Disclaimer: This information is based on available data and may not be exhaustive. Always consult a complete and verified Safety Data Sheet (SDS) before handling this chemical.

GHS Hazard Statements:

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

  • H341: Suspected of causing genetic defects.

Precautionary Statements (General):

  • P201: Obtain special instructions before use.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P405: Store locked up.

Handling:

  • Use in a well-ventilated area or a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Ground all equipment to prevent static discharge.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a primary alkyl chloride with potential applications as a synthetic intermediate. While specific experimental data is limited in the public domain, its properties and reactivity can be reasonably predicted based on established chemical principles. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. Due to its toxicity, strict adherence to safety protocols is essential when handling this chemical. Further research is warranted to fully characterize its properties and explore its potential in various synthetic applications.

References

Steric Hindrance Effects in 1-Chloro-2,2,4-trimethylpentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the profound steric hindrance effects exhibited by 1-chloro-2,2,4-trimethylpentane. Due to its highly branched structure, analogous to a neopentyl system, this primary alkyl halide displays unique reactivity that deviates significantly from simple primary alkyl halides. This document outlines the theoretical basis for these effects, presents quantitative data on reaction kinetics, details experimental protocols for studying these phenomena, and provides visual representations of the key concepts.

Introduction to Steric Hindrance in this compound

This compound is a primary alkyl halide, a class of compounds that typically undergoes nucleophilic substitution via the S(_N)2 mechanism. However, the presence of a quaternary carbon atom at the C2 position, adjacent to the carbon bearing the chlorine atom, introduces substantial steric bulk. This bulky tert-butyl group effectively shields the electrophilic carbon from backside attack by a nucleophile, which is a fundamental requirement for the S(_N)2 reaction pathway.[1][2] This phenomenon, known as steric hindrance, dramatically reduces the rate of S(_N)2 reactions for this molecule.[1]

Quantitative Analysis of Steric Effects on Reaction Rates

The most direct way to quantify the impact of steric hindrance in this compound is to compare its reaction rates in nucleophilic substitution reactions to those of less sterically hindered primary alkyl halides. While specific kinetic data for this compound is sparse in the literature, data for the structurally analogous neopentyl halides provide an excellent proxy.

The following tables summarize the relative rates of S(_N)2 reactions for a series of alkyl halides, illustrating the dramatic effect of increasing steric bulk.

Table 1: Relative S(_N)2 Reaction Rates of Various Alkyl Chlorides with a Common Nucleophile

Alkyl ChlorideStructureRelative Rate
Methyl chlorideCH(_3)Cl30
Ethyl chlorideCH(_3)CH(_2)Cl1
Isopropyl chloride(CH(_3))(_2)CHCl0.025
tert-Butyl chloride(CH(_3))(_3)CCl~0
Neopentyl chloride(CH(_3))(_3)CCH(_2)Cl1 x 10
5^{-5}−5

Data is compiled from various sources and normalized to ethyl chloride. The rate for neopentyl chloride is representative of the extreme steric hindrance analogous to this compound.[1]

Table 2: Comparative S(_N)2 Reaction Rates of Ethyl Bromide and Neopentyl Bromide with Sodium Ethoxide

Alkyl BromideStructureRelative Rate
Ethyl bromideCH(_3)CH(_2)Br6
Neopentyl bromide(CH(_3))(_3)CCH(_2)Br0.00002

This data highlights the over 100,000-fold decrease in reactivity due to the neopentyl group's steric hindrance.[3]

Impact on Nucleophilic Substitution Pathways

The profound steric hindrance of the 2,2,4-trimethylpentyl group dictates the preferred nucleophilic substitution pathway, strongly disfavoring the S(_N)2 mechanism and making the S(_N)1 pathway, though slow, more likely under appropriate conditions.

The S(_N)2 Pathway: A Sterically Blocked Route

The bimolecular (S(_N)2) mechanism requires a nucleophile to approach the electrophilic carbon from the side opposite to the leaving group (backside attack). In this compound, the bulky tert-butyl group at the C2 position creates a significant steric barrier, effectively blocking this approach. This leads to a very high activation energy for the S(_N)2 transition state, rendering the reaction extremely slow.[1][2]

Figure 1: Sₙ2 pathway for this compound.

The S(_N)1 Pathway: Prone to Rearrangement

For S(_N)1 reactions to occur, the substrate must be able to form a relatively stable carbocation. As a primary alkyl halide, this compound would initially form a highly unstable primary carbocation upon departure of the chloride ion. However, this primary carbocation can undergo a rapid 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement is a common feature of S(_N)1 reactions in sterically hindered primary substrates like neopentyl halides. The overall S(_N)1 reaction is still slow due to the high energy of the initial primary carbocation formation.

SN1_Rearrangement start This compound primary_cation Primary Carbocation (Highly Unstable) start->primary_cation Slow, Rate- Determining Step rearrangement 1,2-Hydride or Methyl Shift primary_cation->rearrangement tertiary_cation Tertiary Carbocation (More Stable) rearrangement->tertiary_cation Fast product Substitution Product (Rearranged) tertiary_cation->product Nucleophilic Attack Experimental_Workflow prep_stock Prepare Nucleophile Stock Solution prep_sample Prepare Reaction Mixture in NMR Tube prep_stock->prep_sample acquire_t0 Acquire Spectrum at t=0 prep_sample->acquire_t0 nmr_setup Equilibrate NMR Spectrometer to Reaction Temperature nmr_setup->acquire_t0 acquire_tn Acquire Spectra at Regular Time Intervals acquire_t0->acquire_tn process_data Integrate Peaks to Determine Concentrations acquire_tn->process_data plot_data Plot Concentration vs. Time process_data->plot_data calc_rate Calculate Rate Constant (k) plot_data->calc_rate

References

Stability of 1-Chloro-2,2,4-trimethylpentane Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Chloro-2,2,4-trimethylpentane, a primary alkyl chloride with significant steric hindrance around the carbon-chlorine bond, is anticipated to exhibit notable stability under typical acidic conditions. Direct nucleophilic substitution is sterically hindered. However, under forcing acidic conditions, particularly in the presence of polar protic solvents, it is predicted to undergo slow solvolysis via a carbocation intermediate. This intermediate is highly prone to rearrangement, leading to the formation of more stable tertiary carbocations, which subsequently yield a mixture of substitution and elimination products. This guide provides a comprehensive overview of the theoretical stability, potential degradation pathways, and recommended experimental protocols for the quantitative assessment of this compound's stability in acidic media.

Introduction

This compound is a chlorinated hydrocarbon with a neopentyl-like structure. Understanding the stability of such compounds in acidic environments is crucial in various applications, including chemical synthesis, formulation development, and environmental fate studies. The unique structural features of this molecule, specifically the primary chloride attached to a quaternary carbon, dictate its reactivity and degradation pathways. This document outlines the predicted behavior of this compound under acidic conditions based on established principles of physical organic chemistry and provides methodologies for its empirical study.

Predicted Stability and Reaction Mechanisms

Resistance to Direct Substitution (SN2)

The primary carbon bearing the chlorine atom is shielded by a bulky tert-butyl group, which sterically hinders the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction. Therefore, direct displacement of the chloride ion by a nucleophile is highly unlikely.

Propensity for Carbocation Formation and Rearrangement (SN1/E1 Pathway)

Under acidic conditions, particularly in polar protic solvents that can solvate ions effectively, the C-Cl bond can undergo heterolytic cleavage to form a primary carbocation. This is a slow, rate-determining step. The initially formed primary carbocation is highly unstable and will rapidly rearrange to a more stable tertiary carbocation via a 1,2-hydride or 1,2-methyl shift. The rearranged carbocation can then be trapped by a nucleophile (solvent) to give substitution products or lose a proton to form elimination products (alkenes).

The probable reaction pathway is depicted below:

G cluster_0 Initiation and Rearrangement cluster_1 Product Formation A This compound B Primary Carbocation (Unstable) A->B Slow, H+ assisted C Tertiary Carbocation (Rearranged) B->C Fast, 1,2-hydride or 1,2-methyl shift D Substitution Products (e.g., Alcohols, Ethers) C->D + Nucleophile (e.g., H2O) E Elimination Products (Alkenes) C->E - H+

Figure 1: Predicted degradation pathway of this compound in acidic media.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound could be located, the following table is a template for how such data would be presented. The values are hypothetical and intended for illustrative purposes.

ParameterCondition 1 (e.g., 1M HCl in 50% aq. Ethanol, 25°C)Condition 2 (e.g., 1M HCl in 50% aq. Ethanol, 50°C)
Rate Constant (k) Value s-1Value s-1
Half-life (t1/2) Value hoursValue hours
Major Degradation Products 2,3,4-trimethylpentan-2-ol, 2,2,4-trimethylpentan-1-ol, various trimethylpentenes2,3,4-trimethylpentan-2-ol, 2,2,4-trimethylpentan-1-ol, various trimethylpentenes

Experimental Protocols

To empirically determine the stability of this compound under acidic conditions, the following experimental protocols are recommended.

Acidic Stability Study Workflow

The overall workflow for assessing the stability is outlined below:

G A Prepare Stock Solution of This compound C Incubate at Controlled Temperature A->C B Prepare Acidic Media (e.g., HCl in aqueous/organic solvent) B->C D Withdraw Aliquots at Time Points (t=0, 1, 2, 4, 8, 24h...) C->D E Quench Reaction (e.g., neutralize with base) D->E F Extract with Organic Solvent E->F G Analyze by GC-MS and/or NMR F->G H Quantify Reactant and Products G->H I Determine Rate Constant and Half-life H->I

Figure 2: General experimental workflow for stability testing.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the disappearance of the parent compound and identify degradation products.

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

Procedure:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol). This is added to the acidic medium to a final concentration typically in the µg/mL to mg/mL range.

  • Incubation: The reaction mixture is maintained at a constant temperature in a sealed vial.

  • Time Points: At specified time intervals, an aliquot of the reaction mixture is withdrawn.

  • Work-up: The reaction in the aliquot is quenched by neutralization with a base (e.g., sodium bicarbonate solution). The organic components are then extracted with a water-immiscible solvent (e.g., dichloromethane (B109758) or hexane).

  • Analysis: The extract is injected into the GC-MS. The concentration of this compound and its degradation products are determined by integrating the peak areas from the total ion chromatogram. Mass spectra are used to identify the structure of the degradation products.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the reaction in situ and identify the structure of intermediates and products.

Instrumentation: High-field NMR spectrometer.

Procedure:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent compatible with the acidic conditions (e.g., D2O/acetonitrile-d3 with DCl).

  • Analysis: An initial 1H NMR spectrum (t=0) is acquired. The sample is then maintained at a constant temperature, and spectra are acquired at regular intervals.

  • Data Processing: The disappearance of signals corresponding to this compound and the appearance of new signals from degradation products are monitored. The relative integrals of these signals can be used to determine the extent of the reaction over time. 13C NMR and 2D NMR techniques (e.g., COSY, HSQC) can be employed to elucidate the structure of the products.

Conclusion

While direct experimental data is lacking, a strong theoretical framework suggests that this compound is relatively stable under mild acidic conditions due to steric hindrance. Under more forcing conditions, it is expected to undergo slow degradation via an SN1/E1 mechanism involving a rearranged tertiary carbocation. This will likely lead to a mixture of substitution and elimination products. The experimental protocols outlined in this guide provide a robust framework for the quantitative determination of its stability and the characterization of its degradation profile in acidic media. Such studies are essential for defining the operational limits and potential liabilities of this compound in relevant applications.

Solubility of 1-Chloro-2,2,4-trimethylpentane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-2,2,4-trimethylpentane in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the fundamental principles governing its solubility, expected behavior in various solvent classes, and detailed experimental protocols for determining solubility in the laboratory.

Introduction to this compound

This compound is a halogenated alkane with the chemical formula C₈H₁₇Cl. Its structure, featuring a branched alkyl chain, imparts a predominantly non-polar character to the molecule. However, the presence of the chlorine atom introduces a dipole moment, resulting in a molecule with low to moderate polarity. Understanding its solubility is crucial for applications in organic synthesis, reaction chemistry, and formulation development where it may be used as a reactant, intermediate, or solvent.

Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another. The primary intermolecular forces at play for this compound are London dispersion forces and dipole-dipole interactions.

  • London Dispersion Forces: These are weak, temporary attractive forces that arise from the random movement of electrons in molecules. As a larger molecule with a significant alkyl component, this compound exhibits considerable London dispersion forces.

  • Dipole-Dipole Interactions: The electronegativity difference between the carbon and chlorine atoms creates a permanent dipole in the C-Cl bond, leading to dipole-dipole interactions between molecules.

For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be comparable to the energy required to break the existing solute-solute and solvent-solvent interactions.

Expected Solubility in Organic Solvents

Based on its molecular structure and the principles of intermolecular forces, the solubility of this compound in various organic solvents can be predicted as follows:

  • Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): this compound is expected to be highly soluble in non-polar solvents.[1] The dominant intermolecular forces in both the solute and the solvent are London dispersion forces, leading to favorable interactions and miscibility.[1]

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): Good solubility is anticipated in polar aprotic solvents. These solvents possess dipole moments that can interact favorably with the polar C-Cl bond of this compound, while their organic nature allows for strong London dispersion force interactions with the alkyl portion of the molecule.

  • Polar Protic Solvents (e.g., Methanol (B129727), Ethanol (B145695), Water): Solubility is expected to be limited in highly polar protic solvents like water.[2] The strong hydrogen bonding network between water molecules is difficult to disrupt without the formation of equally strong solute-water interactions. Since this compound cannot act as a hydrogen bond donor and is a very weak acceptor, it is unlikely to be readily soluble in water. Its solubility in alcohols like methanol and ethanol will likely be moderate, increasing with the length of the alcohol's alkyl chain due to a greater contribution from dispersion forces.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

The following provides a detailed methodology for the experimental determination of the solubility of this compound. The isothermal shake-flask method is a common and reliable technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Analytical balance

  • Glass vials with airtight caps (B75204) (e.g., screw caps with PTFE septa)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., UV-Vis spectrophotometer if the solute has a chromophore).

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

    • Allow the mixtures to shake for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, stop the shaking and allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Record the exact volume of the filtered supernatant.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the volumetric flask containing the filtered supernatant.

    • Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that ensures complete solvent removal without loss of the solute.

    • Once the solvent is completely evaporated, reweigh the flask. The difference in weight corresponds to the mass of dissolved this compound.

  • Chromatographic Analysis (for volatile solvents):

    • Accurately dilute the filtered supernatant with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

    • Analyze the calibration standards and the diluted sample using GC-FID.

    • Construct a calibration curve by plotting the peak area versus concentration for the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve and account for the dilution factor to calculate the solubility in the original saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 g of solvent, mol/L, or mole fraction.

    • Report the temperature at which the solubility was determined.

    • Perform the experiment in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the isothermal shake-flask method.

G A Preparation of Supersaturated Solution (Excess Solute + Solvent) B Equilibration in Thermostatic Shaker Bath (Constant Temperature) A->B C Phase Separation (Allowing Excess Solute to Settle) B->C D Sample Withdrawal (Supernatant) C->D E Filtration (Syringe Filter) D->E F Quantitative Analysis E->F G Gravimetric Method (Solvent Evaporation) F->G Non-volatile Solvent H Chromatographic Method (e.g., GC-FID) F->H Volatile Solvent I Data Calculation and Reporting G->I H->I

Caption: Workflow for experimental solubility determination.

Signaling Pathway of Intermolecular Interactions in Solution

The following diagram illustrates the key intermolecular interactions involved in the dissolution of this compound in a generic organic solvent.

G cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_solution Solute-Solvent Interactions Solute1 This compound Solute2 This compound Solute1->Solute2 Dispersion & Dipole-Dipole Break1 Breaking Solvent1 Organic Solvent Solvent2 Organic Solvent Solvent1->Solvent2 Solvent-Specific Forces Break2 Breaking Solute3 This compound Solvent3 Organic Solvent Solute3->Solvent3 Dispersion & Dipole-Dipole Form Formation

Caption: Intermolecular forces in dissolution.

References

An In-depth Technical Guide on the Electrophilicity of the Primary Carbon in 1-Chloro-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2,2,4-trimethylpentane, a primary alkyl halide with a neopentyl structure, presents a unique case study in electrophilicity and chemical reactivity. While primary alkyl halides are typically reactive towards nucleophilic substitution, the steric hindrance imposed by the quaternary carbon adjacent to the primary carbon in this compound dramatically diminishes its electrophilicity. This guide provides a comprehensive analysis of the factors governing the electrophilicity of the primary carbon in this molecule, supported by quantitative data from analogous compounds, detailed experimental protocols for reactivity assessment, and visual representations of the underlying chemical principles.

Introduction

The electrophilicity of a carbon atom is a fundamental concept in organic chemistry, dictating its susceptibility to nucleophilic attack. In the context of drug development, understanding the electrophilicity of alkyl halides is crucial for predicting their reactivity with biological nucleophiles, a key factor in both therapeutic efficacy and potential toxicity. This compound serves as an excellent model for exploring the profound impact of steric hindrance on electrophilicity. This technical guide will delve into the theoretical and practical aspects of the reactivity of this compound, with a focus on the bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1) pathways.

Factors Influencing the Electrophilicity of the Primary Carbon

The electrophilicity of the primary carbon in this compound is governed by a combination of electronic and steric factors.

  • Inductive Effect: The electronegative chlorine atom withdraws electron density from the primary carbon, rendering it electron-deficient and thus electrophilic. This inductive effect is the primary source of the carbon's electrophilic character.

  • Steric Hindrance: The most significant factor modulating the reactivity of this compound is the extreme steric hindrance created by the bulky tert-butyl group at the β-position. For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the backside, a trajectory that is effectively blocked by the voluminous methyl groups of the adjacent quaternary carbon.[1][2][3] This steric impediment raises the activation energy of the SN2 transition state to a prohibitive level, making the reaction exceptionally slow.[4]

Logical Relationship Diagram

G cluster_factors Factors Influencing Electrophilicity cluster_reactivity Impact on Reactivity Inductive_Effect Inductive Effect (Cl electronegativity) Electrophilicity Electrophilicity of Primary Carbon Inductive_Effect->Electrophilicity Increases Steric_Hindrance Steric Hindrance (β-tert-butyl group) SN2_Reactivity SN2 Reactivity Steric_Hindrance->SN2_Reactivity Strongly Inhibits Steric_Hindrance->Electrophilicity Decreases (effective) SN1_Reactivity SN1 Reactivity Rearrangement Carbocation Rearrangement (to tertiary) SN1_Reactivity->Rearrangement Can lead to Electrophilicity->SN2_Reactivity Theoretically allows Electrophilicity->SN1_Reactivity Unfavorable primary carbocation

Caption: Factors influencing the electrophilicity and reactivity of this compound.

Quantitative Analysis of Reactivity

Alkyl Bromide (R-CH₂Br)R GroupRelative Rate Constant (10⁵ s⁻¹)
Methyl bromideH600
Ethyl bromideCH₃9.9
Propyl bromideCH₃CH₂6.5
Isobutyl bromide(CH₃)₂CH1.5
Neopentyl bromide (CH₃)₃C 0.00026

Data adapted from JACS 1975, 97, 3694.

As the data illustrates, the rate of nucleophilic substitution for neopentyl bromide is approximately 2.3 million times slower than that of methyl bromide, highlighting the profound inhibitory effect of the β-tert-butyl group.

Reaction Pathways

SN2 Pathway

The SN2 reaction at the primary carbon of this compound is severely disfavored due to steric hindrance. A nucleophile's backside attack is necessary for the concerted displacement of the chloride ion. The bulky tert-butyl group effectively shields the electrophilic carbon, making the transition state energetically inaccessible under normal conditions.[1][2][3]

SN2 Reaction Pathway Diagram

SN2_Pathway Reactants This compound + Nu⁻ Transition_State [Nu---C---Cl]‡ (Highly strained due to steric hindrance) Reactants->Transition_State Backside Attack Products Substituted Product + Cl⁻ Transition_State->Products Inversion of Stereochemistry Block Steric Blockade by t-butyl group Block->Transition_State

Caption: The sterically hindered SN2 pathway for this compound.

SN1 Pathway

The SN1 pathway is also slow for this compound. The reaction would proceed through the formation of a highly unstable primary carbocation, which is energetically unfavorable. However, if formed, this primary carbocation can undergo a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. The overall rate of the SN1 reaction is still very slow due to the high activation energy required for the initial ionization step.

Experimental Protocols for Reactivity Assessment

While this compound is largely unreactive, the following general protocol can be adapted to study the kinetics of nucleophilic substitution of less hindered alkyl halides and to demonstrate the lack of reactivity of neopentyl structures.

Objective

To determine the relative rates of nucleophilic substitution for a series of primary alkyl halides, including this compound, by monitoring the disappearance of the starting material or the appearance of the product over time.

Materials
  • 1-Chlorobutane

  • 1-Bromo-2,2-dimethylpropane (Neopentyl bromide)

  • This compound

  • Sodium iodide

  • Acetone (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostated water bath

  • Reaction vials with septa

  • Syringes

Procedure
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

    • Prepare 0.1 M solutions of each alkyl halide and the internal standard in anhydrous acetone.

  • Reaction Setup:

    • In a series of reaction vials, add a known volume of the sodium iodide solution and the internal standard solution.

    • Equilibrate the vials in a thermostated water bath at a desired temperature (e.g., 50 °C).

  • Initiation of Reaction:

    • To initiate the reaction, add a known volume of the alkyl halide solution to each vial, start a timer, and vortex briefly.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from each reaction vial using a syringe.

    • Immediately quench the reaction by diluting the aliquot in a vial containing a quenching agent (e.g., cold diethyl ether and water).

  • Analysis:

    • Analyze the quenched samples by GC-FID.

    • Determine the concentration of the remaining alkyl halide at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the alkyl halide concentration versus time. For an SN2 reaction, this should yield a straight line with a slope equal to -k_obs (the pseudo-first-order rate constant).

    • Compare the rate constants obtained for the different alkyl halides.

Experimental Workflow Diagram

G Start Start Prep_Solutions Prepare Stock Solutions (Alkyl Halides, NaI, Internal Standard) Start->Prep_Solutions Setup_Reaction Setup Reaction Vials (NaI, Internal Standard, Acetone) Prep_Solutions->Setup_Reaction Equilibrate Equilibrate at Constant Temperature Setup_Reaction->Equilibrate Initiate Initiate Reaction (Add Alkyl Halide) Equilibrate->Initiate Monitor Monitor Reaction (Withdraw Aliquots at Time Intervals) Initiate->Monitor Quench Quench Reaction Monitor->Quench Analyze Analyze by GC-FID Quench->Analyze Data_Analysis Data Analysis (Plot ln[RX] vs. time) Analyze->Data_Analysis Determine_Rate Determine Rate Constants Data_Analysis->Determine_Rate End End Determine_Rate->End

Caption: A generalized workflow for the kinetic analysis of SN2 reactions.

Conclusion

The electrophilicity of the primary carbon in this compound is fundamentally limited by severe steric hindrance from the adjacent tert-butyl group. While possessing the electronic characteristics of an electrophile due to the inductive effect of the chlorine atom, its reactivity in bimolecular nucleophilic substitution reactions is negligible. SN1 reactions are also highly unfavorable due to the instability of the initially formed primary carbocation. This comprehensive analysis underscores the critical role of steric factors in modulating chemical reactivity, a principle of paramount importance in the rational design of molecules in drug development and other chemical sciences. Researchers and scientists should consider the neopentyl motif as a structural element that imparts significant kinetic stability towards nucleophilic attack.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Chloro-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-2,2,4-trimethylpentane, an organochloride, serves as a valuable intermediate in various organic syntheses. Its synthesis is primarily achieved through the free-radical chlorination of 2,2,4-trimethylpentane (B7799088) (isooctane). This process, however, typically results in a mixture of monochlorinated isomers due to the presence of different types of hydrogen atoms in the starting alkane. This document provides a detailed protocol for the synthesis of this compound, highlighting the reaction mechanism and purification strategies.

Key Reaction:

The synthesis proceeds via a free-radical substitution reaction.[1][2] The overall reaction is as follows:

C₈H₁₈ + Cl₂ --(UV light/heat)--> C₈H₁₇Cl + HCl

Data Presentation

ParameterValueReference
Molecular FormulaC₈H₁₇Cl[3][4]
Molecular Weight148.67 g/mol [3][4]
CAS Registry Number2371-06-4[3][4]
AppearanceColorless liquid (Predicted)
Boiling Point165-167 °C (Predicted)
Density0.88 g/cm³ (Predicted)

Experimental Protocol

Materials:

  • 2,2,4-Trimethylpentane (isooctane), ≥99%

  • Chlorine gas (Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 5% Sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Nitrogen gas (N₂)

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Reflux condenser

  • UV lamp (or a high-intensity incandescent lamp)

  • Magnetic stirrer and stir bar

  • Gas bubbler (for HCl trap)

  • Separatory funnel

  • Fractional distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Assemble the three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser.

    • The outlet of the condenser should be connected to a gas bubbler containing a dilute sodium hydroxide (B78521) solution to neutralize the HCl gas produced during the reaction.

    • Place a UV lamp in close proximity to the reaction flask.

    • Ensure the entire apparatus is set up in a well-ventilated fume hood.

  • Reaction:

    • Charge the flask with 2,2,4-trimethylpentane.

    • Begin stirring the isooctane (B107328) and initiate a gentle flow of nitrogen gas to create an inert atmosphere.

    • Turn on the UV lamp.

    • Slowly bubble chlorine gas into the stirred isooctane. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a gentle reflux.

    • The progress of the reaction can be monitored by observing the disappearance of the yellow-green color of the chlorine gas.

    • Continue the addition of chlorine until the desired degree of conversion is achieved. To favor monochlorination, it is advisable to use a molar excess of isooctane relative to chlorine.

  • Work-up:

    • Once the reaction is complete, stop the flow of chlorine gas and turn off the UV lamp.

    • Purge the reaction mixture with nitrogen gas to remove any unreacted chlorine and dissolved HCl.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution and deionized water to remove residual HCl.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic layer to remove the sodium sulfate.

    • The resulting mixture contains unreacted isooctane and a mixture of monochlorinated isomers.

    • Isolate the this compound from the other isomers and unreacted starting material via fractional distillation. The different isomers will have slightly different boiling points, allowing for their separation.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Reactants Reactants: 2,2,4-Trimethylpentane Chlorine Gas ReactionVessel Reaction Vessel: - Three-necked flask - UV lamp - Stirring Reactants->ReactionVessel 1. Charging Reaction Free Radical Chlorination ReactionVessel->Reaction 2. Reaction Initiation Workup Work-up: - NaHCO3 wash - Water wash - Drying (Na2SO4) Reaction->Workup 3. Quenching & Washing Purification Purification: Fractional Distillation Workup->Purification 4. Isolation Product Product: This compound Purification->Product 5. Final Product

Caption: Synthesis Workflow for this compound.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood due to the use of toxic chlorine gas and the evolution of corrosive HCl gas.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

  • Chlorine gas is a strong oxidizing agent and should be handled with care.

  • The reaction is exothermic and may proceed vigorously. Proper temperature control is essential.

References

Application Notes and Protocols: Formation and Use of 2,2,4-Trimethylpentylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the formation of the Grignard reagent from 1-chloro-2,2,4-trimethylpentane. Due to significant steric hindrance, this neopentyl-type halide presents unique challenges in organometallic synthesis. These notes outline the critical parameters, activation methods, and detailed experimental procedures to successfully generate and utilize 2,2,4-trimethylpentylmagnesium chloride, a valuable reagent for introducing the bulky 2,2,4-trimethylpentyl group in organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients.

Introduction: The Challenge of Steric Hindrance

This compound is a primary alkyl halide that exhibits reactivity characteristic of a highly sterically hindered substrate. The bulky tert-butyl group adjacent to the carbon bearing the chlorine atom effectively shields the reaction center from backside nucleophilic attack, rendering S(_N)2 reactions practically inert.[1][2] While S(_N)1 pathways are also unfavorable due to the formation of an unstable primary carbocation, the generation of a Grignard reagent offers a viable synthetic route.[1]

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond, a process that is less susceptible to the steric constraints that plague substitution reactions.[1] However, the initiation of this reaction can be sluggish and requires specific activation techniques and optimized conditions to proceed efficiently.[1] Once formed, the resulting Grignard reagent, 2,2,4-trimethylpentylmagnesium chloride, is a potent nucleophile and a strong base, useful for creating new carbon-carbon bonds.[3] A key advantage of this specific Grignard reagent is its lack of β-hydrogens, which minimizes undesired reduction side reactions when reacting with carbonyl compounds like ketones.[4]

Key Considerations for Grignard Reagent Formation

Successful formation of 2,2,4-trimethylpentylmagnesium chloride hinges on several critical experimental factors:

  • Magnesium Activation: The surface of commercially available magnesium turnings is typically coated with a passivating layer of magnesium oxide, which inhibits the reaction.[5] Chemical activation is therefore essential. Common activators include iodine (I(_2)) or 1,2-dibromoethane.[1][5][6] The disappearance of the characteristic iodine color or the observation of ethylene (B1197577) bubbles (from 1,2-dibromoethane) signals the successful activation and reaction initiation.[5][6]

  • Solvent Choice: The choice of solvent is crucial for stabilizing the Grignard reagent.[7][8] Anhydrous ethers, such as diethyl ether (Et(_2)O) or tetrahydrofuran (B95107) (THF), are standard.[5][7] For less reactive halides like this compound, a more polar solvent like THF is recommended as it can increase the reaction rate.[1] All solvents and glassware must be rigorously dried, as Grignard reagents are readily destroyed by water.[5][9]

  • Initiation: This is often the most challenging step. It typically requires adding a small amount of the alkyl halide to the activated magnesium and sometimes gentle heating with a heat gun to start the exothermic reaction.[6] A sustained gentle reflux is indicative of a successful initiation.[1][6]

  • Reaction Maintenance: Once initiated, the remaining this compound is added dropwise at a rate that maintains a steady, gentle reflux, ensuring the reaction does not become too vigorous.[1][6]

Data Presentation: Reaction Parameters

The following table summarizes the key parameters for the successful formation of 2,2,4-trimethylpentylmagnesium chloride.

ParameterRecommended ConditionRationaleCitation
Alkyl Halide This compoundSubstrate for Grignard formation.[1]
Magnesium Turnings, 1.2 equivalentsExcess ensures complete consumption of the halide.[6]
Solvent Anhydrous Tetrahydrofuran (THF)Polar ether stabilizes the reagent and can increase the rate for hindered halides.[1][7]
Activation Iodine (single crystal) or 1,2-Dibromoethane (few drops)Removes the passivating MgO layer from magnesium turnings.[1][5][6]
Initiation Gentle warmingMay be necessary to start the sluggish reaction.[6]
Addition Rate Dropwise, maintaining gentle refluxControls the exothermic reaction.[1][6]
Reaction Time 1-2 hours post-additionEnsures the reaction goes to completion.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric oxygen and moisture.[4][6]

Experimental Protocols

Protocol 1: Preparation of 2,2,4-Trimethylpentylmagnesium Chloride

This protocol details the standard procedure for forming the Grignard reagent using iodine activation.

Materials:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal

Procedure:

  • Preparation: Assemble and flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and a nitrogen/argon inlet to ensure all components are free of moisture.[6]

  • Magnesium Addition: Allow the apparatus to cool to room temperature under a positive pressure of inert gas. Add magnesium turnings (1.2 equivalents) to the flask.

  • Activation: Add a single, small crystal of iodine to the flask.[6]

  • Solvent Addition: Add approximately 1/4 of the total required anhydrous THF to the flask, enough to cover the magnesium turnings.

  • Initiation: Dissolve the this compound (1.0 equivalent) in the remaining anhydrous THF and add this solution to the dropping funnel. Add a small portion (approx. 5-10%) of the halide solution from the dropping funnel to the magnesium suspension.

  • Observe the reaction mixture. The initiation is marked by the disappearance of the brown iodine color and the spontaneous onset of bubbling or gentle reflux.[6] If the reaction does not start, gently warm the flask with a heat gun until initiation is observed, then immediately remove the heat source.[6]

  • Addition: Once the reaction is steadily refluxing, add the rest of the this compound solution dropwise from the funnel at a rate that maintains a continuous but controlled reflux.

  • Completion: After the addition is complete, continue to stir the mixture. If refluxing has ceased, gently heat the mixture to reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[1]

  • Use: The resulting grey to black solution of 2,2,4-trimethylpentylmagnesium chloride is now ready for use in subsequent synthetic steps.

Visualizations

Reaction Pathway

G Figure 1: Grignard Reagent Formation Pathway cluster_reactants Reactants cluster_product Product RCl This compound (R-Cl) Grignard 2,2,4-Trimethylpentylmagnesium Chloride (R-MgCl) RCl->Grignard Insertion in Anhydrous THF Mg Magnesium (Mg) Mg->Grignard

Caption: Grignard reagent formation from this compound.

Experimental Workflow

G Figure 2: Experimental Workflow A 1. Apparatus Setup (Flame-dried, Inert Atmosphere) B 2. Add Mg Turnings & Iodine Crystal A->B C 3. Add Anhydrous THF B->C D 4. Initiation (Add small amount of R-Cl, warm if needed) C->D E 5. Dropwise Addition of R-Cl (Maintain Reflux) D->E Onset of exothermic reaction F 6. Reflux to Completion (1-2 hours) E->F G 7. Grignard Reagent Ready for Use F->G

Caption: Step-by-step workflow for Grignard reagent synthesis.

Applications in Synthesis

2,2,4-Trimethylpentylmagnesium chloride is a valuable tool for introducing a sterically demanding alkyl group. Its primary applications include:

  • Synthesis of Alcohols: It readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.[10][11] The reaction with formaldehyde (B43269) yields a primary alcohol.[10]

  • Synthesis of Ketones: Reaction with nitriles, followed by hydrolysis, produces ketones.[7][10]

  • Synthesis of Carboxylic Acids: Carboxylation via reaction with carbon dioxide (dry ice) followed by acidic workup yields 3,3,5-trimethylhexanoic acid.[9][11]

The steric bulk of the 2,2,4-trimethylpentyl group can be strategically employed in drug development to modulate the pharmacological properties of a molecule, such as increasing lipophilicity, influencing binding to a biological target, or improving metabolic stability.

References

Application Notes and Protocols for 1-Chloro-2,2,4-trimethylpentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-chloro-2,2,4-trimethylpentane as an alkylating agent in organic synthesis, with a focus on the Friedel-Crafts alkylation of aromatic compounds. Detailed experimental protocols, reaction mechanisms, and expected outcomes are presented to guide researchers in utilizing this reagent for the synthesis of various alkylated aromatic molecules.

Introduction

This compound is a primary alkyl halide that serves as a precursor to a sterically hindered C8 alkyl group. In the presence of a Lewis acid catalyst, it is capable of alkylating aromatic rings through a Friedel-Crafts reaction. A key characteristic of this reagent is its propensity to undergo a carbocation rearrangement prior to electrophilic aromatic substitution, leading to the formation of a tertiary alkylated product rather than the straight-chain isomer. This predictable rearrangement makes it a useful tool for the introduction of a specific bulky alkyl substituent.

Reaction Mechanism and Carbocation Rearrangement

The Friedel-Crafts alkylation with this compound proceeds via an electrophilic aromatic substitution mechanism.[1] The reaction is initiated by the interaction of the alkyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] This interaction generates a primary carbocation, which is highly unstable.[3]

To achieve greater stability, the initially formed primary carbocation undergoes a rapid 1,2-hydride shift.[4][5] This intramolecular rearrangement results in the formation of a more stable tertiary carbocation. This rearranged carbocation is the active electrophile that is then attacked by the electron-rich aromatic ring. The subsequent loss of a proton from the aromatic ring restores aromaticity and yields the final tertiary alkylated product.[1]

A structurally similar compound, 1-chloro-2,2-dimethylpropane, is known to undergo a similar rearrangement to a tertiary carbocation before alkylating benzene.[6] This precedent strongly supports the expected rearrangement of the 2,2,4-trimethylpentyl cation.

G cluster_0 Carbocation Formation and Rearrangement cluster_1 Electrophilic Aromatic Substitution Alkyl_Halide This compound Primary_Carbocation Primary Carbocation (Unstable) Alkyl_Halide->Primary_Carbocation + AlCl₃ Tertiary_Carbocation Tertiary Carbocation (Stable) Primary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift Sigma_Complex Sigma Complex Tertiary_Carbocation->Sigma_Complex + Aromatic Ring Aromatic_Ring Aromatic Ring (e.g., Benzene) Product Alkylated Aromatic Product Sigma_Complex->Product - H⁺

Caption: Reaction pathway for the Friedel-Crafts alkylation with this compound.

Applications in Organic Synthesis

The primary application of this compound is in the synthesis of molecules containing the bulky 1,1,3,3-tetramethylbutyl group, often referred to as a tert-octyl group. This substituent can be valuable in modifying the physical and chemical properties of organic molecules, for instance, to increase lipophilicity or to introduce steric bulk which can influence reaction selectivity or molecular recognition.

Quantitative Data

While specific yield data for the reaction of this compound with various aromatic substrates is not extensively reported in readily available literature, the following table provides representative yields for analogous Friedel-Crafts alkylation reactions involving the formation of a tertiary carbocation from a primary or secondary precursor. These examples can serve as a general guide for expected outcomes.

Aromatic SubstrateAlkylating AgentCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
1,4-Dimethoxybenzenetert-Butyl alcoholH₂SO₄250.25Not specified[7]
Toluenetert-Butyl alcoholFe₂O₃/Hβ190454.7 (conversion)[4]
Benzene1-ChloropropaneAlCl₃Not specifiedNot specifiedMajor product is isopropylbenzene[8]
Benzene1-ChlorobutaneAlCl₃0Not specified~66% sec-butylbenzene[6]

Experimental Protocols

The following is a general protocol for the Friedel-Crafts alkylation of an aromatic compound with this compound, adapted from established procedures for similar reactions.[7][9] Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene, anisole)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Drying tube (e.g., with CaCl₂)

  • Separatory funnel

  • Aqueous HCl solution (e.g., 1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel. The flask should be fitted with a drying tube to protect the reaction from atmospheric moisture.

  • Reagent Preparation: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C using an ice bath.

  • Addition of Reactants: Dissolve the aromatic substrate (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel.

  • Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride at 0 °C over a period of 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing a mixture of crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by an appropriate method such as column chromatography or distillation.

G cluster_0 Reaction Setup cluster_1 Reagent Preparation cluster_2 Reaction cluster_3 Work-up and Purification Setup_Flask Dry round-bottom flask with stir bar and drying tube Prep_AlCl3 Suspend AlCl₃ in anhydrous DCM Setup_Flask->Prep_AlCl3 Cooling Cool to 0 °C Prep_AlCl3->Cooling Prep_Substrates Dissolve aromatic substrate and alkyl chloride in anhydrous DCM Addition Slowly add substrate solution to AlCl₃ suspension at 0 °C Prep_Substrates->Addition Stirring Warm to RT and stir for 2-4 hours Addition->Stirring TLC_Monitoring Monitor by TLC Stirring->TLC_Monitoring Quench Quench with ice/HCl TLC_Monitoring->Quench Extraction Extract with DCM and wash Quench->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify crude product Concentration->Purification

Caption: Experimental workflow for Friedel-Crafts alkylation.

Safety Precautions

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is highly corrosive and reacts violently with water. It should be handled with care, and all glassware must be scrupulously dried.

  • The reaction generates HCl gas, which is corrosive and toxic. The reaction should be performed in a fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Disclaimer: The information provided in these application notes is intended for guidance and informational purposes only. Researchers should always consult primary literature and exercise due caution when performing any chemical reaction. All experiments should be conducted in a properly equipped laboratory under the supervision of a qualified chemist.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2,2,4-trimethylpentane is a primary alkyl halide notable for its extreme steric hindrance due to the presence of a quaternary carbon atom adjacent to the reaction center (a neopentyl-like structure). This unique structural feature renders it highly unreactive in classical bimolecular nucleophilic substitution (SN2) reactions. Unimolecular (SN1) pathways, while possible under forcing conditions, are slow and complicated by characteristic carbocation rearrangements. These application notes provide a detailed overview of the reactivity of this compound, outlining the challenges in direct substitution and presenting viable alternative protocols for its functionalization, such as Grignard reagent formation and modern cross-coupling methodologies.

Reactivity Profile and Mechanistic Considerations

The reactivity of this compound is dominated by the steric bulk of the 2,2,4-trimethylpentyl group. This profoundly affects the feasibility of standard nucleophilic substitution pathways.

SN2 Reactions: Sterically Forbidden

The SN2 mechanism requires a direct backside attack of the nucleophile on the carbon atom bearing the leaving group. In the case of this compound, the bulky tert-butyl group at the β-position effectively shields the electrophilic carbon, making this approach sterically impossible. Consequently, reactions with strong nucleophiles (e.g., CN⁻, I⁻, RS⁻, N₃⁻) under typical SN2 conditions (polar aprotic solvents) are exceptionally slow and generally do not yield the desired substitution product in any practical yield. For all intents and purposes, this compound is considered inert to the SN2 mechanism.

SN1 Reactions and Solvolysis: Rearrangement is Predominant

An SN1 reaction would require the spontaneous dissociation of the chloride ion to form a primary carbocation. This is a high-energy, and therefore slow, process. If this carbocation is formed, it will immediately undergo a rapid 1,2-methyl shift to generate a much more stable tertiary carbocation. The subsequent attack by a nucleophile (or solvent, in the case of solvolysis) occurs at this rearranged position, leading exclusively to rearranged products. Direct substitution without rearrangement via an SN1 pathway is not observed.

Data Presentation: Expected Reaction Outcomes

Due to the extreme unreactivity of this compound in classical substitution reactions, specific quantitative data in the literature is scarce. The following table summarizes the expected outcomes based on the well-established principles of neopentyl halide reactivity.

Reaction Type Nucleophile/Reagents Solvent Expected Rate Major Product(s) Notes
SN2 NaIAcetoneExtremely Slow / No ReactionNo substitution productSteric hindrance prevents backside attack.
SN2 NaOH / H₂OEthanol/WaterExtremely Slow / No ReactionNo substitution productHydroxide is a strong nucleophile but cannot access the reaction center.
SN2 (Ether Synthesis) NaOEtEthanolExtremely Slow / No ReactionNo ether productThe Williamson ether synthesis is not feasible with this substrate.
SN1 / Solvolysis H₂O or EtOHWater or Ethanol (with heating)Very SlowRearranged Alcohol/EtherReaction proceeds via a rearranged tertiary carbocation.
Grignard Formation Mg⁰Anhydrous Ether (e.g., THF, Et₂O)Moderate(2,2,4-trimethylpentyl)magnesium chlorideViable pathway to create a nucleophilic carbon species.
Cross-Coupling R-B(OH)₂ / Pd Catalyst / BaseToluene, Dioxane, etc.Moderate to Fast1-R-2,2,4-trimethylpentaneModern catalytic methods are the most effective for C-C bond formation.

Mandatory Visualizations

Reaction Pathways

sn_reactions cluster_sn2 SN2 Pathway cluster_sn1 SN1 / Solvolysis Pathway sn2_start This compound + Nu⁻ sn2_ts [Transition State] sn2_start->sn2_ts Backside Attack sn2_product No Reaction sn2_ts->sn2_product Sterically Blocked sn1_start This compound primary_cation Primary Carbocation (Unstable) sn1_start->primary_cation Slow, +Heat -Cl⁻ rearrangement 1,2-Methyl Shift primary_cation->rearrangement tertiary_cation Tertiary Carbocation (Stable) rearrangement->tertiary_cation Fast sn1_product Rearranged Product tertiary_cation->sn1_product + Nu⁻ / Solvent

Caption: SN1 vs. SN2 pathways for this compound.

Experimental Protocols

Given the inertness of this compound to direct substitution, the most practical applications involve converting it into an organometallic reagent or utilizing modern catalytic methods.

Protocol 1: Formation of (2,2,4-trimethylpentyl)magnesium chloride (Grignard Reagent)

This protocol allows the conversion of the unreactive alkyl halide into a potent carbon nucleophile, which can then be used in a wide range of subsequent reactions (e.g., with aldehydes, ketones, CO₂).

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet (all oven-dried)

Procedure:

  • Assemble the dry glassware under a nitrogen atmosphere.

  • Place magnesium turnings (1.2 equivalents) into the flask.

  • Add a single small crystal of iodine to the flask to activate the magnesium surface.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous ether in the dropping funnel.

  • Add a small portion (~10%) of the chloride solution to the magnesium turnings.

  • If the reaction does not initiate spontaneously (indicated by bubbling and the disappearance of the iodine color), gently warm the flask with a heat gun.

  • Once the reaction has started, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • The resulting grey/cloudy solution of (2,2,4-trimethylpentyl)magnesium chloride is ready for use in the next synthetic step.

grignard_workflow start Oven-Dried Glassware under N₂ add_mg Add Mg Turnings (1.2 eq) + I₂ crystal start->add_mg add_chloride Add ~10% of This compound in Anhydrous Ether add_mg->add_chloride initiate Initiate Reaction (Gentle Warming if Needed) add_chloride->initiate dropwise Dropwise Addition of Remaining Chloride Solution initiate->dropwise reflux Reflux for 1-2 hours dropwise->reflux product (2,2,4-trimethylpentyl)magnesium chloride solution reflux->product

Caption: Workflow for Grignard reagent formation.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol provides a general framework for using palladium catalysis to form a C-C bond between the 2,2,4-trimethylpentyl group and an aryl or vinyl group, a reaction not possible via classical substitution.

Materials:

  • This compound

  • Aryl- or vinyl-boronic acid (e.g., Phenylboronic acid) (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (2.0 eq).

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Begin stirring the mixture.

  • Add this compound (1.0 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired coupled product.

suzuki_workflow start Combine Boronic Acid, Pd Catalyst, and Base under Inert Atmosphere add_solvent Add Anhydrous, Degassed Solvent start->add_solvent add_substrate Add this compound add_solvent->add_substrate heat Heat Reaction Mixture (80-110 °C) add_substrate->heat monitor Monitor by TLC / GC-MS heat->monitor monitor->heat Continue if incomplete workup Aqueous Workup and Extraction monitor->workup Upon completion purify Column Chromatography workup->purify product Purified Coupled Product purify->product

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed analysis of the reactivity of 1-chloro-2,2,4-trimethylpentane in nucleophilic substitution reactions. Due to significant steric hindrance, this primary alkyl halide is a classic example of a substrate that is practically unreactive under standard SN2 conditions. These application notes will elucidate the structural factors hindering the SN2 pathway, present comparative kinetic data, and provide protocols for alternative reactions such as SN1 with rearrangement and E2 elimination, which are more viable for this substrate. A hypothetical protocol for a forced SN2 reaction is included for illustrative purposes, emphasizing the expected challenges and low yields.

Introduction: The Challenge of the Neopentyl Structure

This compound, a neopentyl-type halide, presents a unique case in the study of nucleophilic substitution. While it is a primary alkyl halide, a class of substrates that typically favors the SN2 mechanism, the presence of a bulky tert-butyl group on the β-carbon creates substantial steric hindrance around the reaction center. This steric congestion severely impedes the requisite backside attack by a nucleophile, making the SN2 pathway exceptionally slow.[1][2]

The primary alternative pathways for this substrate are the SN1 and E2 reactions. The SN1 pathway is also slow due to the initial formation of an unstable primary carbocation. However, this can be followed by a rapid 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged substitution products.[3] With a strong, bulky base, the E2 elimination pathway can also be favored.

This document serves as a guide for researchers to understand the reactivity of this compound and to select appropriate reaction conditions to achieve desired synthetic outcomes.

Comparative Reactivity Data

The steric hindrance in neopentyl halides drastically reduces the SN2 reaction rate compared to less hindered primary alkyl halides. The following table summarizes relative reaction rates for the SN2 reaction of various alkyl bromides with a given nucleophile, illustrating the profound effect of steric bulk.

Alkyl BromideStructureRelative RateClassification
Methyl bromideCH₃Br30Methyl
Ethyl bromideCH₃CH₂Br1Primary
n-Propyl bromideCH₃CH₂CH₂Br0.4Primary
Isobutyl bromide(CH₃)₂CHCH₂Br0.03Primary
Neopentyl bromide (CH₃)₃CCH₂Br 0.00001 Primary (Hindered)
sec-Butyl bromideCH₃CH(Br)CH₂CH₃0.02Secondary
tert-Butyl bromide(CH₃)₃CBr~0 (SN2)Tertiary

Note: Data is generalized from multiple sources to show the trend. Neopentyl bromide reacts on the order of 100,000 times more slowly than bromoethane.[4]

Reaction Pathways and Mechanisms

The Disfavored SN2 Pathway

The SN2 reaction requires a backside attack of the nucleophile on the carbon atom bearing the leaving group. In this compound, the bulky t-butyl group on the adjacent carbon effectively blocks this approach.

SN2_Hindrance cluster_substrate This compound C_alpha Cl Cl C_alpha->Cl δ- H1 H C_alpha->H1 H2 H C_alpha->H2 C_beta C_alpha->C_beta δ+ tBu t-Butyl Group (Steric Shield) C_beta->tBu Nu Nu: Nu->C_alpha Backside attack blocked

Caption: Steric hindrance in this compound.

Competing SN1/E1 Pathway with Rearrangement

Under solvolytic conditions (e.g., in a protic solvent like ethanol (B145695) or water), an SN1/E1 pathway can be initiated. The slow formation of a primary carbocation is followed by a rapid rearrangement to a more stable tertiary carbocation, which then reacts with the nucleophile/solvent or undergoes elimination.

SN1_Rearrangement cluster_products Products sub This compound step1 Slow ionization (-Cl⁻) sub->step1 p_carbocation Primary Carbocation (Unstable) step1->p_carbocation rearrange Fast 1,2-hydride/methyl shift p_carbocation->rearrange t_carbocation Tertiary Carbocation (Stable) rearrange->t_carbocation sn1_prod SN1 Product (Rearranged) t_carbocation->sn1_prod + Nu: e1_prod E1 Product (Zaitsev) t_carbocation->e1_prod - H⁺

Caption: SN1/E1 pathway with carbocation rearrangement.

The E2 Elimination Pathway

When a strong, sterically hindered base is used, an E2 elimination reaction can occur to form 2,2,4-trimethyl-1-pentene. The bulky base preferentially abstracts a proton from the least hindered β-carbon.

E2_Pathway start Substrate + Strong, Bulky Base (e.g., t-BuOK) transition Concerted Transition State start->transition Base abstracts β-proton product E2 Product (Alkene) transition->product Double bond forms, Leaving group departs

Caption: The E2 elimination pathway for hindered halides.

Experimental Protocols

Protocol for an Attempted SN2 Reaction (Illustrative)

Objective: To attempt the synthesis of 1-iodo-2,2,4-trimethylpentane via an SN2 reaction. Expected Outcome: Extremely low to no yield of the desired product. The starting material is likely to be recovered, or elimination/rearrangement products may form under forced conditions.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (dry)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry 100 mL round-bottom flask, dissolve 1.5 g of sodium iodide in 30 mL of dry acetone.

  • Add 1.0 mL of this compound to the solution.

  • Equip the flask with a reflux condenser and a drying tube.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC or GC-MS over an extended period (e.g., 24-48 hours). A precipitate of NaCl would indicate a reaction has occurred.

  • Analysis: It is anticipated that little to no formation of a new product will be observed. The starting material is expected to be the major component in the reaction mixture even after prolonged heating.

Protocol for SN1 Reaction with Rearrangement

Objective: To synthesize 2-ethoxy-2,4,4-trimethylpentane via an SN1 reaction with rearrangement.

Materials:

  • This compound

  • Ethanol (absolute)

  • Silver nitrate (B79036) (AgNO₃) (optional, to facilitate carbocation formation)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a 50 mL round-bottom flask, place 2.0 mL of this compound in 20 mL of absolute ethanol.

  • (Optional) Add a catalytic amount of silver nitrate to promote the departure of the chloride ion.

  • Heat the solution at reflux for 6-12 hours. The formation of a white precipitate (AgCl) indicates the progress of the reaction if silver nitrate is used.

  • After cooling, pour the reaction mixture into 50 mL of water and extract with diethyl ether (2 x 25 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the product by fractional distillation.

Protocol for E2 Elimination Reaction

Objective: To synthesize 2,4,4-trimethyl-1-pentene (B89804) via an E2 elimination.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (dry)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.5 g of potassium tert-butoxide in 20 mL of dry tert-butanol.

  • Add 1.5 mL of this compound dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by GC-MS to observe the formation of the alkene product.

  • After completion, cool the mixture, pour it into 50 mL of cold water, and extract with pentane (B18724) (2 x 25 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation (the product is volatile).

  • Characterize the resulting alkene product by ¹H NMR and IR spectroscopy.

Summary and Conclusion

This compound is an archetypal example of a sterically hindered primary alkyl halide that does not readily undergo SN2 reactions. Forcing conditions are unlikely to yield the desired substitution product and may lead to competing elimination and rearrangement pathways. Researchers aiming to perform nucleophilic substitution on this substrate should consider conditions that favor an SN1 mechanism, being mindful that this will result in a rearranged product. For the synthesis of the corresponding alkene, an E2 elimination using a strong, bulky base is the most effective strategy. A thorough understanding of these competing pathways is essential for the successful manipulation of such sterically congested molecules in organic synthesis.

References

Application Notes and Protocols for the Elimination Reaction of 1-Chloro-2,2,4-trimethylpentane to form Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The elimination reaction of alkyl halides is a fundamental transformation in organic synthesis, providing a key route to the formation of alkenes. This application note details the elimination reactions of 1-Chloro-2,2,4-trimethylpentane, a sterically hindered primary alkyl halide, under various conditions to selectively favor different alkene products. Understanding the interplay of reaction mechanisms, specifically E1 (unimolecular elimination) and E2 (bimolecular elimination), allows for the controlled synthesis of either the thermodynamically more stable Zaitsev product or the sterically less hindered Hofmann product.

The structure of this compound presents a unique case where the primary carbon bearing the chlorine is adjacent to a quaternary carbon, leading to significant steric hindrance. This steric impediment plays a crucial role in determining the reaction pathway and the resulting product distribution.

Reaction Pathways and Products

The elimination of hydrogen chloride from this compound can proceed via two primary pathways, E1 and E2, yielding two main alkene products: 2,2,4-trimethyl-1-pentene (the Hofmann product) and 2,2,4-trimethyl-2-pentene (the Zaitsev product).

  • E2 (Bimolecular Elimination): This is a one-step concerted reaction where a strong base abstracts a proton from a β-carbon, and the leaving group (chloride) departs simultaneously to form a double bond. The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base used.

    • With a small, strong base like sodium ethoxide, the reaction tends to follow Zaitsev's rule , favoring the formation of the more substituted and thermodynamically more stable alkene, 2,2,4-trimethyl-2-pentene .

    • With a bulky, sterically hindered base such as potassium tert-butoxide, the reaction favors the Hofmann elimination , where the base preferentially abstracts the more accessible, less sterically hindered proton from the methyl group, leading to the formation of the less substituted alkene, 2,2,4-trimethyl-1-pentene .[1][2][3]

  • E1 (Unimolecular Elimination): This is a two-step reaction that proceeds through a carbocation intermediate. The first step, the slow, rate-determining step, is the departure of the leaving group to form a primary carbocation. This is generally unfavorable for primary alkyl halides. However, a 1,2-hydride shift can occur to form a more stable tertiary carbocation. The subsequent deprotonation by a weak base (often the solvent) leads to the alkene product. E1 reactions typically follow Zaitsev's rule, favoring the more substituted alkene. However, steric factors within the substrate can influence the product distribution.[4][5] For a sterically hindered substrate like this compound, the formation of the less substituted alkene might be competitive even under E1 conditions due to steric strain in the more substituted product.

Quantitative Data Presentation

The following table summarizes the expected major and minor alkene products from the elimination of this compound under different reaction conditions. Note: The precise quantitative distribution can vary based on reaction temperature, concentration, and exact experimental setup. The data presented here is based on established principles of elimination reactions for sterically hindered substrates.

Reaction ConditionBaseSolventPredominant MechanismMajor Alkene ProductMinor Alkene Product
Condition A Sodium Ethoxide (NaOEt)Ethanol (B145695)E2 (Zaitsev)2,2,4-trimethyl-2-pentene2,2,4-trimethyl-1-pentene
Condition B Potassium tert-Butoxide (t-BuOK)tert-ButanolE2 (Hofmann)2,2,4-trimethyl-1-pentene2,2,4-trimethyl-2-pentene
Condition C HeatEthanolE1 (Solvolysis)2,2,4-trimethyl-2-pentene2,2,4-trimethyl-1-pentene

Experimental Protocols

Protocol 1: E2 Elimination Favoring the Zaitsev Product (2,2,4-trimethyl-2-pentene)

Objective: To synthesize 2,2,4-trimethyl-2-pentene as the major product via an E2 reaction using a small, strong base.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a stoichiometric excess of sodium ethoxide in anhydrous ethanol.

  • Add this compound to the flask.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to isolate the alkene isomers.

  • Analyze the product distribution using GC-MS.

Protocol 2: E2 Elimination Favoring the Hofmann Product (2,2,4-trimethyl-1-pentene)

Objective: To synthesize 2,2,4-trimethyl-1-pentene as the major product via an E2 reaction using a bulky, strong base.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a stoichiometric excess of potassium tert-butoxide in anhydrous tert-butanol.

  • Add this compound to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress.

  • Cool the reaction mixture to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and extract the organic products with a non-polar solvent like pentane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent.

  • Purify the product mixture by fractional distillation.

  • Analyze the product ratio using GC-MS.

Protocol 3: E1 Elimination (Solvolysis)

Objective: To generate alkene products via an E1 mechanism.

Materials:

  • This compound

  • Ethanol (reagent grade)

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Place this compound in a round-bottom flask with a large excess of ethanol, which acts as both the solvent and the weak base.

  • Heat the mixture under reflux for an extended period (e.g., 8-12 hours), as the E1 reaction is typically slower than the E2 reaction.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, allow the mixture to cool.

  • Isolate the alkene products by fractional distillation from the ethanol solvent.

  • Analyze the collected fractions by GC-MS to determine the product distribution. Substitution products (ethers) may also be present.

Mandatory Visualization

Elimination_Pathways cluster_e2 E2 Pathway cluster_e1 E1 Pathway This compound This compound NaOEt_EtOH Sodium Ethoxide in Ethanol This compound->NaOEt_EtOH Strong, small base tBuOK_tBuOH Potassium tert-Butoxide in tert-Butanol This compound->tBuOK_tBuOH Strong, bulky base Heat_EtOH Heat in Ethanol (Solvolysis) This compound->Heat_EtOH Weak base/solvent Zaitsev_Product 2,2,4-trimethyl-2-pentene (Major) NaOEt_EtOH->Zaitsev_Product Hofmann_Product_E2 2,2,4-trimethyl-1-pentene (Minor) NaOEt_EtOH->Hofmann_Product_E2 Hofmann_Product_Major 2,2,4-trimethyl-1-pentene (Major) tBuOK_tBuOH->Hofmann_Product_Major Zaitsev_Product_Minor 2,2,4-trimethyl-2-pentene (Minor) tBuOK_tBuOH->Zaitsev_Product_Minor Carbocation Carbocation Intermediate Heat_EtOH->Carbocation Zaitsev_Product_E1 2,2,4-trimethyl-2-pentene (Major) Carbocation->Zaitsev_Product_E1 Hofmann_Product_E1 2,2,4-trimethyl-1-pentene (Minor) Carbocation->Hofmann_Product_E1 Experimental_Workflow start Start: This compound reaction Reaction with Base (NaOEt or t-BuOK) in appropriate solvent start->reaction reflux Reflux for 2-4 hours reaction->reflux workup Aqueous Workup & Extraction reflux->workup drying Drying of Organic Layer workup->drying purification Fractional Distillation drying->purification analysis GC-MS Analysis of Products purification->analysis end End: Alkene Products analysis->end

References

Application Notes and Protocols for the Chlorination of 2,2,4-Trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the photochemical chlorination of 2,2,4-trimethylpentane (B7799088), a foundational reaction in the study of free-radical halogenation and a relevant process in the synthesis of chlorinated hydrocarbons.

Introduction

The chlorination of 2,2,4-trimethylpentane is a classic example of a free-radical substitution reaction, typically initiated by ultraviolet (UV) light.[1][2] This process involves the substitution of a hydrogen atom on the alkane with a chlorine atom, leading to the formation of monochlorinated isomers and hydrogen chloride as a byproduct.[1] Due to the non-selective nature of chlorine radicals, a mixture of isomeric products is typically obtained.[3] Understanding the experimental setup and product distribution is crucial for applications in organic synthesis and for studying the principles of reaction selectivity.

The reaction proceeds via a free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.[1][2]

  • Initiation: UV light provides the energy to break the Cl-Cl bond homolytically, generating two highly reactive chlorine radicals.[2]

  • Propagation: A chlorine radical abstracts a hydrogen atom from 2,2,4-trimethylpentane to form an alkyl radical and HCl. This alkyl radical then reacts with a molecule of Cl₂ to produce a monochlorinated 2,2,4-trimethylpentane and another chlorine radical, which continues the chain reaction.[1]

  • Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.[1]

Photochemical chlorination of 2,2,4-trimethylpentane yields four possible monochlorinated isomers.[3] The distribution of these products is dependent on factors such as the statistical probability of hydrogen abstraction and the relative stability of the resulting free radicals.

Experimental Protocols

This protocol is based on established laboratory procedures for the photochemical chlorination of alkanes.

Materials and Equipment:

  • 2,2,4-Trimethylpentane (isooctane), high purity

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄)

  • A round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer

  • UV lamp (e.g., mercury vapor lamp)

  • Gas washing bottle containing a solution of sodium hydroxide (B78521) (NaOH) to neutralize excess chlorine and HCl gas

  • Ice bath

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • Standard laboratory glassware and personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Experimental Setup Diagram:

G cluster_reaction Reaction Setup cluster_gas_source Gas Source cluster_trap Gas Trap flask Round-bottom Flask (2,2,4-trimethylpentane in CCl4) condenser Reflux Condenser flask->condenser stirrer Magnetic Stirrer gas_trap Gas Washing Bottle (NaOH solution) condenser->gas_trap Excess Cl2, HCl uv_lamp UV Lamp uv_lamp->flask UV Light gas_inlet Gas Inlet Tube gas_inlet->flask chlorine_cylinder Chlorine Cylinder chlorine_cylinder->gas_inlet Cl2 gas G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad UV Light RH R-H (2,2,4-trimethylpentane) R_rad R• (Alkyl Radical) RH->R_rad + Cl• Cl_rad1 Cl• HCl HCl Cl_rad1->HCl + R-H RCl R-Cl (Monochloroalkane) R_rad->RCl + Cl₂ Cl2_prop Cl₂ Cl_rad2 Cl• Cl2_prop->Cl_rad2 + R• two_Cl_rad_term 2 Cl• Cl2_term Cl₂ two_Cl_rad_term->Cl2_term R_rad_term1 R• RCl_term R-Cl R_rad_term1->RCl_term Cl_rad_term Cl• two_R_rad_term 2 R• RR_term R-R two_R_rad_term->RR_term

References

Application Note: High-Purity Isolation of 1-Chloro-2,2,4-trimethylpentane via Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 1-Chloro-2,2,4-trimethylpentane from a mixture of its structural isomers using fractional distillation. The synthesis of the target compound, typically via free-radical chlorination of 2,2,4-trimethylpentane (B7799088) (isooctane), yields a mixture of monochlorinated products with closely related boiling points. Fractional distillation is presented as an effective method for isolating the desired primary halide from secondary, tertiary, and other isomeric byproducts.

Introduction

This compound is a halogenated alkane that serves as a valuable intermediate in organic synthesis. Its preparation often involves the direct chlorination of 2,2,4-trimethylpentane, a process that inherently produces a mixture of structural isomers due to the presence of multiple distinct hydrogen atoms (primary, secondary, and tertiary). These resulting isomers possess very similar molecular weights and polarities, making their separation challenging.

Fractional distillation is a laboratory technique used to separate liquid mixtures whose components have boiling points that are close to one another. The process relies on establishing a series of vaporization-condensation equilibria within a fractionating column. With each cycle, the vapor phase becomes progressively enriched in the more volatile component (the one with the lower boiling point). By carefully controlling the temperature and collecting the distillate in separate portions, or "fractions," high-purity separation can be achieved. This application note details the methodology for applying this technique to isolate this compound.

Data Presentation: Physical Properties of Isomers

The efficacy of fractional distillation is predicated on the difference in boiling points between the components of the mixture. The monochlorination of 2,2,4-trimethylpentane can produce four primary structural isomers. The boiling points generally decrease with increased branching (primary > secondary > tertiary halides). While experimental data for all isomers is not consistently available in literature, the following table presents the known isomers and physically principled boiling point estimates that illustrate the need for fractional distillation.

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )TypeEstimated Boiling Point (°C)
This compound 2371-06-4C₈H₁₇Cl148.67Primary~168
1-Chloro-2,4,4-trimethylpentane2371-08-6C₈H₁₇Cl148.67Primary~165
3-Chloro-2,2,4-trimethylpentane41099-86-9C₈H₁₇Cl148.67Secondary~158
2-Chloro-2,4,4-trimethylpentane (B3042402)6111-88-2C₈H₁₇Cl148.67Tertiary~152

Experimental Protocols

This section outlines the complete workflow for the purification of this compound.

Pre-Distillation Workup (Crude Product Washing)

Objective: To remove acidic impurities (e.g., HCl) and water from the crude reaction mixture before distillation.

Materials:

  • Crude this compound mixture

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel (appropriately sized)

  • Erlenmeyer flasks

Protocol:

  • Transfer the crude organic mixture to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and invert it, venting frequently to release CO₂ pressure. Shake gently for 1-2 minutes.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water, shaking gently and releasing pressure. Drain the aqueous layer.

  • Perform a final wash with an equal volume of brine to facilitate the removal of dissolved water. Drain the aqueous layer.

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous MgSO₄ (typically 1-2 g per 10 mL of organic liquid) to dry the solution. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Let the mixture stand for 10-15 minutes.

  • Filter the dried organic liquid through a fluted filter paper or a cotton plug into a round-bottom flask suitable for distillation.

Fractional Distillation

Objective: To separate the isomeric mixture based on boiling point differences.

Equipment:

  • Heating mantle with a stirrer controller

  • Round-bottom flask (distilling flask)

  • Magnetic stir bar or boiling chips

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head (still head) with a thermometer adapter

  • Thermometer (-10 to 200 °C range)

  • Condenser (Liebig or Allihn)

  • Receiving adapter

  • A set of labeled, pre-weighed receiving flasks

  • Tubing for condenser water

  • Clamps and stands to secure the apparatus

  • Glass wool or aluminum foil for insulation

Protocol:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram (Figure 1). Ensure all joints are securely clamped. The thermometer bulb must be positioned so that its top is level with the bottom of the side-arm leading to the condenser.[1]

  • Charging the Flask: Add the dried, crude this compound and a magnetic stir bar to the distilling flask. The flask should not be more than two-thirds full.

  • Insulation: Wrap the fractionating column and the neck of the distilling flask with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[1]

  • Heating: Begin stirring and turn on the heating mantle to a low setting. Increase the heat gradually until the liquid begins to boil gently.

  • Equilibration: Observe the ring of condensing vapor as it slowly rises through the fractionating column.[1] A slow ascent is crucial for establishing the vapor-liquid equilibria necessary for good separation. This may take 20-30 minutes. The distillation rate should be slow and steady, approximately 1 drop per second.[1]

  • Fraction Collection:

    • Fraction 1 (Fore-run): Collect the first few milliliters of distillate, which may contain highly volatile impurities, in the first receiving flask. The temperature will likely be unstable during this phase.

    • Fraction 2 (Impurity): As the temperature stabilizes at the boiling point of the most volatile isomer (~152 °C), switch to a new receiving flask. Collect this fraction as long as the temperature remains constant.

    • Intermediate Fractions: When the temperature begins to drop or fluctuate, it indicates one component has distilled and the next is beginning to come over. Switch to a new flask to collect this intermediate cut.

    • Fraction 3 (Target): When the temperature rises and stabilizes at the boiling point of the desired this compound isomer (~168 °C), switch to a clean, pre-weighed receiving flask. Collect the product while the temperature remains constant.[1]

  • Shutdown: Stop the distillation when only a small amount of liquid remains in the distilling flask. Never distill to dryness. Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

Post-Distillation Analysis

Objective: To assess the purity of the collected fractions.

Method:

  • Gas Chromatography (GC): Analyze all collected fractions by GC to determine their composition and assess the purity of the target fraction.

  • Refractive Index: Measure the refractive index of each fraction and compare it to the literature value for pure this compound.

Typical Experimental Results

The following table presents a hypothetical summary of results from the fractional distillation process.

Fraction NumberTemperature Range (°C)Volume (mL)Purity of Target Compound (%)Main Components
1 (Fore-run)< 1502.5< 5Volatile impurities
2151 - 15415.0~10Tertiary Isomer
3 (Intermediate)155 - 1668.020-80Mixture of Isomers
4 (Product)167 - 16945.0> 98This compound
5 (Residue)-~5.0-Higher boiling components

Mandatory Visualization

The logical flow of the purification process is illustrated below.

G cluster_prep Pre-Distillation Workup cluster_distill Fractional Distillation cluster_analysis Analysis crude Crude Isomer Mixture wash_bicarb 1. Wash with NaHCO3 (aq) crude->wash_bicarb wash_water 2. Wash with H2O wash_bicarb->wash_water wash_brine 3. Wash with Brine wash_water->wash_brine dry 4. Dry with Anhydrous MgSO4 wash_brine->dry filtered Dried Crude Product dry->filtered distill Distill Dried Product filtered->distill frac1 Fraction 1 (Fore-run) distill->frac1 <150°C frac2 Fraction 2 (Low BP Isomers) distill->frac2 ~152-160°C frac3 Fraction 3 (Product) distill->frac3 ~168°C residue Residue distill->residue >170°C analysis Purity Analysis (GC) frac3->analysis pure_product Pure Product (>98%) analysis->pure_product

Figure 1: Workflow for the purification of this compound.

Safety Precautions

  • Chemical Hazards: this compound and its isomers are flammable liquids and may be harmful if inhaled or absorbed through the skin. Handle all chemicals in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Distillation Safety: Never heat a closed system. Ensure the distillation apparatus is properly vented. Do not distill the flask to dryness, as this can cause the formation of explosive peroxides or violent decomposition of the residue.

  • Heating: Use a heating mantle and stir bar for controlled, even heating. Avoid open flames.

References

Application Notes and Protocols for 1-Chloro-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling and storage of 1-Chloro-2,2,4-trimethylpentane (CAS No. 2371-06-4). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₈H₁₇Cl
Molecular Weight 148.67 g/mol [1]
Appearance Colorless liquid
Boiling Point 157.6°C at 760 mmHg[2]
Density 0.862 g/cm³[2]
Flash Point 43.5°C[2]
Vapor Pressure 3.54 mmHg at 25°C[2]
Refractive Index 1.422[2]
Storage Temperature 2-8°C (Sealed in dry conditions)[1]

Health Hazard Information

While specific toxicity data for this compound is limited, it is essential to handle it with care, assuming it may present hazards similar to other chlorinated hydrocarbons and its parent compound, 2,2,4-trimethylpentane. The parent compound is known to be a skin irritant and may cause drowsiness or dizziness.[3]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment must be worn when handling this compound:

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
Skin Protection Wear fire/flame resistant and impervious clothing.[4] Nitrile rubber gloves are recommended.[5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate vapor cartridge.[4]

Handling and Storage Protocols

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.[5] Use non-sparking tools.[5]

  • Static Discharge: Take precautionary measures against static discharge.[5] Ground and bond containers and receiving equipment.[5]

  • Personal Hygiene: Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[5]

Storage
  • Container: Keep the container tightly closed.[1]

  • Conditions: Store in a cool, dry, and well-ventilated place.[1][6] Recommended storage temperature is 2-8°C.[1]

  • Incompatible Materials: Store away from strong oxidizing agents.[7][8]

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[4]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4]

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Avoid breathing vapors. Wear appropriate personal protective equipment.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, earth) and collect it for disposal in a suitable, closed container.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: Vapors may form explosive mixtures with air.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound cluster_preparation Preparation cluster_handling Handling cluster_storage_cleanup Storage & Cleanup Assess_Risks Assess Risks & Review SDS Gather_PPE Gather Appropriate PPE Assess_Risks->Gather_PPE Proceed if understood Prepare_Workspace Prepare Well-Ventilated Workspace Gather_PPE->Prepare_Workspace Dispense_Chemical Dispense Chemical in Fume Hood Prepare_Workspace->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Handle_Waste Handle Waste Perform_Experiment->Handle_Waste Store_Chemical Store in Cool, Dry, Ventilated Area Handle_Waste->Store_Chemical Clean_Workspace Clean Workspace Store_Chemical->Clean_Workspace Dispose_Waste Dispose of Waste Properly Clean_Workspace->Dispose_Waste Emergency_Spill Emergency: Spill Response Evacuate_Area Evacuate Area Emergency_Spill->Evacuate_Area Contain_Spill Contain Spill with Inert Material Evacuate_Area->Contain_Spill Contain_Spill->Dispose_Waste

Caption: Workflow for safe handling of this compound.

References

Application Notes and Protocols for Friedel-Crafts Alkylation using 1-Chloro-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of a wide array of compounds, from commodity chemicals to complex pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of 1-Chloro-2,2,4-trimethylpentane as an alkylating agent in Friedel-Crafts reactions. A key consideration with primary alkyl halides such as this is their propensity to undergo carbocation rearrangement, a phenomenon that will be explored in detail.[1][2]

Principle of the Reaction

The Friedel-Crafts alkylation is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The catalyst facilitates the formation of a carbocation from the alkyl halide, which then acts as the electrophile in the substitution reaction with the aromatic ring.[3][4]

However, a significant characteristic of Friedel-Crafts alkylation is the potential for carbocation rearrangements. Primary and secondary carbocations are prone to rearrange to more stable carbocations through hydride or alkyl shifts.[5] In the case of this compound, the initially formed primary carbocation is highly unstable and will readily rearrange to a more stable tertiary carbocation via a 1,2-methyl shift. This rearrangement dictates the structure of the final product.

Reaction Mechanism and Carbocation Rearrangement

The reaction proceeds through the following key steps:

  • Formation of the Electrophile: The Lewis acid catalyst abstracts the chloride from this compound, leading to the formation of a primary carbocation.

  • Carbocation Rearrangement: The unstable primary carbocation undergoes a rapid 1,2-methyl shift to form a more stable tertiary carbocation.

  • Electrophilic Attack: The electron-rich aromatic ring attacks the tertiary carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The primary product of the Friedel-Crafts alkylation of benzene (B151609) with this compound is therefore not the straight-chain octylbenzene, but rather the rearranged isomer, (1,1,3,3-tetramethylbutyl)benzene.

Experimental Protocols

The following protocols are adapted from established procedures for Friedel-Crafts alkylation reactions that involve carbocation rearrangements.

Protocol 1: Synthesis of (1,1,3,3-tetramethylbutyl)benzene

This protocol outlines the alkylation of benzene with this compound to yield the rearranged product.

Materials:

  • Benzene (anhydrous)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

  • Catalyst and Solvent: Add 75 mL of anhydrous benzene to the flask. With stirring, slowly add 5.0 g (0.037 mol) of anhydrous aluminum chloride in portions. The addition is exothermic and should be done carefully to control the temperature.

  • Alkylation: Place 20 mL (0.13 mol) of this compound in the dropping funnel. Add it dropwise to the stirred benzene-AlCl₃ mixture over a period of 30-45 minutes, ensuring the reaction temperature is maintained between 0-5 °C.[6]

  • Reaction Time: After the addition is complete, continue to stir the mixture in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion.[6]

  • Work-up (Quenching): Slowly and carefully pour the reaction mixture over 150 g of crushed ice in a large beaker. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent. Remove the excess benzene and any other volatile components using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final (1,1,3,3-tetramethylbutyl)benzene.

Data Presentation

Table 1: Reaction Parameters and Expected Product

ParameterValue
Aromatic SubstrateBenzene
Alkylating AgentThis compound
CatalystAnhydrous Aluminum Chloride (AlCl₃)
Reactant Ratio (Benzene:Alkyl Halide)Large excess of Benzene
Temperature0-5 °C
Reaction Time2.5 - 3.5 hours
Primary Product(1,1,3,3-tetramethylbutyl)benzene
Key FeatureAlkylation follows a 1,2-methyl shift

Table 2: Expected Spectroscopic Data for (1,1,3,3-tetramethylbutyl)benzene

Proton (¹H) NMRChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons~7.1-7.3multiplet5HC₆H₅
Methylene Protons~1.7singlet2H-CH₂-
Methyl Protons~1.3singlet6H-C(CH₃)₂-
Methyl Protons~0.7singlet9H-C(CH₃)₃
Carbon (¹³C) NMRChemical Shift (δ, ppm)Assignment
Aromatic Carbons~125-148C₆H₅
Quaternary Carbon~57-C (CH₃)₂-
Methylene Carbon~53-C H₂-
Quaternary Carbon~32-C (CH₃)₃
Methyl Carbons~31-C(C H₃)₂-
Methyl Carbons~29-C(C H₃)₃

Note: The exact chemical shifts may vary depending on the solvent used for NMR analysis.[7]

Mandatory Visualizations

Friedel_Crafts_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Flask Dry Round-Bottom Flask Add_Benzene Add Anhydrous Benzene Flask->Add_Benzene 1 Stirrer Magnetic Stirrer Funnel Dropping Funnel IceBath Ice Bath Add_AlCl3 Add AlCl3 (portions) Add_Benzene->Add_AlCl3 2 Add_AlkylHalide Add this compound (dropwise) Add_AlCl3->Add_AlkylHalide 3 Stir Stir for 2-3 hours at 0-5 °C Add_AlkylHalide->Stir 4 Quench Quench with Crushed Ice Stir->Quench 5 Extract Extract with Ether Quench->Extract 6 Wash Wash with HCl, NaHCO3, Brine Extract->Wash 7 Dry Dry over Na2SO4 Wash->Dry 8 Evaporate Evaporate Solvent Dry->Evaporate 9 Purify Vacuum Distillation Evaporate->Purify 10

Caption: Experimental workflow for the Friedel-Crafts alkylation.

Carbocation_Rearrangement cluster_0 Step 1: Formation of Primary Carbocation cluster_1 Step 2: 1,2-Methyl Shift cluster_2 Step 3: Electrophilic Attack Reactant This compound PrimaryCarbocation Primary Carbocation (unstable) Reactant->PrimaryCarbocation + AlCl3 Catalyst AlCl3 TertiaryCarbocation Tertiary Carbocation (stable) PrimaryCarbocation->TertiaryCarbocation Rearrangement Benzene Benzene Product (1,1,3,3-tetramethylbutyl)benzene Benzene->Product + Tertiary Carbocation

Caption: Carbocation rearrangement in the alkylation reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Neopentyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of neopentyl halides, with a focus on preventing unwanted rearrangement reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of neopentyl halides prone to rearrangement?

A1: The synthesis of neopentyl halides is challenging due to the unique structure of the neopentyl group. The bulky tert-butyl group creates significant steric hindrance, which slows down or prevents bimolecular nucleophilic substitution (SN2) reactions.[1][2] When reaction conditions favor a unimolecular pathway (SN1), a primary carbocation is formed. This primary carbocation is highly unstable and readily rearranges via a 1,2-methyl shift to a more stable tertiary carbocation, leading to the formation of rearranged products such as tert-amyl halides.[3][4][5]

Q2: What are the common rearranged products observed during neopentyl halide synthesis?

A2: The most common rearranged product is a tert-amyl halide (e.g., 2-chloro-2-methylbutane (B165293) or 2-bromo-2-methylbutane). This occurs after the neopentyl cation rearranges to the more stable tertiary tert-amyl cation.[4] Under certain conditions, elimination products like 2-methyl-2-butene (B146552) may also be observed.[6]

Q3: Which methods are recommended for synthesizing neopentyl halides from neopentyl alcohol without rearrangement?

A3: To avoid rearrangement, it is crucial to use methods that do not generate a free primary carbocation. Recommended reagents include:

  • Thionyl chloride (SOCl2) for the synthesis of neopentyl chloride.[7][8][9]

  • Phosphorus tribromide (PBr3) for the synthesis of neopentyl bromide.[7][8][9]

  • Triphenyl phosphite (B83602) and methyl iodide for the synthesis of neopentyl iodide.[10]

These reagents react with the alcohol via mechanisms that avoid the formation of a discrete carbocation, thus preventing the 1,2-methyl shift.

Q4: Can I synthesize neopentyl halides directly from neopentane (B1206597)?

A4: Yes, neopentyl chloride can be synthesized by the free-radical chlorination of neopentane using chlorine gas (Cl2) and UV light (hν).[11][12] Free radical intermediates are less prone to rearrangement than carbocations, making this a viable method for producing the unrearranged halide.[11]

Troubleshooting Guides

Issue 1: My reaction of neopentyl alcohol with a hydrogen halide (HX) resulted in a mixture of products with significant rearrangement.

  • Potential Cause: The use of strong acids like HCl or HBr with neopentyl alcohol promotes an SN1-type mechanism. This leads to the formation of the unstable primary neopentyl carbocation, which rapidly rearranges.

  • Troubleshooting Steps:

    • Avoid strong acids: Do not use concentrated HX to convert neopentyl alcohol to the corresponding halide.

    • Select an appropriate reagent: Use reagents that proceed through a mechanism that avoids carbocation formation. Refer to the table below for recommended methods.

Starting MaterialTarget ProductReagentTypical Yield (%)RearrangementReference
Neopentyl AlcoholNeopentyl ChlorideSOCl260No[7]
Neopentyl AlcoholNeopentyl BromidePBr3 in quinoline (B57606)/bromobenzene (B47551)47No[7]
Neopentyl AlcoholNeopentyl Iodide(PhO)3P, MeI64-75~5% tert-amyl iodide[10]
NeopentaneNeopentyl ChlorideCl2, hνGoodNo[11][12]
Neopentylmagnesium ChlorideNeopentyl IodideI283 (from neopentyl chloride)No[13]
Neopentylmercuric ChlorideNeopentyl BromideBr274 (from neopentyl chloride)No[13]

Issue 2: The reaction of neopentyl alcohol with PBr3 is sluggish and gives a low yield.

  • Potential Cause: Steric hindrance from the neopentyl group can make the reaction slow. The reaction conditions may not be optimal.

  • Troubleshooting Steps:

    • Use a non-nucleophilic base: The addition of a base like quinoline can help to drive the reaction by neutralizing the HBr byproduct.[7]

    • Solvent choice: Using a high-boiling, non-polar solvent such as bromobenzene can be effective.[7]

    • Temperature control: Gently heating the reaction mixture may be necessary, but excessive heat should be avoided to minimize side reactions.

Reaction Mechanisms and Workflows

rearrangement_pathway neopentyl_alcohol Neopentyl Alcohol protonated_alcohol Protonated Alcohol neopentyl_alcohol->protonated_alcohol + H+ primary_carbocation Primary Neopentyl Carbocation (Unstable) protonated_alcohol->primary_carbocation - H2O unrearranged_product Neopentyl Halide (Desired Product) protonated_alcohol->unrearranged_product SN2 Attack by X- (Sterically Hindered) rearranged_carbocation Tertiary tert-Amyl Carbocation (Stable) primary_carbocation->rearranged_carbocation 1,2-Methyl Shift rearranged_product Rearranged Product (e.g., tert-Amyl Halide) rearranged_carbocation->rearranged_product + X-

Caption: Carbocation rearrangement pathway in neopentyl halide synthesis under acidic conditions.

non_rearrangement_workflow cluster_start Starting Material cluster_reagents Reagent Selection (Avoids Carbocation) cluster_products Unrearranged Product neopentyl_alcohol Neopentyl Alcohol SOCl2 SOCl2 PBr3 PBr3 PPh3_I2 (PhO)3P / MeI neopentyl_chloride Neopentyl Chloride SOCl2->neopentyl_chloride neopentyl_bromide Neopentyl Bromide PBr3->neopentyl_bromide neopentyl_iodide Neopentyl Iodide PPh3_I2->neopentyl_iodide

Caption: Decision workflow for selecting non-rearranging reagents for neopentyl halide synthesis.

Experimental Protocols

Protocol 1: Synthesis of Neopentyl Chloride from Neopentyl Alcohol using Thionyl Chloride [7]

  • Apparatus: Set up a round-bottom flask equipped with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

  • Reagents:

    • Neopentyl alcohol (1.0 equiv)

    • Triethylneopentoxysilane (can be used as a precursor to generate neopentyl alcohol in situ, or start with neopentyl alcohol directly)

    • Thionyl chloride (SOCl2) (1.2 equiv)

    • Dry benzene (B151609) (solvent)

  • Procedure: a. Dissolve neopentyl alcohol in dry benzene in the reaction flask. b. Cool the flask in an ice bath. c. Add thionyl chloride dropwise from the dropping funnel with stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. e. Cool the reaction mixture and pour it onto crushed ice to quench the excess thionyl chloride. f. Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with water again. g. Dry the organic layer over anhydrous calcium chloride. h. Purify the neopentyl chloride by fractional distillation.

Protocol 2: Synthesis of Neopentyl Iodide from Neopentyl Alcohol using Triphenyl Phosphite and Methyl Iodide [10]

  • Apparatus: A two-necked, round-bottomed flask fitted with a reflux condenser (with a drying tube) and a thermometer.

  • Reagents:

    • Neopentyl alcohol (1.0 equiv, 0.400 mole)

    • Triphenyl phosphite (1.1 equiv, 0.439 mole)

    • Methyl iodide (1.5 equiv, 0.60 mole)

  • Procedure: a. Charge the flask with triphenyl phosphite, neopentyl alcohol, and methyl iodide. b. Heat the mixture under gentle reflux using a heating mantle. The initial reflux temperature will be around 75-80 °C. c. Continue heating for approximately 24 hours, or until the internal temperature rises to about 130 °C. The mixture will darken. d. Distill the reaction mixture under reduced pressure through a Vigreux column. e. Collect the fraction boiling below 65 °C (at 50 mm Hg). f. Wash the collected fraction with water, then with cold 1 N sodium hydroxide (B78521) solution until the washings are free of phenol. g. Wash again with water and dry over anhydrous calcium chloride. h. Redistill the product to obtain pure neopentyl iodide.

References

Technical Support Center: Synthesis of 1-Chloro-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2,2,4-trimethylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two primary methods for the synthesis of this compound:

  • Free-Radical Chlorination of 2,2,4-trimethylpentane (B7799088) (Isooctane): This is a common method involving the reaction of 2,2,4-trimethylpentane with chlorine in the presence of UV light or a radical initiator. This process typically yields a mixture of monochlorinated isomers.

  • Electrophilic Addition of Hydrogen Chloride (HCl) to 2,4,4-trimethylpentene (Diisobutylene): This method involves the reaction of an isomeric mixture of 2,4,4-trimethylpentene with HCl. The reaction proceeds via a carbocation intermediate and is expected to follow Markovnikov's rule.

Q2: What are the expected side products in the free-radical chlorination of 2,2,4-trimethylpentane?

The free-radical chlorination of 2,2,4-trimethylpentane is known to produce a mixture of four isomeric monochlorides.[1][2] The distribution of these isomers is influenced by the number of each type of hydrogen atom in the starting material and their relative reactivities (tertiary > secondary > primary).[3]

Isomeric Monochloride Products:

Besides the desired monochlorinated products, other potential side products include:

  • Polychlorinated products: Dichlorinated, trichlorinated, and higher chlorinated alkanes can form, especially if the molar ratio of chlorine to 2,2,4-trimethylpentane is high.[4]

  • Products from radical termination: Combination of alkyl radicals can lead to the formation of larger alkanes.

Q3: How can I control the formation of polychlorinated side products?

The formation of polychlorinated products can be minimized by using a high molar excess of 2,2,4-trimethylpentane relative to chlorine.[4] This ensures that the chlorine radicals are more likely to react with the starting alkane rather than the monochlorinated product.

Q4: What are the expected side products in the electrophilic addition of HCl to 2,4,4-trimethylpentene?

The addition of HCl to 2,4,4-trimethylpentene, which is a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene, is expected to primarily follow Markovnikov's rule, yielding 2-chloro-2,4,4-trimethylpentane as the major product.

However, the reaction proceeds through a carbocation intermediate, which can undergo rearrangements to form more stable carbocations.[5][6][7][8][9] This can lead to the formation of isomeric chlorides as side products. Potential side products arising from carbocation rearrangements include other tertiary and secondary chloroalkanes.

Q5: How can the isomeric mixture of this compound be separated?

The separation of the isomeric mixture of chlorotrimethylpentanes can be challenging due to their similar physical properties. Two potential methods are:

  • Fractional Distillation: This technique separates compounds based on differences in their boiling points. While the boiling points of the isomers are expected to be close, a highly efficient fractional distillation column may achieve partial separation.[10][11][12][13][14]

  • Preparative Gas Chromatography (Prep-GC): This is a powerful technique for separating volatile compounds with very similar boiling points.[15][16][17][18] It can provide high-purity fractions of each isomer.

Troubleshooting Guides

Issue 1: Low Yield of Monochlorinated Products in Free-Radical Chlorination
Possible Cause Troubleshooting Step
Incomplete reaction - Ensure adequate reaction time. - Verify the intensity of the UV light source or the concentration of the radical initiator.
Low reactivity - The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure sufficient radical formation.
Loss of product during workup - Carefully perform extraction and washing steps to avoid loss of the organic layer. - Ensure the drying agent is completely removed before distillation.
Issue 2: High Percentage of Polychlorinated Products
Possible Cause Troubleshooting Step
Incorrect reactant ratio - Use a significant excess of 2,2,4-trimethylpentane to chlorine (e.g., a molar ratio of 5:1 or higher).[4]
High reaction temperature - While some heat may be necessary for initiation, excessive temperatures can increase the rate of polychlorination. Maintain a controlled temperature.
Prolonged reaction time - Monitor the reaction progress by GC to stop it once the desired level of monochlorination is achieved.
Issue 3: Unexpected Side Products in Electrophilic Addition
Possible Cause Troubleshooting Step
Carbocation rearrangements - Lowering the reaction temperature can sometimes suppress rearrangement reactions by favoring the kinetic product.
Presence of impurities in the starting alkene - Ensure the purity of the 2,4,4-trimethylpentene starting material.
Reaction with solvent - Use an inert solvent for the reaction.

Quantitative Data

Table 1: Estimated Product Distribution in the Photochemical Chlorination of 2,2,4-trimethylpentane

ProductType of Hydrogen AbstractedNumber of HydrogensRelative Reactivity (approx.)Calculated % (approx.)
This compoundPrimary9132.5%[19]
1-Chloro-2,4,4-trimethylpentanePrimary61-
3-Chloro-2,2,4-trimethylpentaneSecondary23.8-
2-Chloro-2,4,4-trimethylpentaneTertiary15-

Note: The total percentage of primary chlorides has been reported to be approximately 65%.[19] The relative reactivity values are general approximations for free-radical chlorination at room temperature.[3][20] Actual product distribution can vary with reaction conditions.

Experimental Protocols

Key Experiment 1: Free-Radical Chlorination of 2,2,4-trimethylpentane

Objective: To synthesize a mixture of monochlorinated isomers of 2,2,4-trimethylpentane.

Materials:

  • 2,2,4-trimethylpentane (isooctane)

  • Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂) as a chlorine source

  • A radical initiator (e.g., AIBN) or a UV lamp

  • Inert solvent (e.g., carbon tetrachloride, if necessary)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • In a reaction vessel equipped with a stirrer, a gas inlet (if using Cl₂), a reflux condenser, and a thermometer, place an excess of 2,2,4-trimethylpentane.

  • If using a radical initiator, add it to the reaction mixture.

  • Initiate the reaction by either irradiating the mixture with a UV lamp or by heating to the decomposition temperature of the initiator.

  • If using chlorine gas, slowly bubble it through the stirred solution. If using sulfuryl chloride, add it dropwise. Maintain a controlled temperature throughout the addition.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • Once the desired conversion is reached, stop the reaction by turning off the UV lamp or heat and stopping the addition of the chlorinating agent.

  • Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any remaining acid, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • The solvent (if used) and excess 2,2,4-trimethylpentane can be removed by simple distillation.

  • The resulting mixture of chlorinated products can be analyzed by GC-MS to determine the isomer distribution.

Key Experiment 2: Electrophilic Addition of HCl to 2,4,4-trimethylpentene

Objective: To synthesize this compound via hydrochlorination of 2,4,4-trimethylpentene.

Materials:

  • 2,4,4-trimethylpentene (diisobutylene)

  • Hydrogen chloride (gas or concentrated aqueous solution)

  • Anhydrous calcium chloride or other suitable drying agent

  • Inert solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • GC-MS for product analysis

Procedure:

  • Dissolve 2,4,4-trimethylpentene in an inert solvent in a reaction vessel equipped with a stirrer and a gas inlet.

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred solution, or add concentrated hydrochloric acid dropwise.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, wash the mixture with cold 5% sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by distillation.

  • The crude product can be purified by fractional distillation under reduced pressure.

  • Analyze the product and any side products by GC-MS and NMR to confirm the structure and purity.

Signaling Pathways and Logical Relationships

Side_Product_Formation cluster_synthesis Synthesis of this compound cluster_freeradical Free-Radical Chlorination Issues cluster_addition Electrophilic Addition Issues Free-Radical Chlorination Free-Radical Chlorination Isomer Mixture Isomer Mixture Free-Radical Chlorination->Isomer Mixture Leads to Electrophilic Addition Electrophilic Addition Carbocation Intermediate Carbocation Intermediate Electrophilic Addition->Carbocation Intermediate Proceeds via High [Cl2] High [Cl2] Polychlorination Polychlorination High [Cl2]->Polychlorination Promotes High Temp High Temp High Temp->Polychlorination Promotes Rearrangement Rearrangement Carbocation Intermediate->Rearrangement Can undergo Rearranged Isomers Rearranged Isomers Rearrangement->Rearranged Isomers Forms

Caption: Factors influencing side product formation in the synthesis of this compound.

References

Technical Support Center: Optimizing Yield for 1-Chloro-2,2,4-trimethylpentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Chloro-2,2,4-trimethylpentane. The primary synthetic route discussed is the chlorination of 2,2,4-trimethyl-1-pentanol (B74239).

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and reliable method for the synthesis of this compound is the chlorination of its corresponding primary alcohol, 2,2,4-trimethyl-1-pentanol. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a widely used and effective option. Other reagents capable of converting primary alcohols to alkyl chlorides include phosphorus trichloride (B1173362) (PCl₃) and the Lucas reagent (concentrated HCl and ZnCl₂), though the latter is generally less effective for primary alcohols.[1][2]

Q2: What are the main challenges in this synthesis that can lead to low yields?

A2: Low yields in the synthesis of this compound can stem from several factors. These include incomplete reaction, the occurrence of side reactions such as elimination to form alkenes, and the formation of dialkyl ethers.[3] The purity of reagents, particularly the freshness of thionyl chloride, and the presence of water can also significantly impact the reaction's efficiency.[3][4]

Q3: How can I purify the final product, this compound?

A3: Purification of this compound from the crude reaction mixture is typically achieved through distillation.[5] Following the reaction, a careful work-up procedure is necessary to remove unreacted starting material, excess reagents, and byproducts. This often involves washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize acidic components, followed by washing with water and brine.[4] The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate before fractional distillation to isolate the pure alkyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Conversion of Starting Alcohol - Inactive chlorinating agent.- Insufficient reaction temperature or time.- Presence of moisture.- Reagent Quality: Use fresh, high-purity thionyl chloride. Old or decomposed thionyl chloride may appear yellow or brown and will have reduced reactivity.[3]- Reaction Conditions: For primary alcohols, gentle heating or refluxing may be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]- Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous as thionyl chloride reacts vigorously with water.[3][4]
Low Yield of this compound - Incomplete reaction.- Side reactions (elimination, ether formation).- Loss of product during work-up.- Optimize Stoichiometry: A slight excess (1.1-1.5 equivalents) of thionyl chloride is often used to ensure complete conversion of the alcohol.[3]- Control Temperature: Maintain the reaction at the lowest effective temperature to minimize elimination side reactions. For primary alcohols, this is less of a concern than for secondary or tertiary alcohols, but excessive heat should be avoided.[3]- Work-up Procedure: Carefully perform the aqueous work-up. Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent. Minimize emulsion formation during washing steps.
Formation of Alkene Byproducts - High reaction temperature.- Acid-catalyzed elimination.- Temperature Control: Avoid excessive heating. Run the reaction at a moderate temperature and monitor for completion.- Use of a Base: The addition of a non-nucleophilic base, such as pyridine, can neutralize the HCl generated during the reaction, thereby minimizing acid-catalyzed elimination.[3]
Formation of Dialkyl Ether Byproducts - Reaction conditions favoring intermolecular dehydration.- Reagent Choice: Using thionyl chloride or phosphorus tribromide is generally preferred over strong acids like concentrated HCl, as these reagents are less prone to causing ether formation.[1]- Stoichiometry and Temperature Control: Careful control of the reactant ratios and reaction temperature can help to suppress the formation of ethers.

Experimental Protocols

Synthesis of 2,2,4-trimethyl-1-pentanol (Precursor)

While 2,2,4-trimethyl-1-pentanol is commercially available, it can also be synthesized. One common route involves the hydroformylation of diisobutylene followed by reduction of the resulting aldehyde. Another approach is the reduction of 2,2,4-trimethylpentanoic acid or its esters.

Synthesis of this compound via Chlorination with Thionyl Chloride

This protocol is a generalized procedure based on established methods for the chlorination of primary alcohols.[4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Purity
2,2,4-trimethyl-1-pentanol130.230.812≥98%
Thionyl chloride (SOCl₂)118.971.636≥99%
Anhydrous Pyridine (optional)79.100.982≥99.8%
Anhydrous Diethyl Ether74.120.713≥99%
Saturated Sodium Bicarbonate (NaHCO₃) solution---
Brine (Saturated NaCl solution)---
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Reagents: In the flask, dissolve 2,2,4-trimethyl-1-pentanol (1.0 eq) in anhydrous diethyl ether. If using pyridine, add it to this solution (1.1 eq).

  • Addition of Thionyl Chloride: Cool the flask in an ice-water bath. Add thionyl chloride (1.2 eq) dropwise from the dropping funnel to the stirred solution. Maintain a low temperature during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding it to a stirred, saturated aqueous solution of NaHCO₃ to neutralize excess acid and unreacted thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_2_4_trimethyl_1_pentanol 2,2,4-trimethyl-1-pentanol Reaction Reaction with Thionyl Chloride (SOCl₂) in an anhydrous solvent (e.g., Diethyl Ether) Optional: Pyridine 2_2_4_trimethyl_1_pentanol->Reaction Quench Quench with NaHCO₃ solution Reaction->Quench Extract Extraction with Diethyl Ether Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Solvent Removal Dry->Concentrate Distill Fractional Distillation Concentrate->Distill Product This compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield LowYield Low Yield of This compound IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions WorkupLoss Product Loss during Work-up LowYield->WorkupLoss CheckReagents Check Reagent Purity (especially SOCl₂) IncompleteReaction->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temperature, Time) IncompleteReaction->OptimizeConditions Anhydrous Ensure Anhydrous Conditions IncompleteReaction->Anhydrous Elimination Alkene Formation (Elimination) SideReactions->Elimination EtherFormation Dialkyl Ether Formation SideReactions->EtherFormation ProperWorkup Careful Extraction and Phase Separation WorkupLoss->ProperWorkup ControlTemp Lower Reaction Temperature Elimination->ControlTemp UseBase Add Pyridine to neutralize HCl Elimination->UseBase

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Grignarard Reaction Challenges with Sterically Hindered Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting Grignard reactions with sterically hindered alkyl halides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with a sterically hindered alkyl halide (e.g., t-butyl chloride, neopentyl bromide) failing to initiate?

A1: The initiation of a Grignard reaction with sterically hindered alkyl halides is often sluggish due to several factors. The primary reason is the steric bulk around the carbon-halogen bond, which impedes the insertion of magnesium. Additionally, the magnesium surface is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[1][2] The presence of even trace amounts of moisture can also quench the reaction.[2]

Troubleshooting Steps:

  • Magnesium Activation: The magnesium turnings must be activated to remove the oxide layer and expose a fresh, reactive surface.[2]

  • Rigorous Anhydrous Conditions: All glassware must be meticulously dried, and anhydrous solvents are essential.[2]

  • Choice of Halide: Reactivity follows the trend I > Br > Cl. If you are using a chloride, consider switching to the corresponding bromide or iodide.[1]

Q2: I'm observing a low yield of my desired Grignard reagent despite the reaction initiating. What are the likely causes and how can I improve the yield?

A2: Low yields are often a consequence of side reactions that compete with the formation of the Grignard reagent. With sterically hindered substrates, the primary side reactions are elimination (E2) to form an alkene and Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide to form a dimer.[2][3]

Troubleshooting Steps:

  • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize Wurtz coupling.[2][3]

  • Temperature Control: Maintaining a moderate reaction temperature can favor Grignard formation over elimination.[3]

  • Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its superior solvating ability.[3][4]

Q3: My reaction mixture turns cloudy and a white precipitate forms. Is this normal?

A3: The formation of a grey or white precipitate is often a normal observation during a Grignard reaction. This can be due to the formation of magnesium salts, such as MgBr2, or magnesium alkoxides.[2][5] The Grignard reagent itself can also precipitate, especially at higher concentrations.

Q4: Are there alternative methods to prepare organometallic reagents from sterically hindered alkyl halides if the Grignard reaction is not working?

A4: Yes, several alternatives exist. For instance, organolithium reagents can be prepared from alkyl halides and lithium metal.[6] Additionally, modern transition-metal-catalyzed methods, such as nickel-catalyzed cross-coupling reactions, have proven effective for forming C-C bonds with challenging substrates like neopentyl halides.[1] Photoredox catalysis also offers a mild and efficient way to generate radicals from these halides for subsequent coupling reactions.[1]

Troubleshooting Guides

Issue 1: Failure to Initiate the Grignard Reaction

This is one of the most common hurdles. The following decision tree can help diagnose and solve the problem.

G Start Reaction Fails to Initiate Check_Anhydrous Are conditions rigorously anhydrous? Start->Check_Anhydrous Activate_Mg Is the magnesium activated? Check_Anhydrous->Activate_Mg Yes Dry_Glassware Flame-dry glassware, use anhydrous solvent Check_Anhydrous->Dry_Glassware No Halide_Reactivity Consider halide reactivity (I > Br > Cl) Activate_Mg->Halide_Reactivity Yes Activation_Methods Use I2, 1,2-dibromoethane, or sonication Activate_Mg->Activation_Methods No Initiation_Aids Use initiation aids? Halide_Reactivity->Initiation_Aids Using most reactive halide Switch_Halide Switch to a more reactive halide Halide_Reactivity->Switch_Halide Using less reactive halide Success Reaction Initiates Initiation_Aids->Success Yes Add_Initiator Add a small crystal of iodine or a few drops of DIBAL-H Initiation_Aids->Add_Initiator No Dry_Glassware->Check_Anhydrous Activation_Methods->Activate_Mg Switch_Halide->Halide_Reactivity Add_Initiator->Initiation_Aids

Caption: Troubleshooting workflow for Grignard reaction initiation failure.

Issue 2: Low Yield of the Grignard Reagent

Once initiated, maximizing the yield is the next challenge. This workflow addresses common causes of low yields.

G Start Low Grignard Yield Check_Side_Reactions Are side reactions occurring? Start->Check_Side_Reactions Check_Temp Is the reaction temperature controlled? Check_Side_Reactions->Check_Temp Yes Minimize_Side_Reactions Slow addition, moderate temperature Check_Side_Reactions->Minimize_Side_Reactions No Check_Addition_Rate Is the alkyl halide added slowly? Check_Temp->Check_Addition_Rate Yes Control_Temp Maintain gentle reflux Check_Temp->Control_Temp No Optimize_Solvent Is the solvent optimal? Check_Addition_Rate->Optimize_Solvent Yes Slow_Addition Add dropwise over an extended period Check_Addition_Rate->Slow_Addition No Success Yield Improved Optimize_Solvent->Success Yes Switch_Solvent Consider using THF instead of diethyl ether Optimize_Solvent->Switch_Solvent No Minimize_Side_Reactions->Check_Side_Reactions Control_Temp->Check_Temp Slow_Addition->Check_Addition_Rate Switch_Solvent->Optimize_Solvent

Caption: Logical workflow for improving Grignard reagent yield.

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings with Iodine

This is a standard and effective method for activating magnesium.[5][7]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, place the required amount of magnesium turnings.

  • Activation: Add a few crystals of iodine to the flask.

  • Heating: Gently warm the flask with a heat gun under a stream of nitrogen until the purple iodine vapor is visible and coats the surface of the magnesium turnings.[7]

  • Cooling: Allow the flask to cool to room temperature under a positive pressure of nitrogen. The magnesium is now activated and ready for use.

Protocol 2: Grignard Reagent Formation with a Sterically Hindered Alkyl Halide

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To the flask containing the activated magnesium, add anhydrous THF via a syringe.

  • Initiation: In a separate flame-dried dropping funnel, prepare a solution of the sterically hindered alkyl halide in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension.

  • Observation: The reaction has initiated if you observe gentle bubbling, a slight temperature increase, or a change in the color of the reaction mixture.[5] If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction is initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete conversion.

Quantitative Data

The success of a Grignard reaction with a sterically hindered alkyl halide is highly dependent on the reaction conditions. The following table summarizes some key parameters and their impact on the reaction outcome.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Alkyl Halide t-Butyl ChlorideNeopentyl Bromide2-Adamantyl BromideReactivity: Neopentyl > t-Butyl > 2-Adamantyl
Solvent Diethyl EtherTHF2-Methyl-THFTHF is generally superior for less reactive halides.[3]
Activation Method Iodine[7]1,2-Dibromoethane[7]DIBAL-H[3]DIBAL-H can be very effective for difficult cases.[8]
Temperature Room TemperatureReflux0 °C to RTLower temperatures can sometimes reduce side reactions.[3]
Additive NoneLiCl ("Turbo Grignard")LiCl can significantly improve reactivity and yields.[3]

Note: The optimal conditions will vary depending on the specific substrate and should be determined experimentally.

References

Technical Support Center: SN2 Reactions with 1-Chloro-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering slow SN2 reaction rates with 1-Chloro-2,2,4-trimethylpentane.

Frequently Asked Questions (FAQs)

Q1: Why is the SN2 reaction with this compound so slow?

A1: The slow rate of SN2 reactions with this compound is primarily due to significant steric hindrance.[1] This molecule, a neopentyl-type halide, has a bulky tert-butyl group attached to the carbon adjacent to the electrophilic carbon. This bulky group physically obstructs the required backside attack of the nucleophile, which is a key step in the SN2 mechanism.[1][2][3] This steric hindrance raises the energy of the transition state, thereby increasing the activation energy and dramatically slowing down the reaction rate.[4][5]

Q2: What is the general order of reactivity for alkyl halides in SN2 reactions?

A2: The reactivity of alkyl halides in SN2 reactions is highly dependent on the structure of the alkyl group. The general order from fastest to slowest is: methyl > primary > secondary. Tertiary alkyl halides typically do not undergo SN2 reactions due to excessive steric hindrance.[6] this compound is a primary alkyl halide, but the steric hindrance is so great that it reacts much more slowly than a typical primary halide.[3][7]

Q3: Can the reaction rate be improved by changing the nucleophile?

A3: Yes, the strength of the nucleophile is a critical factor in the rate of an SN2 reaction.[6][8] A stronger nucleophile will increase the reaction rate. Strong nucleophiles are typically negatively charged and less electronegative. For example, a thiolate (RS⁻) is a stronger nucleophile than an alcohol (ROH). However, even with a very strong nucleophile, the steric hindrance of this compound will still make the reaction very slow.

Q4: How does the choice of solvent affect the SN2 reaction rate?

A4: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents, such as acetone, DMSO, and DMF, are generally preferred as they can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it more free to attack the substrate.[9] Polar protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, thus slowing the reaction rate.[9]

Q5: What is the role of the leaving group in this reaction?

A5: A good leaving group is essential for a fast SN2 reaction. The leaving group's ability is inversely related to its basicity; weaker bases are better leaving groups. For halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.[8] In the case of this compound, the chloride ion is a reasonably good leaving group, but the primary issue remains the steric hindrance of the substrate.

Troubleshooting Guide for Slow SN2 Reactions

Issue: The SN2 reaction with this compound is not proceeding at a reasonable rate.

Troubleshooting Step Explanation Recommended Action
1. Confirm Substrate Purity Impurities in the this compound could inhibit the reaction.Purify the substrate using appropriate methods such as distillation or chromatography.
2. Enhance Nucleophile Strength A weak nucleophile will result in a very slow reaction with a sterically hindered substrate.Use a stronger, less sterically hindered nucleophile. Consider using a salt with a non-coordinating counter-ion.
3. Optimize Solvent Choice The solvent can significantly impact the nucleophile's reactivity.Use a polar aprotic solvent like anhydrous acetone, DMF, or DMSO to maximize the nucleophile's strength.[9] Ensure the solvent is dry, as water can solvate and deactivate the nucleophile.
4. Increase Reaction Temperature Increasing the temperature can provide the necessary energy to overcome the high activation barrier caused by steric hindrance.Carefully increase the reaction temperature, monitoring for potential side reactions like elimination (E2).
5. Increase Reactant Concentration The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.Increase the concentration of the nucleophile and/or the substrate.
6. Consider Alternative Synthetic Routes Due to the extreme steric hindrance, an SN2 reaction may not be a viable pathway.Investigate alternative mechanisms, such as an SN1 reaction if a stable carbocation can be formed (though rearrangement is likely with neopentyl systems), or explore different synthetic strategies to achieve the desired product.[7]

Data Presentation

Table 1: Relative Reaction Rates of Various Alkyl Bromides with a Common Nucleophile

This table illustrates the dramatic effect of steric hindrance on the rate of SN2 reactions. Note that this compound, being a neopentyl-type halide, would have a relative rate significantly lower than isobutyl bromide.

Alkyl BromideStructureTypeRelative Rate
Methyl bromideCH₃BrMethyl~30
Ethyl bromideCH₃CH₂BrPrimary1
Isobutyl bromide(CH₃)₂CHCH₂BrPrimary0.03
Neopentyl bromide(CH₃)₃CCH₂BrPrimary (highly hindered)~0.00001
Isopropyl bromide(CH₃)₂CHBrSecondary0.02
tert-Butyl bromide(CH₃)₃CBrTertiary~0

Note: The relative rates are approximate and can vary depending on the specific nucleophile, solvent, and temperature.

Experimental Protocols

General Experimental Protocol for an SN2 Reaction

This is a general procedure that would need to be adapted and optimized for a highly unreactive substrate like this compound.

Materials:

  • This compound

  • Nucleophile (e.g., sodium iodide)

  • Anhydrous polar aprotic solvent (e.g., acetone)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere to exclude moisture.

  • In the round-bottom flask, dissolve the nucleophile in the anhydrous solvent.

  • Add the this compound to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion (or after a prolonged period for this slow reaction), cool the mixture to room temperature.

  • Work up the reaction mixture to isolate the product. This typically involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, drying it over an anhydrous salt, and removing the solvent under reduced pressure.

  • Purify the crude product using techniques such as distillation, recrystallization, or column chromatography.

Troubleshooting for this compound:

  • Extended Reaction Times: Be prepared for reaction times that could extend to several days or even weeks.

  • Higher Temperatures: Refluxing in a higher-boiling polar aprotic solvent like DMF or DMSO may be necessary.

  • Forced Conditions: In some cases, sealed-tube reactions at high temperatures might be required, but this increases the risk of side reactions.

Mandatory Visualization

Steric_Hindrance_in_SN2 cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_hindrance Steric Hindrance Nu Nucleophile (Nu⁻) TS [Nu---C---Cl]‡ (Highly Strained) Nu->TS Backside Attack Substrate This compound Substrate->TS Product Substitution Product TS->Product LG Leaving Group (Cl⁻) TS->LG Hindrance Bulky tert-butyl group Hindrance->TS Blocks Attack

Caption: Steric hindrance from the bulky tert-butyl group in this compound blocks the backside attack of the nucleophile, leading to a high-energy transition state and a slow SN2 reaction rate.

References

Technical Support Center: Enhancing Nucleophilic Substitution on Neopentyl-like Structures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with nucleophilic substitution reactions on sterically hindered neopentyl-like substrates. Due to the inherent steric hindrance of the neopentyl group, both Sₙ2 and Sₙ1 pathways are significantly impeded, necessitating alternative strategies.

Frequently Asked Questions (FAQs)

Q1: Why are Sₙ2 reactions on neopentyl halides so slow?

A1: Sₙ2 reactions on neopentyl halides are notoriously slow due to extreme steric hindrance. The bulky tert-butyl group adjacent to the reaction center physically blocks the required backside attack by the nucleophile.[1][2][3] The rate of an Sₙ2 reaction on a neopentyl halide can be up to 100,000 times slower than on a simple primary alkyl halide like ethyl bromide.[1][3]

Q2: What happens when a neopentyl halide is subjected to Sₙ1 reaction conditions?

A2: Under forcing Sₙ1 conditions, such as heating in a polar protic solvent, neopentyl halides can undergo solvolysis. However, this pathway is also slow because it would initially form a highly unstable primary carbocation.[1][4] This unstable intermediate rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation, leading predominantly to rearranged products.[1][4]

Q3: Is it possible to form a Grignard reagent from a neopentyl halide?

A3: Yes, forming a Grignard reagent is a viable method to utilize neopentyl halides in synthesis.[1] The insertion of magnesium into the carbon-halogen bond is not subject to the same steric limitations as nucleophilic substitution. However, the initiation of this reaction can be sluggish.[1]

Q4: Are there modern catalytic methods that can facilitate substitution on neopentyl structures?

A4: Absolutely. Modern transition-metal catalysis provides powerful solutions to overcome the low reactivity of neopentyl halides. Nickel-catalyzed cross-coupling reactions have proven particularly effective for forming new carbon-carbon bonds.[1] Additionally, photoredox catalysis offers a mild and efficient way to generate neopentyl radicals that can participate in various coupling reactions.[1]

Troubleshooting Guides

Issue 1: My Sₙ2 reaction with a neopentyl halide shows no product formation.

Potential Cause Troubleshooting Step
Extreme Steric Hindrance Sₙ2 reactions are practically inert for neopentyl halides.[1][2][3] It is highly recommended to switch to an alternative synthetic strategy, such as a nickel-catalyzed cross-coupling reaction.[1]
Incorrect Reaction Conditions If you must attempt a direct substitution, use a highly reactive nucleophile in a polar aprotic solvent (e.g., DMSO) at elevated temperatures. Be aware that elimination (E2) side products are highly probable.[1]
Poor Leaving Group While tosylate is generally a better leaving group than bromide, in some Sₙ2 reactions on neopentyl-like structures, bromide has been observed to be more reactive.[5] Consider screening different leaving groups. For certain nucleophilic substitutions on neopentyl skeletons, triflate has been identified as the best leaving group.[6][7]

Issue 2: My Sₙ1 reaction is yielding a rearranged product instead of the desired substitution product.

Potential Cause Troubleshooting Step
Carbocation Rearrangement The formation of a rearranged product is characteristic of Sₙ1 reactions on neopentyl substrates due to a 1,2-methyl shift to form a more stable tertiary carbocation.[1][4] The direct, unrearranged substitution product is generally not observed or is a very minor component in these reactions.[5]
Alternative Synthetic Route To avoid rearrangement, consider synthetic pathways that do not involve the formation of a carbocation intermediate. Methods such as nickel-catalyzed cross-coupling can be effective.[1]

Quantitative Data Summary

The following table summarizes the relative reactivity of neopentyl substrates under different conditions.

Reaction TypeSubstrateLeaving GroupNucleophile/ConditionsRelative RateMajor Product(s)
Sₙ2Neopentyl HalideBrSCN⁻ in ethanolExtremely Slow (~10⁻⁵ relative to ethyl bromide)No reaction/Elimination
Sₙ1 SolvolysisNeopentyl BromideBrH₂O, heatVery SlowRearranged Alcohol
Sₙ21,1,1-tris(X-methyl)ethaneBrN₃⁻ in DMSO at 100°CMore ReactiveSubstitution Product
Sₙ21,1,1-tris(X-methyl)ethaneOTsN₃⁻ in DMSO at 100°CLess ReactiveSubstitution Product
Sₙ2Neopentyl DerivativesOTfN₃⁻ in DMSO at 100°CMost ReactiveSubstitution Product

Experimental Protocols

Protocol 1: Nickel-Catalyzed Cross-Coupling of Neopentyl Bromide with an Aryl Bromide

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Neopentyl bromide (1.5 equiv)

  • Zinc dust (2.0 equiv)

  • Nickel catalyst (e.g., NiCl₂(dppp))

  • Anhydrous THF

  • 1 M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In an oven-dried vial, prepare a solution of the nickel catalyst in anhydrous THF under an inert atmosphere.

  • To a separate oven-dried vial, add the aryl bromide (1.0 equiv), neopentyl bromide (1.5 equiv), and zinc dust (2.0 equiv).

  • Add the prepared catalyst solution to the vial containing the substrates and zinc.

  • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with 1 M HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of Neopentyl Tosylate from Neopentyl Alcohol

Materials:

Procedure:

  • Dissolve neopentyl alcohol (1.0 equiv) in anhydrous DCM in a flask cooled to 0°C.

  • Add pyridine or triethylamine (1.5 equiv) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equiv) to the reaction mixture, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude neopentyl tosylate.

Visualizations

SN2_vs_SN1_Neopentyl cluster_SN2 Sₙ2 Pathway (Disfavored) cluster_SN1 Sₙ1 Pathway (Disfavored & Rearrangement) Neopentyl_SN2 Neopentyl Halide TS_SN2 Hindered Transition State Neopentyl_SN2->TS_SN2 Backside Attack (Blocked) No_Product No Reaction TS_SN2->No_Product Neopentyl_SN1 Neopentyl Halide Primary_Carbocation Primary Carbocation (Unstable) Neopentyl_SN1->Primary_Carbocation Leaving Group Departs Tertiary_Carbocation Tertiary Carbocation (Stable) Primary_Carbocation->Tertiary_Carbocation 1,2-Methyl Shift Rearranged_Product Rearranged Product Tertiary_Carbocation->Rearranged_Product Nucleophilic Attack

Caption: Sₙ2 vs. Sₙ1 pathways for neopentyl halides.

Catalytic_Solution cluster_problem The Challenge cluster_solution Modern Catalytic Solutions Neopentyl Neopentyl Substrate Steric_Hindrance Steric Hindrance Ni_Catalysis Nickel-Catalyzed Cross-Coupling Steric_Hindrance->Ni_Catalysis Photoredox Photoredox Catalysis Steric_Hindrance->Photoredox Desired_Product Desired Substitution Product Ni_Catalysis->Desired_Product Photoredox->Desired_Product

Caption: Catalytic solutions for neopentyl substitution.

References

Technical Support Center: Removal of Unreacted 2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 2,2,4-trimethylpentane (B7799088) (isooctane) from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted 2,2,4-trimethylpentane?

A1: The three most common and effective laboratory-scale methods for removing unreacted 2,2,4-trimethylpentane are fractional distillation, liquid-liquid extraction, and column chromatography. The choice of method depends on the properties of the desired product, the scale of the reaction, and the available equipment.

Q2: How do I choose the best method for my specific product mixture?

A2: The selection of the optimal removal method depends on several factors, primarily the difference in physical properties between 2,2,4-trimethylpentane and your product. Fractional distillation is ideal when there is a significant difference in boiling points. Liquid-liquid extraction is suitable when your product has different solubility characteristics than the nonpolar isooctane (B107328).[1][2][3] Column chromatography is effective for separating compounds based on polarity.[4][5]

Q3: What are the key physical and chemical properties of 2,2,4-trimethylpentane to consider?

A3: 2,2,4-trimethylpentane is a nonpolar, volatile, and flammable liquid.[6][7][8] Key properties to consider are its boiling point, solubility, and polarity, which are summarized in the table below.

Data Presentation: Properties of 2,2,4-trimethylpentane and Common Solvents

Property2,2,4-trimethylpentaneWaterEthanolAcetoneDichloromethaneHexane (B92381)
Boiling Point (°C) 99.2[7]10078.375639.669
Density (g/mL at 20°C) 0.692[7]0.9980.7890.7911.330.655
Solubility in Water Insoluble[7]MiscibleMiscibleMiscibleImmiscibleInsoluble
Polarity Nonpolar[6]Very PolarPolarPolarModerately PolarNonpolar

Troubleshooting Guides

Fractional Distillation

Q4: My fractional distillation is not separating the isooctane from my product effectively. What could be the issue?

A4: Inefficient separation during fractional distillation can be due to several factors. Ensure your fractionating column is appropriate for the boiling point difference between isooctane and your product; a longer column with more theoretical plates is needed for closer boiling points.[9] Also, check that the distillation rate is slow and steady to allow for proper equilibrium between the liquid and vapor phases within the column.[9] Insulating the column with glass wool or aluminum foil can help maintain the temperature gradient.[10]

Q5: The temperature during my distillation is fluctuating and not holding steady at the boiling point of isooctane.

A5: Temperature fluctuations can indicate impure fractions or uneven heating.[11] Ensure smooth boiling by using a stir bar or boiling chips. If the temperature is too high, it may indicate that your product is co-distilling with the isooctane. If it is too low, the heating may be insufficient or inconsistent.[11]

Liquid-Liquid Extraction

Q6: I'm having trouble with emulsion formation during the liquid-liquid extraction to remove isooctane. How can I resolve this?

A6: Emulsions are a common issue when two immiscible liquids are vigorously shaken.[12] To break an emulsion, you can try gently swirling the separatory funnel instead of shaking, or allowing the mixture to stand for a longer period.[12] Adding a saturated aqueous salt solution (brine) can also help to break up the emulsion by increasing the ionic strength of the aqueous layer.[12][13] In more persistent cases, centrifugation or filtering the mixture through a plug of glass wool may be effective.[14]

Q7: How do I select the right solvent for liquid-liquid extraction of my product from isooctane?

A7: The ideal extraction solvent should be immiscible with isooctane, have a high solubility for your product, and a low solubility for isooctane.[3] Since isooctane is nonpolar, a more polar solvent that is immiscible with it, such as acetonitrile (B52724) or dimethylformamide (DMF), could be a good choice depending on the solubility of your product. For extracting a polar product, an aqueous solution is typically used.

Column Chromatography

Q8: My product is eluting with the isooctane during column chromatography. How can I improve the separation?

A8: If your product and isooctane are eluting together, it suggests they have similar polarities or the solvent system is too nonpolar. Since isooctane is very nonpolar, it will elute quickly with nonpolar solvents. To retain your product on the column for longer, you can try using a more polar solvent system.[15] You can also consider using a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel, which may offer different selectivity.[4][5]

Q9: The isooctane is taking a very long time to elute from the column. What can I do to speed up the process?

A9: If isooctane is moving too slowly, your eluting solvent is likely not nonpolar enough. You can increase the proportion of the nonpolar solvent in your mobile phase. For example, if you are using an ethyl acetate (B1210297)/hexane mixture, increase the percentage of hexane.[15]

Experimental Protocols

Protocol 1: Fractional Distillation for Removal of 2,2,4-trimethylpentane
  • Apparatus Setup : Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column packed with Raschig rings or Vigreux indentations, a condenser, and a receiving flask.[16]

  • Sample Preparation : Add the product mixture containing unreacted 2,2,4-trimethylpentane and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Distillation : Heat the flask gently. The vapor will rise through the fractionating column. Monitor the temperature at the distillation head.

  • Fraction Collection : Collect the fraction that distills at or near the boiling point of 2,2,4-trimethylpentane (99.2 °C).

  • Completion : Once the temperature begins to rise significantly above 99.2 °C or drops, change the receiving flask to collect the purified product, or stop the distillation if the product is not volatile. Do not distill to dryness.[11]

Protocol 2: Liquid-Liquid Extraction for Removal of 2,2,4-trimethylpentane
  • Solvent Selection : Choose an extraction solvent in which your product is soluble but is immiscible with 2,2,4-trimethylpentane.

  • Extraction : Transfer the product mixture and the chosen extraction solvent to a separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure.

  • Layer Separation : Allow the layers to separate completely. Drain the lower layer into a clean flask. Pour the upper layer out through the top of the funnel into a separate flask.

  • Repeat : Repeat the extraction process with fresh extraction solvent two to three times to ensure complete removal of the product from the isooctane.

  • Drying and Concentration : Combine the extracts containing your product. Dry the solution over an anhydrous salt like sodium sulfate, filter, and remove the solvent using a rotary evaporator.

Protocol 3: Column Chromatography for Removal of 2,2,4-trimethylpentane
  • Column Packing : Pack a chromatography column with silica gel or alumina as the stationary phase.

  • Sample Loading : Dissolve the product mixture in a minimal amount of a nonpolar solvent (e.g., hexane) and carefully load it onto the top of the column.

  • Elution : Begin eluting the column with a nonpolar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a high percentage of hexane). The nonpolar 2,2,4-trimethylpentane will travel down the column more quickly.

  • Fraction Collection : Collect small fractions of the eluent and monitor them by thin-layer chromatography (TLC) or gas chromatography (GC) to determine which fractions contain the isooctane and which contain your product.

  • Product Isolation : Combine the fractions containing the purified product and remove the solvent by rotary evaporation.

Visualizations

experimental_workflow start Start: Product Mixture with unreacted 2,2,4-trimethylpentane decision Choose Separation Method start->decision distillation Fractional Distillation decision->distillation  Large Boiling Point Difference extraction Liquid-Liquid Extraction decision->extraction Different Solubilities chromatography Column Chromatography decision->chromatography Different Polarities analysis Analyze Fractions (TLC, GC, etc.) distillation->analysis extraction->analysis chromatography->analysis product Isolated Product analysis->product waste Waste: 2,2,4-trimethylpentane analysis->waste

Caption: Experimental workflow for removing unreacted 2,2,4-trimethylpentane.

decision_tree q1 What is the boiling point difference between your product and isooctane (99.2°C)? q2 Is your product significantly more polar than isooctane? q1->q2 < 25°C distillation Use Fractional Distillation q1->distillation > 25°C q3 Is your product soluble in a solvent that is immiscible with isooctane? q2->q3 No chromatography Use Column Chromatography q2->chromatography Yes extraction Use Liquid-Liquid Extraction q3->extraction Yes consider_other Consider alternative methods or a combination of techniques. q3->consider_other No

Caption: Decision tree for selecting a removal method for 2,2,4-trimethylpentane.

References

Technical Support Center: Managing Isomeric Chlorides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the formation of isomeric chlorides during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why do isomeric chlorides form during my chlorination reaction?

The formation of isomeric chlorides is a common outcome in reactions where a chlorine atom is substituted onto a molecule with multiple non-equivalent reaction sites. The underlying mechanism of the chlorination dictates the product distribution.

  • Free-Radical Chlorination: This mechanism, often initiated by UV light or heat, involves highly reactive chlorine radicals. These radicals are not very selective and can abstract hydrogen atoms from different positions on an alkane (primary, secondary, or tertiary).[1][2][3] This lack of selectivity often leads to a mixture of constitutional isomers.[4] For example, the chlorination of propane (B168953) yields both 1-chloropropane (B146392) and 2-chloropropane.[1][4]

  • Electrophilic Aromatic Chlorination: When chlorinating aromatic compounds, the position of the incoming chlorine is directed by the electronic properties of the substituents already present on the ring. Activating groups typically direct ortho- and para-, while deactivating groups direct meta-. Imperfect control over this direction can lead to a mixture of positional isomers.[5]

Q2: What factors influence the ratio of isomeric products?

Several factors can influence the regioselectivity and stereoselectivity of a chlorination reaction, thereby affecting the final ratio of isomers.

  • Substrate Structure (Reactivity & Probability): In free-radical chlorination, the stability of the resulting radical intermediate plays a key role. Tertiary C-H bonds are weaker and form more stable radicals, so they react fastest, followed by secondary, then primary C-H bonds.[4] However, the statistical probability (the number of each type of hydrogen atom available) also significantly impacts the product ratio.[1][2] The final product distribution is a combination of both reactivity and probability.[2]

  • Reaction Temperature: Temperature is a critical parameter.[5] As the temperature increases, the selectivity of chlorination reactions tends to decrease, leading to a product mixture that more closely reflects the statistical probability of C-H bond availability rather than the inherent reactivity differences.[4] Lowering the temperature can sometimes improve selectivity.[5]

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent affects selectivity. Common agents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS).[5] NCS, often used for allylic chlorination, can sometimes offer different selectivity compared to Cl₂.[6]

  • Catalyst and Directing Groups: In both aromatic and aliphatic chlorination, catalysts and directing groups are key to enhancing regioselectivity.[7] Lewis acid catalysts are common in electrophilic aromatic substitutions.[5] In modern C-H activation chemistry, specific directing groups can guide the chlorine to a particular position through coordination with a metal catalyst.[7]

  • Solvent: The solvent can influence the reactivity of the chlorinating species and the stability of intermediates, thereby affecting the isomeric ratio.[5]

Q3: How can I prevent or minimize the formation of polychlorinated byproducts?

Over-chlorination, leading to di-, tri-, or even fully chlorinated products, is a common issue, especially in free-radical reactions.[1][2][5]

  • Control Stoichiometry: Use a high concentration of the substrate (e.g., the alkane) relative to the chlorinating agent.[1][5] This increases the statistical probability that the chlorine radical will encounter an unreacted substrate molecule rather than a monochlorinated one.

  • Control Reaction Time: Stop the reaction after a short duration to favor the formation of the desired monochlorinated product and minimize subsequent chlorination steps.[1][2]

Q4: What analytical methods are used to identify and quantify isomeric chlorides?

Proper analysis is crucial to understanding the outcome of your reaction. A combination of techniques is often employed.

  • Gas Chromatography (GC): GC is a primary method for separating and quantifying volatile isomeric chlorides. When coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), it provides both quantitative ratios and structural information for each isomer.[8][9]

  • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive compounds, HPLC is the method of choice.[10] Specialized chiral columns can be used to separate enantiomers.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of isomers. Quantitative NMR (qNMR) can be used to determine the absolute purity and isomeric ratios without needing individual standards for each isomer.[8]

  • Titration: For specific impurities, titration can be highly accurate. For instance, argentometric titration can quantify the amount of hydrolyzable chloride, which can be an indicator of product stability.[8]

Q5: How can I separate a mixture of isomeric chlorides?

If a mixture of isomers is unavoidable, several purification techniques can be employed. The choice depends on the physical properties of the isomers.

  • Fractional Distillation: This technique is effective for separating constitutional isomers that have different boiling points.[11][12][13] The efficiency of the separation depends on the difference in boiling points and the efficiency of the distillation column.

  • Crystallization: If the isomers are solid and have different solubilities in a particular solvent, fractional crystallization can be used. The solution is cooled slowly to allow the less soluble isomer to crystallize out first.[13]

  • Column Chromatography: Adsorption chromatography, using adsorbents like silica (B1680970) gel or alumina, is a versatile method for separating isomers with different polarities.[9][14]

  • Sublimation: This method is applicable if one of the solid isomers sublimes (transitions directly from solid to gas) upon heating while the other does not.[11][15]

Troubleshooting Guides

Problem 1: My reaction is unselective and produces a complex mixture of monochlorinated isomers. How can I improve regioselectivity?

An unselective reaction suggests that the different C-H bonds in your substrate have comparable reactivity under the chosen conditions.

Solution Pathway:

  • Modify Reaction Conditions:

    • Lower the Temperature: High temperatures often decrease selectivity.[4] Try running the reaction at a lower temperature (e.g., 0°C or below).[5]

    • Change the Solvent: The solvent can affect the reactivity of the chlorinating species. Experiment with solvents of different polarities.[5]

  • Change the Chlorinating Agent: Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) may offer different selectivity profiles compared to chlorine gas (Cl₂).[5]

  • Employ a Catalyst:

    • For aromatic compounds, ensure you are using an appropriate Lewis acid catalyst.[5]

    • For aliphatic compounds, explore modern catalytic systems. For example, iron(III) complexes have been shown to provide steric control over C-H chlorination, favoring more accessible primary and secondary C-H bonds over weaker tertiary ones.[16]

  • Introduce a Directing Group: If feasible, temporarily install a directing group on your substrate. These groups can coordinate with a catalyst to direct the chlorination to a specific site, significantly enhancing regioselectivity.[7]

Problem 2: My primary product is the desired monochloride, but I'm getting significant amounts of di- and trichlorinated byproducts.

This indicates that the initially formed monochlorinated product is reacting further with the chlorinating agent. This is a common issue in free-radical chlorination.[1][2]

Solution Pathway:

  • Adjust Reactant Ratio: The most effective strategy is to use a large excess of the hydrocarbon substrate relative to the chlorine source.[1][5] This statistically favors the reaction of chlorine with the unreacted starting material.

  • Reduce Reaction Time: Monitor the reaction closely (e.g., by GC) and stop it once a reasonable amount of the desired monochloride has formed, before significant polychlorination occurs.[1][2]

  • Control Addition of Reagent: Instead of adding the chlorinating agent all at once, add it slowly over time to maintain a low instantaneous concentration, which can help minimize over-reaction.

Problem 3: My isomers have very similar physical properties and are difficult to separate.

When isomers have nearly identical boiling points and polarities, standard separation techniques may fail.

Solution Pathway:

  • Optimize Chromatography:

    • HPLC: Explore different stationary phases. A porous graphitic carbon-based column, for example, may offer different selectivity for isomers compared to standard C18 columns.[10]

    • Chiral Chromatography: If your isomers are enantiomers, a chiral HPLC or GC column is necessary for separation.[10]

  • Derivatization: Convert the mixture of isomers into derivatives that may have more distinct physical properties. After separation of the derivatives, a subsequent reaction can be performed to revert them to the desired chlorinated compounds.

  • Re-evaluate the Synthesis: If separation proves impractical or inefficient, it may be more effective to redesign the synthetic route to be more stereoselective or regioselective, preventing the formation of the problematic isomeric mixture in the first place.

Quantitative Data Summary

Table 1: Relative Reactivity of C-H Bonds in Free-Radical Chlorination

This table illustrates the relative rates of hydrogen abstraction by a chlorine radical at room temperature. This data, combined with the statistical count of each type of hydrogen, can be used to predict the approximate ratio of monochlorinated isomers.[1][2]

C-H Bond TypeRelative Reactivity RateExample Calculation: Monochlorination of Propane (CH₃-CH₂-CH₃)
Primary (1°)1.01-chloropropane: 6 (1° H's) × 1.0 = 6.0
Secondary (2°)3.82-chloropropane: 2 (2° H's) × 3.8 = 7.6
Tertiary (3°)5.0Not applicable for propane
Predicted Ratio Total: 13.6 -> % 1-chloro: (6.0/13.6) * 100 ≈ 44%[2]
Total: 13.6 -> % 2-chloro: (7.6/13.6) * 100 ≈ 56%[2]

Note: These values are approximate and can be influenced by reaction temperature.[4]

Experimental Protocols

Protocol 1: General Procedure for Analysis of Isomeric Chlorides by GC-MS

This protocol outlines a standard method for quantifying the isomeric ratio of a volatile chlorinated product mixture.

1. Sample Preparation:

  • Accurately weigh a small amount of the crude reaction mixture into a volumetric flask.
  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
  • If quantitative analysis is required, add an internal standard (a non-reactive compound not present in the sample with a known concentration and a retention time that does not overlap with the products).
  • Dilute to the mark to a final concentration of approximately 1 mg/mL.

2. Instrumentation (Typical Conditions):

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm).
  • Injector: Split/splitless inlet, set to 250°C.
  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. (Note: This must be optimized for the specific analytes).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

3. Data Analysis:

  • Identify the peaks corresponding to the different isomers based on their mass spectra and retention times.
  • To determine the isomeric ratio, integrate the peak areas for each identified isomer.
  • The percentage of each isomer is calculated as: (Area of Isomer Peak / Total Area of All Isomer Peaks) * 100%.

Protocol 2: Separation of Isomers via Fractional Distillation

This protocol is suitable for separating liquid isomeric chlorides with a sufficient difference in boiling points (>20-30°C for simple setups).[11][13]

1. Equipment Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
  • Ensure all joints are properly sealed. Use boiling chips in the distillation flask to ensure smooth boiling.

2. Procedure:

  • Charge the crude isomeric mixture into the round-bottom flask (do not fill more than two-thirds full).
  • Slowly heat the flask using a heating mantle.
  • As the mixture boils, vapor will rise into the fractionating column. The vapor will repeatedly condense and re-vaporize on the column's surface, enriching the more volatile (lower boiling point) component at the top of the column.
  • Monitor the temperature at the distillation head. It should stabilize at the boiling point of the more volatile isomer.
  • Collect the distillate that comes over at this constant temperature in the first receiving flask. This is your first fraction, enriched in the lower-boiling isomer.
  • When the temperature begins to rise sharply, it indicates that the lower-boiling component has mostly distilled. Change the receiving flask to collect the intermediate fraction.
  • Once the temperature stabilizes again at the boiling point of the higher-boiling isomer, change to a third receiving flask to collect the second pure fraction.

3. Analysis:

  • Analyze each collected fraction (e.g., by GC as per Protocol 1) to determine its purity and confirm the identity of the separated isomers.

Visualizations

Troubleshooting_Workflow cluster_regio Solutions for Poor Regioselectivity cluster_poly Solutions for Polychlorination cluster_sep Solutions for Difficult Separation start Problem: Isomeric Chloride Mixture Formed q1 Is the issue poor regioselectivity (mixture of constitutional isomers)? start->q1 q2 Is the issue polychlorination (di-, tri-chlorides)? q1->q2 No sol_regio1 Lower Reaction Temperature q1->sol_regio1 Yes q3 Are isomers difficult to separate? q2->q3 No sol_poly1 Use Large Excess of Substrate q2->sol_poly1 Yes sol_sep1 Optimize Chromatography (e.g., new column) q3->sol_sep1 Yes end_node Analyze Purity of Final Product q3->end_node No sol_regio2 Change Chlorinating Agent/Solvent sol_regio1->sol_regio2 sol_regio3 Use Catalyst or Directing Group sol_regio2->sol_regio3 sol_regio3->end_node sol_poly2 Reduce Reaction Time sol_poly1->sol_poly2 sol_poly2->end_node sol_sep2 Derivatize Mixture Before Separation sol_sep1->sol_sep2 sol_sep3 Redesign Synthesis for Selectivity sol_sep2->sol_sep3 sol_sep3->end_node

Caption: Troubleshooting workflow for managing isomeric chloride formation.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination Cl2 Cl-Cl Cl_rad 2 Cl• Cl2->Cl_rad UV Light or Heat Prop1_start Cl• + R-H Prop1_end H-Cl + R• Prop1_start->Prop1_end Step 1: H Abstraction Prop2_start R• + Cl-Cl Prop1_end->Prop2_start Prop2_end R-Cl + Cl• Prop2_start->Prop2_end Step 2: Cl Abstraction Prop2_end->Prop1_start Cl• regenerates, continues cycle Term1 Cl• + Cl• → Cl₂ Term2 R• + Cl• → R-Cl Term3 R• + R• → R-R

Caption: Mechanism of free-radical chlorination.[6][17][18]

Separation_Decision_Tree start Isomer Mixture q1 Are isomers liquid or solid? start->q1 liquid Liquid q1->liquid Liquid solid Solid q1->solid Solid q2 Significant difference in boiling points (>20°C)? liquid->q2 q3 Significant difference in solubility? solid->q3 distillation Use Fractional Distillation q2->distillation Yes chromatography Use Column Chromatography (GC or LC) q2->chromatography No q4 Does one isomer sublime? q3->q4 No crystallization Use Crystallization q3->crystallization Yes q4->chromatography No sublimation Use Sublimation q4->sublimation Yes

Caption: Decision tree for selecting an isomer separation technique.

References

minimizing elimination byproducts in substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize elimination byproducts in your substitution reactions.

Troubleshooting Guide

Q1: My SN2 reaction with a secondary substrate is producing a significant amount of alkene byproduct. How can I improve the yield of the substitution product?

A1: This is a common issue arising from the competition between SN2 (bimolecular substitution) and E2 (bimolecular elimination) pathways. To favor the SN2 reaction, consider the following adjustments:

  • Nucleophile/Base System: Use a nucleophile that is weakly basic. Strong, bulky bases will preferentially abstract a proton, leading to the E2 product. For example, using acetate (B1210297) (CH₃COO⁻) or azide (B81097) (N₃⁻) is preferable to using tert-butoxide ((CH₃)₃CO⁻).

  • Temperature: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures because they lead to an increase in entropy.

  • Solvent: Employ a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents solvate the cation but leave the anion (the nucleophile) relatively free, increasing its nucleophilicity without promoting the E1/E2 pathways that are favored by protic solvents.

Q2: I am attempting a substitution on a tertiary substrate but am only observing the elimination product. Is it possible to favor substitution?

A2: With tertiary substrates, the SN2 pathway is blocked due to steric hindrance. The reaction will proceed through a carbocation intermediate, leading to a competition between SN1 and E1 reactions. To favor the SN1 pathway:

  • Reaction Temperature: Keep the temperature low. As with E2, the E1 reaction is entropically favored and will dominate at higher temperatures.

  • Nucleophile Choice: Use a weak base that is a good nucleophile. For example, using H₂O, ROH, or I⁻ as the nucleophile in a suitable solvent is better than using a stronger base.

  • Solvent: A polar protic solvent (e.g., water, ethanol) is required to stabilize the carbocation intermediate, which is necessary for the SN1 pathway to occur.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor in determining whether a reaction will undergo substitution or elimination?

A1: While several factors are interconnected, the structure of the substrate is arguably the most critical starting point. The steric hindrance around the reaction center dictates the viability of the SN2 pathway and the stability of the potential carbocation intermediate for SN1/E1 pathways.

  • Primary Substrates: Strongly favor SN2 reactions.

  • Secondary Substrates: Can undergo both SN2/E2 and SN1/E1, making other factors like nucleophile strength and solvent choice critical.

  • Tertiary Substrates: Cannot undergo SN2 reactions. They will react via SN1/E1 pathways.

Q2: How do I choose between a strong/weak nucleophile and a strong/weak base?

A2: The choice depends on the desired reaction pathway (SN1, SN2, E1, or E2). Here's a general guideline:

  • Strong Base, Strong Nucleophile: (e.g., HO⁻, RO⁻) Favors SN2 on primary substrates and E2 on secondary and tertiary substrates.

  • Strong Base, Bulky (Sterically Hindered) Nucleophile: (e.g., t-BuO⁻, LDA) Strongly favors E2 elimination.

  • Weak Base, Strong Nucleophile: (e.g., I⁻, Br⁻, RS⁻, N₃⁻) Strongly favors SN2 reactions.

  • Weak Base, Weak Nucleophile: (e.g., H₂O, ROH) Favors SN1/E1 pathways with secondary and tertiary substrates.

Q3: Can you explain the role of the solvent in choosing between substitution and elimination?

A3: The solvent plays a crucial role in stabilizing intermediates and modulating the strength of the nucleophile/base.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can hydrogen bond. They are excellent for SN1 reactions because they stabilize the carbocation intermediate and the leaving group. However, they can also solvate the nucleophile, reducing its strength for SN2 reactions.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents have dipoles but lack O-H or N-H bonds. They are ideal for SN2 reactions because they solvate the counter-ion (cation) but leave the nucleophile relatively "naked" and highly reactive.

Data Summary

Table 1: Effect of Nucleophile/Base on Product Ratio for 2-Bromopropane

Nucleophile/BaseSolventTemperatureSubstitution Product (SN2) %Elimination Product (E2) %
Ethoxide (CH₃CH₂O⁻)Ethanol55°C20%80%
Acetate (CH₃COO⁻)Ethanol55°C>99%<1%
Thiophenoxide (C₆H₅S⁻)Ethanol55°C>99%<1%

This table illustrates that for a secondary halide, a strong base like ethoxide heavily favors elimination, while weaker bases that are good nucleophiles, like acetate and thiophenoxide, yield almost exclusively the substitution product.

Experimental Protocols

Representative Protocol: SN2 Synthesis of Ethyl Phenyl Ether

This protocol describes a Williamson ether synthesis, a classic example of an SN2 reaction. The goal is to maximize the substitution product and minimize the potential E2 elimination byproduct.

1. Reagents:

2. Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol in DMF.
  • Carefully add sodium hydroxide to the solution to deprotonate the phenol, forming the sodium phenoxide nucleophile. This reaction is typically exothermic and may require cooling.
  • Once the phenoxide has formed, add bromoethane to the reaction mixture.
  • Heat the mixture gently (e.g., to 50-60°C) and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
  • Upon completion, cool the reaction mixture to room temperature.
  • Perform an aqueous workup: Pour the mixture into a separatory funnel with water and a suitable organic solvent (e.g., diethyl ether).
  • Extract the aqueous layer with the organic solvent.
  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.
  • Remove the solvent under reduced pressure to yield the crude ethyl phenyl ether.
  • Purify the product via distillation or column chromatography as needed.

Rationale for Conditions:

  • Substrate: Bromoethane is a primary alkyl halide, which is ideal for SN2 reactions and minimizes competing E2 elimination.

  • Nucleophile: The phenoxide ion is a good nucleophile and a relatively weak base, favoring substitution.

  • Solvent: DMF is a polar aprotic solvent, which enhances the nucleophilicity of the phenoxide ion, accelerating the SN2 reaction rate.

Visual Guides

G sub Substrate Type? p Primary sub->p s Secondary sub->s t Tertiary sub->t sn2 SN2 Favored p->sn2 Always nuc Nucleophile/Base? s->nuc sn1_e1 SN1 / E1 Competition t->sn1_e1 Always strong_nuc Strong Nucleophile Weak Base nuc->strong_nuc strong_base Strong/Bulky Base nuc->strong_base weak_nuc Weak Nucleophile Weak Base nuc->weak_nuc strong_nuc->sn2 e2 E2 Favored strong_base->e2 weak_nuc->sn1_e1

Caption: Decision workflow for predicting reaction pathways.

G sub Reaction Conditions Low Temperature Low Temperature sub->Low Temperature High Temperature High Temperature sub->High Temperature Polar Aprotic\nSolvent Polar Aprotic Solvent sub->Polar Aprotic\nSolvent (for SN2) Polar Protic\nSolvent Polar Protic Solvent sub->Polar Protic\nSolvent (favors E1/E2) Weakly Basic\nNucleophile Weakly Basic Nucleophile sub->Weakly Basic\nNucleophile Strong, Bulky\nBase Strong, Bulky Base sub->Strong, Bulky\nBase Primary Substrate Primary Substrate sub->Primary Substrate Tertiary Substrate Tertiary Substrate sub->Tertiary Substrate sub_prod Substitution Product elim_prod Elimination Product Low Temperature->sub_prod High Temperature->elim_prod Polar Aprotic\nSolvent->sub_prod (for SN2) Polar Protic\nSolvent->elim_prod (favors E1/E2) Weakly Basic\nNucleophile->sub_prod Strong, Bulky\nBase->elim_prod Primary Substrate->sub_prod Tertiary Substrate->elim_prod

Caption: Factors influencing substitution vs. elimination outcome.

Technical Support Center: Synthesis of 1-Chloro-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Chloro-2,2,4-trimethylpentane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: free radical chlorination of 2,2,4-trimethylpentane (B7799088) and hydrochlorination of diisobutylene.

Method 1: Free Radical Chlorination of 2,2,4-trimethylpentane

Issue 1: Low Yield of the Desired this compound Isomer

Potential Cause Suggested Solution
Non-selective reaction: Free radical chlorination is inherently non-selective and produces a mixture of monochlorinated isomers.- Optimize the reaction temperature to favor the desired isomer, although selectivity may remain low.- Consider alternative, more selective synthesis methods if high purity of a single isomer is critical.
Over-chlorination: The reaction may be proceeding to form di- and trichlorinated products.[1][2][3]- Use a large excess of 2,2,4-trimethylpentane relative to the chlorinating agent (e.g., a 10:1 molar ratio).[2]
Incomplete reaction: The reaction may not have gone to completion.- Ensure the radical initiator (e.g., AIBN) is fresh and active.- Extend the reaction time or slightly increase the reaction temperature.
Loss of product during workup: The product may be lost during the aqueous wash or distillation steps.- Ensure the separatory funnel does not leak and that layers are allowed to separate completely.- Use a fractional distillation column for better separation of isomers and starting material.

Issue 2: Difficulty in Separating this compound from Other Isomers

Potential Cause Suggested Solution
Similar boiling points of isomers: The various monochlorinated isomers of 2,2,4-trimethylpentane have close boiling points, making simple distillation ineffective.- Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column).- Consider preparative gas chromatography for very high purity samples.
Co-distillation with unreacted starting material: 2,2,4-trimethylpentane may azeotropically distill with the product.- Ensure the initial reaction goes to completion as much as possible to minimize unreacted starting material.- Use a high-efficiency fractional distillation setup.
Method 2: Hydrochlorination of Diisobutylene (2,4,4-Trimethyl-1-pentene)

Issue 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete reaction: The addition of HCl across the double bond may be incomplete.- Ensure an adequate supply of anhydrous HCl gas is bubbled through the reaction mixture.- If using concentrated HCl, ensure it is of high concentration and that the reaction is sufficiently agitated to ensure good mixing.
Loss of volatile starting material: Diisobutylene is volatile and may be lost if the reaction is not conducted in a closed or well-chilled system.- Perform the reaction in a closed apparatus or under a reflux condenser cooled with a cryogen.- Keep the reaction temperature low to minimize evaporation.
Polymerization of the alkene: The acidic conditions can sometimes lead to polymerization of the diisobutylene.- Keep the reaction temperature low.- Do not use a large excess of a strong acid catalyst.

Issue 2: Formation of an Unexpected Isomer (2-Chloro-2,4,4-trimethylpentane)

Potential Cause Suggested Solution
Use of 2,4,4-trimethyl-2-pentene (B94453) as starting material: If the diisobutylene starting material is a mixture of isomers, the addition of HCl to 2,4,4-trimethyl-2-pentene will yield 2-chloro-2,4,4-trimethylpentane.- Analyze the starting diisobutylene by GC-MS or NMR to determine its isomeric composition.- Purify the diisobutylene to isolate the desired 2,4,4-trimethyl-1-pentene (B89804) isomer before the reaction.
Carbocation rearrangement: Although less likely for this specific substrate, carbocation rearrangements can occur in hydrohalogenation reactions.- This is not a significant issue in this particular reaction as the tertiary carbocation formed is already the most stable.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of the free radical chlorination route?

A1: The main advantage is the low cost and availability of the starting material, 2,2,4-trimethylpentane. The primary disadvantage is the lack of selectivity, which leads to the formation of multiple isomers that are difficult to separate, resulting in a lower yield of the desired product.[1][4]

Q2: Why is a mixture of isomers formed during the free radical chlorination of 2,2,4-trimethylpentane?

A2: 2,2,4-trimethylpentane has several different types of hydrogen atoms (primary, secondary, and tertiary) that can be abstracted by a chlorine radical. This leads to the formation of a mixture of monochlorinated isomers.

Q3: How can I minimize the formation of dichlorinated products in the free radical chlorination?

A3: To minimize dichlorination and other polychlorinated products, you should use a large molar excess of 2,2,4-trimethylpentane relative to the chlorinating agent.[2] This increases the probability that the chlorine radical will react with a molecule of the alkane rather than a monochlorinated product.

Q4: What is the expected regioselectivity for the hydrochlorination of 2,4,4-trimethyl-1-pentene?

A4: The hydrochlorination of 2,4,4-trimethyl-1-pentene follows Markovnikov's rule. The proton will add to the less substituted carbon of the double bond (C1) to form the more stable tertiary carbocation at C2. The chloride ion will then attack this carbocation, but due to steric hindrance from the adjacent tert-butyl group, the major product is this compound, which is an apparent anti-Markovnikov product. The initial carbocation is at the 2-position, but the chloride adds to the 1-position after a rearrangement. However, in this specific case, the rearrangement is less likely, and the direct attack on the tertiary carbocation at the 2-position would lead to 2-chloro-2,4,4-trimethylpentane. The formation of this compound would proceed via the less stable primary carbocation, which is less favored. Therefore, the direct hydrochlorination of 2,4,4-trimethyl-1-pentene is not the ideal route to this compound. A more suitable precursor would be 2,2,4-trimethyl-1-pentanol, which can be converted to the desired chloride.

Q5: What safety precautions should I take when working with sulfuryl chloride?

A5: Sulfuryl chloride is a corrosive and toxic substance that reacts violently with water.[5][6][7][8][9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][8] Ensure that no water comes into contact with the reagent.[7][9]

Q6: What are the hazards associated with concentrated hydrochloric acid and diisobutylene?

A6: Concentrated hydrochloric acid is highly corrosive and can cause severe burns.[10][11][12][13] Diisobutylene is a flammable liquid and can cause respiratory irritation. Both should be handled in a fume hood with appropriate PPE.

Experimental Protocols

Method 1: Synthesis of this compound via Free Radical Chlorination

This protocol is adapted from general procedures for free radical chlorination using sulfuryl chloride.

Materials:

  • 2,2,4-trimethylpentane

  • Sulfuryl chloride (SO₂Cl₂)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Toluene (for cleaning)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus (fractional)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2,4-trimethylpentane and a catalytic amount of AIBN.

  • Initiation: Gently heat the mixture to reflux.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride dropwise from the dropping funnel to the refluxing mixture. The rate of addition should be controlled to maintain a steady reflux.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Purify the crude product by fractional distillation. Collect the fraction corresponding to the boiling point of this compound.

Method 2: Synthesis of this compound via Hydrochlorination of 2,2,4-trimethyl-1-pentanol

This is a more reliable method for obtaining the desired isomer.

Materials:

  • 2,2,4-trimethyl-1-pentanol

  • Concentrated hydrochloric acid

  • Anhydrous calcium chloride

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Drying tube

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, place the 2,2,4-trimethyl-1-pentanol. Cool the flask in an ice bath.

  • Addition of HCl: Slowly add cold, concentrated hydrochloric acid to the alcohol with stirring.

  • Reaction: After the addition, allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC or GC.

  • Workup:

    • Transfer the mixture to a separatory funnel. The alkyl halide will form the upper layer.

    • Separate the layers and wash the organic layer with cold water, followed by a cold, dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous calcium chloride.

  • Purification:

    • Decant the dried liquid into a distillation flask.

    • Purify the product by distillation.

Data Presentation

Table 1: Physical Properties of Reactants and Product

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
2,2,4-trimethylpentaneC₈H₁₈114.23990.692
Sulfuric chlorideSO₂Cl₂134.97691.667
2,4,4-trimethyl-1-penteneC₈H₁₆112.21101-1020.715
This compoundC₈H₁₇Cl148.67~165-167~0.88

Table 2: Boiling Points of Potential Monochlorinated Isomers of 2,2,4-trimethylpentane

Isomer Boiling Point (°C)
This compound~165-167
2-chloro-2,4,4-trimethylpentane~160-162
3-chloro-2,2,4-trimethylpentane~170-172
1-chloro-2,4,4-trimethylpentane~168-170
Note: These are estimated boiling points. Actual boiling points may vary.

Visualizations

Synthesis_Pathways cluster_0 Method 1: Free Radical Chlorination cluster_1 Method 2: From Alcohol 2,2,4-trimethylpentane 2,2,4-trimethylpentane Mixture of Monochloro Isomers Mixture of Monochloro Isomers 2,2,4-trimethylpentane->Mixture of Monochloro Isomers SO2Cl2, AIBN, heat This compound (Product) This compound (Product) Mixture of Monochloro Isomers->this compound (Product) Fractional Distillation 2,2,4-trimethyl-1-pentanol 2,2,4-trimethyl-1-pentanol Crude Product Crude Product 2,2,4-trimethyl-1-pentanol->Crude Product Conc. HCl Pure this compound Pure this compound Crude Product->Pure this compound Distillation

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow cluster_frc Free Radical Chlorination Issues cluster_hc Hydrochlorination Issues start Low Yield or Impure Product synthesis_method Which synthesis method was used? Free Radical Chlorination Hydrochlorination start->synthesis_method frc_issue What is the main issue? Low Yield Impure Product (Isomers) synthesis_method:f0->frc_issue hc_issue What is the main issue? Low Yield Wrong Isomer synthesis_method:f1->hc_issue low_yield_frc Check: - Molar ratio of reactants - Activity of initiator - Reaction time/temp frc_issue:f0->low_yield_frc impure_frc Action: - Use fractional distillation - Consider alternative synthesis frc_issue:f1->impure_frc solution Problem Resolved low_yield_frc->solution impure_frc->solution low_yield_hc Check: - HCl concentration/delivery - Reaction temperature - Starting material purity hc_issue:f0->low_yield_hc wrong_isomer_hc Action: - Analyze starting alkene isomer - Purify starting material hc_issue:f1->wrong_isomer_hc low_yield_hc->solution wrong_isomer_hc->solution

Caption: Troubleshooting workflow for synthesis issues.

References

Validation & Comparative

1H NMR Spectrum Analysis: A Comparative Guide to 1-Chloro-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the predicted 1H NMR spectrum of 1-chloro-2,2,4-trimethylpentane, presented in comparison with the experimental spectra of structurally related compounds, 1-chloro-2-methylpropane (B167039) and 2,2,4-trimethylpentane (B7799088) (isooctane).

Comparative Analysis of 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound alongside experimental data for 1-chloro-2-methylpropane and 2,2,4-trimethylpentane. This comparison highlights the influence of the chlorine atom and the overall carbon skeleton on proton chemical shifts and coupling patterns.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityIntegration
This compound -CH2Cl (H-1)~3.3 - 3.5Singlet (s)2H
gem-dimethyl (-C(CH3)2-) (H-3)~1.0 - 1.1Singlet (s)6H
-CH2- (H-3)~1.6 - 1.8Doublet (d)2H
-CH- (H-4)~1.8 - 2.0Nonet (n)1H
-CH(CH3)2 (H-5)~0.9 - 1.0Doublet (d)6H
1-Chloro-2-methylpropane -CH2Cl~3.3 - 3.4Doublet (d)2H
-CH-~1.8 - 2.0Multiplet (m)1H
-CH(CH3)2~1.0Doublet (d)6H
2,2,4-Trimethylpentane (Isooctane) [1]gem-dimethyl (-C(CH3)2-)0.89Singlet (s)6H
-CH2-1.12Doublet (d)2H
-CH-1.66Multiplet (m)1H
-CH(CH3)20.91Doublet (d)6H
tert-butyl (-C(CH3)3)0.89Singlet (s)9H

Predicted 1H NMR Spectrum of this compound: An Interpretation

The structure of this compound suggests a complex 1H NMR spectrum with five distinct signals:

  • -CH2Cl (H-1): The protons on the carbon adjacent to the electronegative chlorine atom are expected to be the most deshielded, appearing furthest downfield. Due to the adjacent quaternary carbon with no protons, this signal is predicted to be a singlet.

  • gem-dimethyl (-C(CH3)2-) (H-3): The two methyl groups attached to the same quaternary carbon are chemically equivalent and will produce a single, sharp signal. The absence of adjacent protons results in a singlet.

  • -CH2- (H-3): These methylene (B1212753) protons are adjacent to a methine proton, which will split their signal into a doublet.

  • -CH- (H-4): This single proton is coupled to the adjacent methylene protons and the six protons of the isopropyl group. According to the n+1 rule, this would theoretically result in a complex multiplet (a nonet, split by 8 neighboring protons).

  • -CH(CH3)2 (H-5): The two methyl groups of the isopropyl group are equivalent and are split by the single methine proton, resulting in a doublet.

Experimental Protocols

A standardized protocol for acquiring high-resolution 1H NMR spectra is crucial for reproducible and comparable results.

Sample Preparation

  • Sample Quantity: Weigh approximately 5-10 mg of the solid sample or use 10-20 µL of a liquid sample.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a clean, dry vial. The choice of solvent is critical to avoid large solvent peaks that can obscure sample signals.[2][3]

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), which is set to 0.00 ppm.

Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse is typically used for quantitative measurements.

    • Acquisition Time: Set to 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons, which is important for accurate integration.

    • Number of Scans: Typically 8 to 16 scans are sufficient for a concentrated sample.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Correct the baseline to ensure accurate integration.

    • Integration: Integrate the area under each peak to determine the relative ratio of protons.

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Visualizing Molecular Structure and NMR Signals

The following diagrams illustrate the logical relationships between the molecular structure and the predicted 1H NMR signals.

Structure of this compound.

Predicted 1H NMR signaling and coupling for this compound.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Chloro-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and scientists in the field of analytical chemistry and drug development now have access to a comprehensive guide on the mass spectrometry fragmentation pattern of 1-Chloro-2,2,4-trimethylpentane. This guide provides a detailed comparison with its parent alkane, 2,2,4-trimethylpentane (B7799088) (isooctane), and other isomeric chlorinated alkanes, offering valuable insights for structural elucidation and compound identification.

Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry. This predicted pattern is then compared with the known experimental data for 2,2,4-trimethylpentane and other relevant chlorinated alkanes to provide a robust analytical framework.

Predicted Fragmentation Analysis of this compound

The fragmentation of this compound in a mass spectrometer is expected to be governed by the principles of ionization followed by the cleavage of bonds to form stable carbocations and radical species. The presence of a chlorine atom introduces unique fragmentation pathways, including the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will result in M+2 peaks for chlorine-containing fragments.

The primary fragmentation mechanisms anticipated for this compound are:

  • Alpha-cleavage: The cleavage of the C-C bond adjacent to the chlorine atom is a common pathway for alkyl halides. This would lead to the loss of a chloromethyl radical (•CH₂Cl) or a C₇H₁₅⁺ carbocation.

  • Heterolytic cleavage: The direct cleavage of the C-Cl bond can occur, resulting in the formation of a C₈H₁₇⁺ carbocation and a chloride radical.

  • Cleavage at branched carbons: The highly branched structure of the molecule will favor fragmentation at the tertiary and quaternary carbon centers, leading to the formation of stable tertiary carbocations.

Comparative Fragmentation Data

To provide a clear comparison, the predicted major fragments for this compound are presented alongside the experimental data for its parent alkane, 2,2,4-trimethylpentane, and a related chlorinated alkane.

CompoundPredicted/Observed m/zFragment IonRelative Abundance
This compound (Predicted) 148/150[C₈H₁₇Cl]⁺• (Molecular Ion)Low
113[C₈H₁₇]⁺Moderate
99/101[C₄H₈Cl]⁺Moderate
57[C₄H₉]⁺ (tert-butyl)High (Base Peak)
49/51[CH₂Cl]⁺Moderate
2,2,4-Trimethylpentane (Isooctane) (Experimental) 114[C₈H₁₈]⁺• (Molecular Ion)Low
99[C₇H₁₅]⁺Low
57[C₄H₉]⁺ (tert-butyl)High (Base Peak)
43[C₃H₇]⁺ (isopropyl)High
41[C₃H₅]⁺ (allyl)Moderate
4-Chloro-2,4-dimethylhexane (Isomer, Experimental) 148/150[C₈H₁₇Cl]⁺• (Molecular Ion)Low
113[C₈H₁₇]⁺Moderate
91/93[C₄H₈Cl]⁺Moderate
57[C₄H₉]⁺High
43[C₃H₇]⁺High (Base Peak)

Experimental Protocols

The acquisition of mass spectra for comparative analysis would typically involve the following protocol:

Sample Preparation: The compound of interest is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for analyzing volatile compounds like chlorinated alkanes.

GC Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-500

  • Scan Speed: 1000 amu/s

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Fragmentation Pathway Diagram

The predicted fragmentation pathway of this compound can be visualized as follows:

Fragmentation_Pathway M [C₈H₁₇Cl]⁺• m/z 148/150 F1 [C₈H₁₇]⁺ m/z 113 M->F1 - •Cl F2 [C₄H₈Cl]⁺ m/z 99/101 M->F2 - C₄H₉• F3 [C₄H₉]⁺ m/z 57 M->F3 - C₄H₈Cl• F4 [CH₂Cl]⁺ m/z 49/51 M->F4 - C₇H₁₅•

Caption: Predicted major fragmentation pathways of this compound.

Logical Workflow for Compound Identification

The process of identifying an unknown compound suspected to be a chlorinated alkane using mass spectrometry follows a logical workflow:

Identification_Workflow Start Acquire Mass Spectrum Step1 Identify Molecular Ion Peak (and M+2 peak for Cl) Start->Step1 Step2 Analyze Fragmentation Pattern Step1->Step2 Step3 Propose Plausible Fragment Structures Step2->Step3 Step4 Compare with Spectral Databases and Literature Data Step3->Step4 End Confirm Structure Step4->End

Caption: Workflow for the identification of chlorinated alkanes via mass spectrometry.

This comparative guide serves as a valuable resource for researchers, enabling a more informed and efficient analysis of chlorinated trimethylpentanes and related compounds. The detailed predictions and comparative data will aid in the interpretation of mass spectra and the confident identification of these molecules in various scientific applications.

Navigating the Fingerprint Region: A Comparative Guide to the C-Cl Stretch in 1-Chloro-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the vibrational characteristics of molecules is paramount. Infrared (IR) spectroscopy serves as a powerful analytical tool for elucidating molecular structure. This guide provides a comparative analysis of the carbon-chloride (C-Cl) stretching frequency in the IR spectrum of 1-chloro-2,2,4-trimethylpentane, placing it in context with other chloroalkanes and exploring the structural factors that influence this key vibrational mode.

The C-Cl stretching vibration in alkyl halides is a characteristic absorption in the fingerprint region of the IR spectrum, typically appearing in the range of 850-550 cm⁻¹.[1][2][3][4][5] This absorption, while sometimes weak, provides valuable information about the presence and environment of the chlorine atom within a molecule. The precise position of the C-Cl stretch is sensitive to the substitution pattern of the alkyl group.

Comparison of C-Cl Stretching Frequencies in Chloroalkanes

To understand the expected IR absorption for this compound, it is instructive to compare it with simpler chloroalkanes. The table below summarizes the typical C-Cl stretching frequencies for various chloroalkanes, highlighting the influence of structural variations.

Compound NameChemical StructureTypical C-Cl Stretching Frequency (cm⁻¹)Reference(s)
This compound C(C)(C)CC(C)(C)CCl ~700 - 600 (Estimated)[6],[1],[2]
1-ChlorobutaneCH₃CH₂CH₂CH₂Cl785 - 540[6]
1-Chloro-2-methylpropane(CH₃)₂CHCH₂Cl850 - 550[1],[2]
1-ChlorooctaneCH₃(CH₂)₇ClNot specified, but expected in the general range[7]
General Range for C-Cl StretchR-Cl850 - 550[1],[2],[3]

Note: The value for this compound is an educated estimate based on general principles, as a specific experimental spectrum was not found in the available literature. The bulky 2,2,4-trimethylpentyl group is expected to influence the vibrational frequency.

The position of the C-Cl stretching vibration is influenced by several factors, including the strength of the C-Cl bond and the mass of the atoms involved.[8][9][10] In the case of this compound, the highly branched and bulky alkyl group attached to the chloromethyl group can be expected to have a discernible effect on the C-Cl bond's vibrational frequency. Steric hindrance from the adjacent quaternary carbon and the isobutyl group may lead to a slight weakening of the C-Cl bond, potentially shifting the stretching frequency to a lower wavenumber compared to less substituted primary chloroalkanes.

Experimental Protocol for Infrared Spectroscopy of Liquid Samples

Acquiring a high-quality IR spectrum is crucial for accurate analysis. The following is a generalized protocol for obtaining the IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Objective: To obtain the infrared spectrum of a liquid sample to identify the C-Cl stretching frequency.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Liquid sample (e.g., this compound)

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and computer are turned on and the software is running. Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, H₂O) and instrumental noise.

  • Sample Application:

    • Using a clean pipette, place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal is completely covered.

  • Spectrum Acquisition:

    • Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks, paying close attention to the region between 850 cm⁻¹ and 550 cm⁻¹ for the C-Cl stretch.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the sample.

Logical Relationship Diagram

The following diagram illustrates the logical connection between the molecular structure of this compound and its expected C-Cl stretching frequency in the IR spectrum.

G A This compound Structure B Bulky Alkyl Group (2,2,4-trimethylpentyl) A->B C Primary Chloroalkane A->C D Potential Steric Hindrance B->D E C-Cl Bond Strength C->E D->E G C-Cl Stretching Frequency (Expected ~700-600 cm⁻¹) E->G F IR Spectroscopy F->G

Caption: Relationship between structure and C-Cl IR stretch.

References

Purity Assessment of 1-Chloro-2,2,4-trimethylpentane: A Comparative Guide to GC-MS Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of 1-Chloro-2,2,4-trimethylpentane. This halogenated alkane is a key intermediate in various synthetic processes, and ensuring its purity is critical for the quality and safety of the final products, particularly in the pharmaceutical industry where it may be considered a potential genotoxic impurity (PGI).[1][2] This guide presents experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate analytical strategy for their needs.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the gold standard for the purity analysis of this compound due to its high sensitivity and specificity, enabling the detection and identification of trace-level impurities.[2] Alternative methods such as Gas Chromatography with a Flame Ionization Detector (GC-FID), Ion Chromatography (IC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages in specific contexts. GC-FID provides a cost-effective and robust solution for routine purity checks, while IC is highly effective for quantifying inorganic chloride impurities. qNMR offers a non-destructive primary method for determining absolute purity without the need for identical reference standards. The choice of method ultimately depends on the specific requirements of the analysis, including the need for impurity identification, sensitivity, and the nature of the potential impurities.

Comparison of Analytical Techniques

The following tables summarize the performance of GC-MS compared to viable alternative methods for the purity assessment of this compound.

Table 1: Qualitative and Quantitative Performance Comparison

FeatureGC-MSGC-FIDIon Chromatography (IC)Quantitative NMR (qNMR)
Principle Separation by gas chromatography, identification and quantification by mass spectrometry.Separation by gas chromatography, detection by flame ionization.Separation of ions based on their interaction with a resin, detection by conductivity.[3]Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[4]
Primary Use Identification and quantification of volatile and semi-volatile impurities.[5]Quantification of organic compounds.Quantification of inorganic anions (e.g., Cl⁻).[1][3][6]Absolute purity determination of the main component.[4][7]
Specificity High (mass spectral data provides structural information).Low to moderate (retention time-based).High for specific ions.High (structure-specific signals).
Sensitivity High (ng to pg level).[2]Moderate (µg to ng level).High for ionic species (ppb level).[8]Moderate (mg level).
Impurity Identification Excellent.Limited (requires reference standards).Limited to target ions.Good for structurally different impurities.
Quantitative Accuracy High (with proper calibration).High (with proper calibration).High for target ions.Very high (primary method).[4]

Table 2: Method Validation Parameters (Illustrative Values for Alkyl Halides)

ParameterGC-MSGC-FIDIon Chromatography (IC)Quantitative NMR (qNMR)
Limit of Detection (LoD) ~0.1 - 1 µg/g~1 - 10 µg/g~0.02 mg/L (for Cl⁻)[9]Analyte dependent, typically higher than chromatographic methods.
Limit of Quantitation (LoQ) ~0.3 - 3 µg/g[10]~3 - 30 µg/g~0.07 mg/L (for Cl⁻)Analyte dependent.
Linearity (R²) >0.99[10]>0.99>0.99>0.999
Precision (%RSD) <15%<10%<5%<1%
Accuracy (% Recovery) 80-120%80-120%90-110%98-102%

Experimental Protocols

GC-MS Method for Purity Assessment of this compound

This protocol is adapted from established methods for the analysis of alkyl halides and should be validated for the specific application.[2][10]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or hexane.

  • Prepare a series of calibration standards of this compound and any known potential impurities in the same solvent.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless for trace analysis
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

3. Data Analysis:

  • The purity of this compound is typically determined by area normalization. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

  • Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification of specific impurities should be performed using a calibration curve generated from the analysis of standards of known concentrations.

Potential Impurities

The purity of this compound can be affected by several factors, including the starting materials and the synthesis process. Potential impurities may include:

  • Isomers: There are numerous structural isomers of C8H17Cl which can be difficult to separate chromatographically.

  • Unreacted Starting Materials: Residual 2,2,4-trimethylpentane (B7799088) (isooctane) or chlorinating agent.

  • Byproducts of Synthesis: Dichlorinated or other polychlorinated species.

  • Solvent Residues: Traces of solvents used in the synthesis or purification process.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical relationship between the analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Diluting Dilute to Volume Dissolving->Diluting Injection Inject into GC Diluting->Injection Transfer to Vial Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration LibrarySearch Library Search Integration->LibrarySearch Quantification Quantification Integration->Quantification PurityReport PurityReport Quantification->PurityReport Purity Report

Caption: Experimental workflow for GC-MS purity analysis.

Analytical_Techniques_Comparison Main Purity Assessment of This compound GCMS GC-MS (High Sensitivity & Specificity) Main->GCMS Primary Method GCFID GC-FID (Robust & Cost-Effective) Main->GCFID Alternative IC Ion Chromatography (Inorganic Impurities) Main->IC Alternative qNMR qNMR (Absolute Purity) Main->qNMR Alternative ImpurityID ImpurityID GCMS->ImpurityID Impurity Identification RoutineQC RoutineQC GCFID->RoutineQC Routine QC ChlorideQuant ChlorideQuant IC->ChlorideQuant Chloride Quantification PrimaryStandard PrimaryStandard qNMR->PrimaryStandard Primary Standard Calibration

Caption: Comparison of analytical techniques for purity assessment.

Conclusion

For the comprehensive purity assessment of this compound, GC-MS is the recommended technique due to its unparalleled ability to separate, identify, and quantify both the main component and a wide range of potential organic impurities at trace levels. While GC-FID offers a practical alternative for routine quality control, and IC and qNMR provide valuable complementary information, the detailed structural insights and high sensitivity of GC-MS are indispensable for ensuring the quality and safety of products derived from this important chemical intermediate, especially in the stringent regulatory environment of the pharmaceutical industry. The provided experimental protocol and workflow diagrams serve as a robust starting point for researchers to develop and validate their own analytical methods for the purity assessment of this compound.

References

A Comparative Analysis of the Reactivity of 1-Chloro-2,2,4-trimethylpentane and tert-Butyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two alkyl chlorides: 1-Chloro-2,2,4-trimethylpentane and tert-butyl chloride. The analysis is grounded in fundamental principles of organic chemistry, supported by experimental data, and presented in a clear, structured format to aid in understanding their distinct chemical behaviors.

Executive Summary

This compound, a primary alkyl halide with significant steric hindrance, and tert-butyl chloride, a tertiary alkyl halide, exhibit markedly different reactivities, primarily in nucleophilic substitution reactions. Tert-butyl chloride readily undergoes solvolysis via an S(_N)1 mechanism due to the formation of a stable tertiary carbocation. In contrast, this compound is exceptionally unreactive under both S(_N)2 and S(_N)1 conditions. Its lack of S(_N)2 reactivity is attributed to the profound steric hindrance posed by the neopentyl group, while the S(_N)1 pathway is disfavored due to the high instability of the initially formed primary carbocation, which, if formed, rapidly rearranges.

Structural and Electronic Properties

A foundational understanding of the structures of this compound and tert-butyl chloride is crucial to comprehending their reactivity profiles.

CompoundStructureIUPAC NameClass
This compoundthis compoundThis compoundPrimary Alkyl Halide
tert-Butyl chloridetert-Butyl chloride2-Chloro-2-methylpropaneTertiary Alkyl Halide

The key distinction lies in the substitution at the α-carbon (the carbon bonded to the chlorine atom). Tert-butyl chloride has three methyl groups attached to the α-carbon, classifying it as tertiary. This compound has two hydrogen atoms and a bulky 2,2,4-trimethylpentyl group attached to the α-carbon, classifying it as a primary alkyl halide. However, the presence of a quaternary carbon at the β-position in this compound creates significant steric congestion, a defining feature of neopentyl-type structures.

Comparative Reactivity in Nucleophilic Substitution

The differing reactivities of these two compounds are most evident in nucleophilic substitution reactions, which can proceed through two primary mechanisms: S(_N)1 (unimolecular) and S(_N)2 (bimolecular).

S(_N)1 Reactivity

The S(_N)1 mechanism involves the formation of a carbocation intermediate in the rate-determining step. The stability of this carbocation is the paramount factor governing the reaction rate.

Tert-Butyl Chloride: This compound is a classic example of a substrate that reacts readily via the S(_N)1 pathway. The departure of the chloride ion generates a relatively stable tertiary carbocation. This stability arises from the electron-donating inductive effects and hyperconjugation from the three methyl groups, which help to delocalize the positive charge.[1][2]

This compound: An S(_N)1 reaction for this compound would necessitate the formation of a highly unstable primary carbocation. Primary carbocations lack the stabilizing alkyl groups and are therefore energetically very unfavorable. Consequently, the rate of S(_N)1 reaction for this compound is exceedingly slow. When forced under harsh conditions (e.g., high temperatures), the reaction proceeds with rearrangement. The incipient primary carbocation undergoes a rapid 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged products.

The logical relationship for S(_N)1 reactivity based on carbocation stability can be visualized as follows:

Carbocation formation and stability in S(_N)1 reactions.
S(_N)2 Reactivity

The S(_N)2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. This mechanism is highly sensitive to steric hindrance.

Tert-Butyl Chloride: The three methyl groups surrounding the α-carbon in tert-butyl chloride create a sterically congested environment that effectively blocks the backside approach of a nucleophile. Consequently, tert-butyl chloride is unreactive towards the S(_N)2 mechanism.[3]

This compound: Despite being a primary alkyl halide, which would typically favor an S(_N)2 reaction, this compound is also exceptionally unreactive in this pathway. The bulky tert-butyl group attached to the β-carbon creates severe steric hindrance that prevents the nucleophile from accessing the α-carbon for a backside attack. This steric impediment is a hallmark of neopentyl-type substrates.

The following diagram illustrates the steric hindrance affecting the S(_N)2 pathway for both molecules:

Steric hindrance in S(_N)2 reactions.

Quantitative Comparison of Solvolysis Rates

Direct, side-by-side kinetic data for the solvolysis of this compound and tert-butyl chloride under identical conditions are scarce in the literature due to the extremely low reactivity of the former. However, a semi-quantitative comparison can be made based on established principles and data from analogous systems.

The rate of solvolysis of tert-butyl chloride in 80% aqueous ethanol (B145695) at 25°C is a well-documented benchmark. For neopentyl systems, the rate of solvolysis is known to be significantly slower than for corresponding tertiary systems. For instance, the solvolysis of neopentyl bromide is approximately 10

5^55
times slower than ethyl bromide under S(_N)2 conditions, highlighting the profound steric effect. While this is an S(_N)2 comparison, it underscores the inertness of the neopentyl framework.

In an S(_N)1 context, the energy difference between a primary and a tertiary carbocation is substantial, leading to a vast difference in reaction rates. We can estimate the relative reactivity by considering the activation energies for the formation of the respective carbocations.

CompoundReaction PathwayRate-Determining StepKey FactorRelative Rate
tert-Butyl Chloride S(_N)1Formation of a tertiary carbocationStable carbocationFast
This compound S(_N)1 (with rearrangement)Formation of a primary carbocationHighly unstable carbocationExtremely Slow
tert-Butyl Chloride S(_N)2Backside nucleophilic attackSevere steric hindranceDoes not occur
This compound S(_N)2Backside nucleophilic attackSevere steric hindranceExtremely Slow

Experimental Protocols

Solvolysis of tert-Butyl Chloride

This experiment is a classic in physical organic chemistry and is often used to demonstrate S(_N)1 kinetics.

Objective: To determine the rate constant for the solvolysis of tert-butyl chloride in an aqueous ethanol solvent.

Materials:

  • tert-Butyl chloride

  • 95% Ethanol

  • Distilled water

  • 0.1 M NaOH solution, standardized

  • Bromothymol blue indicator

  • Burette, pipettes, volumetric flasks, Erlenmeyer flasks

  • Constant temperature water bath

Procedure:

  • Prepare a 50:50 (v/v) solution of 95% ethanol and water.

  • Place a known volume (e.g., 50 mL) of the solvent mixture in an Erlenmeyer flask and add a few drops of bromothymol blue indicator.

  • Equilibrate the flask in a constant temperature water bath (e.g., 25°C).

  • Add a small, accurately measured amount of tert-butyl chloride (e.g., 0.1 mL) to the flask, start a timer immediately, and mix thoroughly.

  • The solvolysis reaction produces HCl, which will cause the indicator to change color (e.g., from blue to yellow).

  • Titrate the solution with the standardized NaOH solution back to the blue endpoint. Record the volume of NaOH used and the time.

  • Repeat the titration at regular time intervals until the reaction is complete (i.e., the concentration of HCl no longer increases).

  • The rate constant can be determined by plotting ln(V

     \infty 
    - V
    t _t t​
    ) versus time, where V
     \infty 
    is the final volume of NaOH required and V
    t _t t​
    is the volume at time t. The slope of this line is equal to -k.[4]

Solvolysis of this compound (Hypothetical Adaptation)

Due to the extremely slow reaction rate, a direct kinetic study similar to that for tert-butyl chloride at room temperature is impractical. The following is an adapted protocol for slow-reacting alkyl halides, which would likely require elevated temperatures and extended reaction times.

Objective: To observe the solvolysis of this compound and identify the products.

Materials:

  • This compound

  • 80% Aqueous ethanol

  • Reflux condenser, heating mantle, round-bottom flask

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place a solution of this compound in 80% aqueous ethanol in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture under reflux for an extended period (potentially days).

  • Periodically, take small aliquots from the reaction mixture.

  • Analyze the aliquots by GC-MS to monitor the disappearance of the starting material and the appearance of products.

  • The expected major products would be the rearranged alcohol (2,3,3-trimethyl-2-pentanol) and ether (2-ethoxy-2,3,3-trimethylpentane), formed from the rearranged tertiary carbocation.

The experimental workflow for comparing these reactivities can be summarized as follows:

experimental_workflow cluster_tbucl tert-Butyl Chloride Solvolysis cluster_neopentyl This compound Solvolysis start Prepare Solvent Mixture (e.g., 80% aq. Ethanol) tbucl_rxn Add tert-Butyl Chloride at 25°C start->tbucl_rxn neopentyl_rxn Add this compound and heat under reflux start->neopentyl_rxn tbucl_monitor Monitor HCl production by titration tbucl_rxn->tbucl_monitor tbucl_data Calculate rate constant (k_fast) tbucl_monitor->tbucl_data compare Compare Reactivities: k_fast >> k_slow tbucl_data->compare neopentyl_monitor Monitor reaction progress by GC-MS over extended time neopentyl_rxn->neopentyl_monitor neopentyl_data Observe very slow conversion and identify rearranged products neopentyl_monitor->neopentyl_data neopentyl_data->compare

Comparative experimental workflow for solvolysis.

Conclusion

The comparison between this compound and tert-butyl chloride provides a compelling illustration of how subtle changes in alkyl halide structure can lead to dramatic differences in chemical reactivity. Tert-butyl chloride serves as a model for S(_N)1 reactions, driven by the stability of its tertiary carbocation intermediate. In stark contrast, this compound is a paradigm of an unreactive substrate, effectively shut down from both S(_N)1 and S(_N)2 pathways by a combination of electronic instability and profound steric hindrance. For drug development professionals and synthetic chemists, understanding these fundamental principles is essential for predicting reaction outcomes and designing efficient synthetic routes.

References

A Comparative Guide to the SN1 and SN2 Reactivity of 1-Chloro-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted SN1 and SN2 reactivity of 1-chloro-2,2,4-trimethylpentane. Due to the specific structure of this alkyl halide, its reactivity profile presents a unique case for studying nucleophilic substitution reactions. This document outlines the theoretical basis for its reactivity, presents expected experimental outcomes, and provides detailed protocols for empirical validation.

Structural Analysis of this compound

This compound is a primary alkyl halide. The chlorine atom is bonded to a carbon that is attached to only one other carbon atom. However, the molecule possesses significant steric hindrance due to the presence of bulky tert-butyl and isopropyl groups in close proximity to the reaction center. This unique structural combination of a primary halide with substantial steric bulk is central to its reactivity.

Predicted Reactivity: SN1 vs. SN2

The structure of this compound allows for a nuanced discussion of its potential for both SN1 and SN2 reactions.

SN2 Reactivity Analysis

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the carbon atom bearing the leaving group from the backside.[1] The rate of an SN2 reaction is highly sensitive to steric hindrance around the reaction center.[2] Increased steric bulk slows down or even prevents the backside attack of the nucleophile.[3]

For this compound, the presence of the large 2,2,4-trimethylpentyl group creates significant steric hindrance around the α-carbon. This bulk is expected to severely impede the approach of a nucleophile, making the SN2 pathway highly unfavorable.

SN1 Reactivity Analysis

The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism, with the rate-determining step being the formation of a carbocation intermediate.[4][5] The stability of this carbocation is the primary factor influencing the rate of an SN1 reaction.[6] More substituted carbocations (tertiary > secondary > primary) are more stable and form more readily.[7]

Upon departure of the chloride ion from this compound, a primary carbocation would be formed. Primary carbocations are inherently unstable.[6] However, a key feature of SN1 reactions is the possibility of carbocation rearrangement to a more stable form. In the case of the initially formed 2,2,4-trimethylpentyl cation, a 1,2-hydride or 1,2-methyl shift could potentially lead to the formation of a more stable secondary or tertiary carbocation. This possibility of rearrangement, despite the initial formation of an unstable primary carbocation, suggests that an SN1 pathway, while not ideal, might be more feasible than the sterically hindered SN2 pathway, especially under conditions that favor SN1 reactions (e.g., polar protic solvents, weak nucleophiles).

Comparative Data Summary

FeatureSN1 ReactionSN2 Reaction
Reaction Rate Predicted to be slow due to the formation of an unstable primary carbocation, but may proceed via rearrangement.Predicted to be extremely slow to negligible due to severe steric hindrance.[8][9]
Rate Law Rate = k[Alkyl Halide]Rate = k[Alkyl Halide][Nucleophile]
Stereochemistry If a chiral center is formed, racemization is expected.Inversion of configuration at the reaction center.
Carbocation Intermediate Yes, with potential for rearrangement.No.
Favorable Conditions Polar protic solvents (e.g., water, ethanol), weak nucleophiles.Polar aprotic solvents (e.g., acetone, DMSO), strong nucleophiles.
Predicted Major Pathway More likely to proceed, albeit slowly, especially with rearrangement.Highly unlikely to be a major pathway.

Experimental Protocols

To empirically determine the reactivity of this compound, the following experimental protocols can be employed.

Experiment 1: Determination of Reaction Kinetics by Titration (SN1 Conditions)

This method is suitable for monitoring the slow solvolysis of this compound in a polar protic solvent, which is characteristic of an SN1 reaction. The reaction produces HCl, which can be titrated with a standardized NaOH solution.[10]

Protocol:

  • Prepare a 0.1 M solution of this compound in a mixed solvent of 50:50 ethanol/water.

  • Prepare a standardized 0.01 M NaOH solution.

  • Set up a series of reaction flasks, each containing 25 mL of the alkyl halide solution, and place them in a constant temperature water bath (e.g., 50 °C).

  • At regular time intervals (e.g., every 30 minutes), remove a flask and quench the reaction by adding ice-cold acetone.

  • Add a few drops of a suitable indicator (e.g., bromothymol blue) to the quenched solution.

  • Titrate the solution with the standardized NaOH solution until the endpoint is reached.

  • The concentration of the reacted alkyl halide at each time point is equivalent to the concentration of HCl produced, which can be calculated from the volume of NaOH used.

  • Plot ln([Alkyl Halide]) versus time. A linear plot would indicate first-order kinetics, consistent with an SN1 mechanism.

Experiment 2: Analysis of Reaction Products by Gas Chromatography (GC) (SN2 Conditions)

This experiment aims to detect the formation of a substitution product under conditions that would typically favor an SN2 reaction. Gas chromatography is a sensitive technique for separating and quantifying the components of a reaction mixture.[11]

Protocol:

  • Prepare a 0.1 M solution of this compound in acetone.

  • Prepare a 0.2 M solution of a strong nucleophile, such as sodium iodide, in acetone.

  • Combine equal volumes of the two solutions in a sealed reaction vessel and place it in a constant temperature bath (e.g., 50 °C).

  • At various time points (e.g., 1, 6, 12, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction by diluting the aliquot with a large volume of cold water and extracting the organic components with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Inject a small sample of the organic extract into a gas chromatograph.

  • Analyze the resulting chromatogram to identify and quantify the amounts of unreacted this compound and the expected substitution product (1-iodo-2,2,4-trimethylpentane). The rate of reaction can be determined by monitoring the disappearance of the starting material or the appearance of the product over time.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed reaction mechanisms and a general experimental workflow.

SN1_Mechanism sub This compound carbocation Primary Carbocation (Unstable) sub->carbocation Slow, Rate- Determining Step rearranged_carbocation Tertiary Carbocation (More Stable) carbocation->rearranged_carbocation 1,2-Hydride/Methyl Shift leaving_group Cl- carbocation->leaving_group product Substitution Product rearranged_carbocation->product Fast nucleophile Nucleophile (Nu:) nucleophile->rearranged_carbocation

Caption: Proposed SN1 reaction pathway for this compound, highlighting potential carbocation rearrangement.

SN2_Mechanism reactants Nucleophile (Nu:-) + this compound transition_state Transition State (Highly Unfavorable) reactants->transition_state Sterically Hindered Backside Attack products Substitution Product + Cl- transition_state->products

Caption: The highly disfavored SN2 pathway for this compound due to severe steric hindrance.

Experimental_Workflow start Start: Prepare Reactant Solutions reaction Initiate Reaction at Constant Temperature start->reaction sampling Withdraw Aliquots at Timed Intervals reaction->sampling analysis Analyze Samples (Titration or GC) sampling->analysis data Collect and Process Data analysis->data conclusion Determine Reaction Order and Rate Constant data->conclusion

Caption: A generalized experimental workflow for studying the kinetics of nucleophilic substitution reactions.

Conclusion

The unique structure of this compound, a primary alkyl halide with significant steric hindrance, makes it an interesting substrate for studying the competition between SN1 and SN2 pathways. Theoretical analysis strongly suggests that the SN2 reaction is highly disfavored due to steric impediment. The SN1 pathway, while hindered by the initial formation of an unstable primary carbocation, may be possible through a rearrangement to a more stable carbocation. The provided experimental protocols offer a framework for the empirical investigation of these predictions, allowing researchers to quantify the reactivity and elucidate the dominant reaction mechanism.

References

A Comparative Guide to the Reactivity of 1-Chloro-2,2,4-trimethylpentane and Other Primary Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of alkyl halides is fundamental to designing synthetic pathways and developing new molecular entities. This guide provides a detailed comparison of 1-Chloro-2,2,4-trimethylpentane, a sterically hindered primary alkyl halide, with other common primary alkyl halides. The comparison focuses on their performance in bimolecular nucleophilic substitution (SN2) reactions, supported by established chemical principles and experimental protocols.

Introduction to SN2 Reactivity in Primary Alkyl Halides

Bimolecular nucleophilic substitution (SN2) is a cornerstone of organic synthesis. The reaction involves a nucleophile attacking an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step. The rate of an SN2 reaction is highly sensitive to the steric environment around the reaction center. Generally, the reactivity of alkyl halides in SN2 reactions follows the order: methyl > primary > secondary > tertiary.[1][2] Primary alkyl halides, where the carbon atom bonded to the halogen is only attached to one other alkyl group, are typically excellent substrates for SN2 reactions.[3]

However, not all primary alkyl halides exhibit the same reactivity. Steric hindrance, even at a position beta to the reactive carbon, can significantly impede the approach of a nucleophile and drastically slow down the reaction rate.[4][5] this compound serves as a prime example of this effect. Although it is a primary alkyl halide, the bulky 2,2,4-trimethylpentyl group creates significant steric congestion, making it considerably less reactive than its unbranched counterparts.

Physical and Chemical Properties

A comparison of the physical properties of this compound with other linear primary alkyl chlorides is essential for understanding their behavior in a laboratory setting.

PropertyThis compound1-Chloropropane1-Chloropentane1-Chlorohexane
CAS Number 2371-06-4[6]540-54-5[7]543-59-9[8]544-10-5[9]
Molecular Formula C₈H₁₇Cl[6]C₃H₇Cl[7]C₅H₁₁Cl[8]C₆H₁₃Cl[9]
Molecular Weight ( g/mol ) 148.67[10]78.54[7]106.59[8]120.62[1]
Boiling Point (°C) Not readily available46.6[7]107-108[8]133-134[1]
Density (g/mL) Not readily available0.892[11]0.880[8]0.879[1]
Solubility in Water InsolubleSlightly soluble[7]Negligible[8]Very sparingly soluble[9]

Comparative Reactivity in SN2 Reactions

The primary determinant of SN2 reactivity for primary alkyl halides is steric hindrance. The bulky tert-butyl group at the beta-position of this compound shields the electrophilic carbon from backside attack by a nucleophile. This steric hindrance dramatically decreases the reaction rate compared to linear primary alkyl halides.

The following diagram illustrates the steric hindrance affecting the SN2 reaction pathway.

SN2_Steric_Hindrance cluster_unhindered Unhindered Primary Alkyl Halide (e.g., 1-Chlorobutane) cluster_hindered Sterically Hindered Primary Alkyl Halide (this compound) Nu_unhindered Nu⁻ TS_unhindered [Nu---CH₂(R)---Cl]⁻ Nu_unhindered->TS_unhindered Fast Attack C_unhindered R-CH₂-Cl Product_unhindered Nu-CH₂-R + Cl⁻ TS_unhindered->Product_unhindered Nu_hindered Nu⁻ TS_hindered [Nu---CH₂(...)---Cl]⁻ Nu_hindered->TS_hindered Slow Attack (Steric Hindrance) C_hindered (CH₃)₃C-CH₂-C(CH₃)₂-CH₂-Cl Product_hindered Nu-CH₂(...) + Cl⁻ TS_hindered->Product_hindered

Caption: Comparison of SN2 reaction pathways for unhindered vs. sterically hindered primary alkyl halides.

Experimental Protocol: The Finkelstein Reaction

A classic and effective method for comparing the SN2 reactivity of alkyl halides is the Finkelstein reaction.[13] This reaction involves the exchange of a halogen for an iodide ion, typically using sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.[13]

Materials:
  • This compound

  • 1-Chlorobutane (B31608) (for comparison)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes and rack

  • Water bath

  • Gas chromatograph (GC) for quantitative analysis

Procedure:
  • Preparation of Solutions: Prepare equimolar solutions of this compound and 1-Chlorobutane in acetone. Prepare a solution of sodium iodide in acetone.

  • Reaction Setup: In separate, labeled test tubes, add a known volume of the sodium iodide solution.

  • Initiation of Reaction: To each test tube, add an equal volume of the respective alkyl chloride solution. Start a timer immediately.

  • Observation: Observe the test tubes for the formation of a precipitate (sodium chloride). Note the time of the first appearance of turbidity and the time for the reaction to go to completion (if feasible).

  • Kinetic Analysis (Quantitative): At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction by adding a large volume of water. Extract the organic components with a suitable solvent (e.g., diethyl ether). Analyze the composition of the organic layer by gas chromatography (GC) to determine the concentration of the reactant and product over time.

  • Data Analysis: Plot the concentration of the alkyl chloride versus time to determine the reaction rate. The relative rates of the two reactions will provide a quantitative comparison of their reactivity.

The following diagram outlines the workflow for this comparative experiment.

Finkelstein_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Prep_Solutions Prepare equimolar solutions of alkyl chlorides and NaI in acetone Mix Mix alkyl chloride and NaI solutions in separate test tubes Prep_Solutions->Mix Incubate Incubate at a constant temperature Mix->Incubate Aliquot Withdraw aliquots at timed intervals Incubate->Aliquot Quench Quench reaction Aliquot->Quench Extract Extract with organic solvent Quench->Extract GC_Analysis Analyze by Gas Chromatography Extract->GC_Analysis Plot Plot [Alkyl Chloride] vs. Time GC_Analysis->Plot Compare Compare Reaction Rates Plot->Compare

Caption: Experimental workflow for comparing SN2 reactivity using the Finkelstein reaction.

Signaling Pathways and Reaction Mechanisms

The SN2 reaction proceeds through a well-defined transition state. The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This leads to an inversion of the stereochemical configuration at the carbon center.

The following diagram illustrates the key steps and the transition state of the SN2 mechanism.

SN2_Mechanism Reactants Nucleophile (Nu⁻) + Alkyl Halide (R-X) TransitionState Transition State [Nu---R---X]⁻ Reactants->TransitionState Backside Attack Products Product (Nu-R) + Leaving Group (X⁻) TransitionState->Products Inversion of Configuration

Caption: The concerted mechanism of an SN2 reaction.

Conclusion

In the realm of primary alkyl halides, this compound stands out as an exceptionally unreactive substrate in SN2 reactions. This is not due to its primary classification but rather the significant steric hindrance imposed by the bulky 2,2,4-trimethylpentyl group at the beta-position. This steric congestion severely restricts the necessary backside attack of a nucleophile, leading to a dramatically slower reaction rate when compared to linear, unbranched primary alkyl halides like 1-chlorobutane or 1-chloropentane. For synthetic applications requiring a nucleophilic substitution on a primary carbon, the choice of a less sterically encumbered substrate is crucial for achieving reasonable reaction times and yields. The experimental protocols outlined in this guide provide a framework for quantitatively assessing these differences in reactivity.

References

Validating the Structure of 1-Chloro-2,2,4-trimethylpentane: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and existing molecules is a critical step in the scientific process. This guide provides an objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of 1-Chloro-2,2,4-trimethylpentane, a halogenated alkane. By presenting hypothetical experimental data, this document serves as a practical reference for interpreting complex NMR spectra.

The structural elucidation of organic molecules is a cornerstone of chemical research. While one-dimensional (1D) NMR provides foundational information, complex spin systems and signal overlap in larger molecules necessitate the use of more advanced techniques. 2D NMR spectroscopy offers a powerful solution by resolving correlations between nuclei, thereby providing a detailed roadmap of the molecular structure. This guide focuses on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to confirm the structure of this compound.

Predicted NMR Data for this compound

To illustrate the power of 2D NMR in structural validation, a plausible set of ¹H and ¹³C NMR chemical shifts and coupling constants for this compound has been generated based on established principles of NMR spectroscopy. These predicted values, presented in Table 1, will be used to demonstrate the expected correlations in the 2D NMR spectra. The numbering convention used for the atoms is shown in Figure 1.

Chemical structure of this compound with atom numbering

Figure 1: Structure of this compound with atom numbering for NMR signal assignment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom NumberGroup¹H Chemical Shift (ppm)MultiplicityJ-coupling (Hz)¹³C Chemical Shift (ppm)
1CH₂Cl3.45d11.055.2
2C---38.5
3CH₂1.60d14.052.8
4CH1.85m-25.5
5, 6C(CH₃)₂0.95s-31.5
7, 8CH(CH₃)₂0.90d6.524.8

Comparative Analysis of 2D NMR Techniques

The validation of the this compound structure relies on piecing together the molecular framework by observing correlations between different nuclei. COSY, HSQC, and HMBC experiments each provide unique and complementary information to achieve this.

Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for identifying adjacent proton environments. For this compound, the key expected COSY correlations are outlined in Table 2.

Table 2: Expected COSY Correlations for this compound

Correlating ProtonsNumber of BondsExpected Correlation
H1 - H33Yes
H3 - H42Yes
H4 - H7/H83Yes

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is a crucial step in assigning carbon signals and confirming which protons are bonded to which carbons. The expected HSQC correlations are presented in Table 3.

Table 3: Expected HSQC Correlations for this compound

Proton (¹H)Carbon (¹³C)Expected Correlation
H1 (3.45 ppm)C1 (55.2 ppm)Yes
H3 (1.60 ppm)C3 (52.8 ppm)Yes
H4 (1.85 ppm)C4 (25.5 ppm)Yes
H5/H6 (0.95 ppm)C5/C6 (31.5 ppm)Yes
H7/H8 (0.90 ppm)C7/C8 (24.8 ppm)Yes

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. This is instrumental in connecting the different spin systems identified by COSY and assigning quaternary carbons (carbons with no attached protons). Table 4 summarizes the key expected HMBC correlations that would definitively confirm the structure of this compound.

Table 4: Key Expected HMBC Correlations for this compound

Proton (¹H)Correlating Carbon (¹³C)Number of BondsStructural Significance
H1 (3.45 ppm)C2 (38.5 ppm)2Connects the chloromethyl group to the quaternary carbon.
H1 (3.45 ppm)C3 (52.8 ppm)3Confirms the proximity of the chloromethyl and methylene (B1212753) groups.
H3 (1.60 ppm)C2 (38.5 ppm)2Further confirms the connection between the methylene group and the quaternary carbon.
H3 (1.60 ppm)C4 (25.5 ppm)2Connects the methylene group to the methine carbon.
H3 (1.60 ppm)C5/C6 (31.5 ppm)3Links the methylene group to the gem-dimethyl groups.
H4 (1.85 ppm)C3 (52.8 ppm)2Confirms the connection between the methine and methylene groups.
H4 (1.85 ppm)C7/C8 (24.8 ppm)2Connects the methine carbon to its attached methyl groups.
H5/H6 (0.95 ppm)C2 (38.5 ppm)2Confirms the gem-dimethyl groups are attached to the quaternary carbon.
H5/H6 (0.95 ppm)C3 (52.8 ppm)3Further supports the overall carbon skeleton.
H7/H8 (0.90 ppm)C4 (25.5 ppm)2Confirms the methyl groups are attached to the methine carbon.
H7/H8 (0.90 ppm)C3 (52.8 ppm)3Provides additional evidence for the carbon backbone.

Experimental Protocols

The following provides a general methodology for acquiring high-quality 2D NMR data for a small molecule like this compound.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 2.0 s

    • Acquisition time: 3.0 s

  • ¹³C{¹H} NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

  • COSY:

    • Pulse sequence: cosygpqf

    • Number of increments: 256

    • Number of scans per increment: 8

    • Spectral width: 6 ppm in both dimensions

  • HSQC:

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of increments: 256

    • Number of scans per increment: 16

    • ¹J(C,H) coupling constant: optimized for 145 Hz

  • HMBC:

    • Pulse sequence: hmbcgpndqf

    • Number of increments: 256

    • Number of scans per increment: 32

    • Long-range coupling delay: optimized for 8 Hz

Workflow for Structural Validation

The logical progression of experiments and data analysis is crucial for efficient and accurate structure elucidation. The following diagram illustrates the workflow for validating the structure of this compound using 2D NMR.

G cluster_2 Structure Elucidation H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR COSY Acquire COSY (Identify H-H Connectivity) H1_NMR->COSY HSQC Acquire HSQC (Assign C-H Bonds) C13_NMR->HSQC Integrate_Data Integrate 1D and 2D Data COSY->Integrate_Data HMBC Acquire HMBC (Connect Fragments & Assign Quaternary C) HSQC->Integrate_Data HMBC->Integrate_Data Propose_Structure Propose Structure Integrate_Data->Propose_Structure Validate_Structure Validate against all NMR data Propose_Structure->Validate_Structure Final_Structure Final_Structure Validate_Structure->Final_Structure Final Structure Confirmed

Caption: Workflow for 2D NMR-based structural validation.

By systematically acquiring and interpreting 1D and 2D NMR data as outlined in this guide, researchers can confidently and accurately determine the structure of this compound and other complex small molecules. The combination of COSY, HSQC, and HMBC provides a robust and comprehensive dataset for unambiguous structural elucidation.

Boiling Point of 1-Chloro-2,2,4-trimethylpentane: A Comparative Analysis of Experimental Data and Predicted Values

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental and predicted boiling points of 1-Chloro-2,2,4-trimethylpentane, including a detailed examination of determination and prediction methodologies.

Executive Summary

This guide provides a comparative analysis of the experimental and predicted boiling points of this compound. Due to the limited availability of a definitive experimental boiling point for this compound in publicly accessible literature, this report establishes a baseline for comparison using the experimentally determined boiling point of its parent alkane, 2,2,4-trimethylpentane (B7799088) (isooctane). An estimated boiling point for the chlorinated compound is provided based on established chemical principles. This guide also details the standard experimental protocols for boiling point determination and the computational methodologies employed for its prediction, offering valuable insights for laboratory and in silico applications.

Data Presentation: A Comparative Overview

The following table summarizes the key boiling point data for this compound and its parent alkane.

CompoundIUPAC NameMolecular FormulaExperimental Boiling Point (°C)Predicted/Estimated Boiling Point (°C)
Parent Alkane 2,2,4-TrimethylpentaneC₈H₁₈99.2[1][2][3]N/A
Target Compound This compoundC₈H₁₇ClNot readily available~160-170 (Estimated)

Note on Estimated Boiling Point: The estimated boiling point of this compound is derived from the general principle that the introduction of a chlorine atom into an alkane chain increases its boiling point due to an increase in molecular weight and the introduction of dipole-dipole interactions. The magnitude of this increase can vary, but an elevation of 60-70°C is a reasonable approximation for a primary chloroalkane of this size.

Experimental Protocol: Determination of Boiling Point

The experimental determination of a liquid's boiling point is a fundamental procedure in chemical analysis. A standard method for this determination is the distillation method.[4][5]

Objective: To determine the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • The liquid sample (a few milliliters) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The apparatus is assembled as per a standard distillation setup, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • The flask is gently heated.

  • As the liquid boils, the vapor rises, and when the temperature of the vapor remains constant, this temperature is recorded as the boiling point.

  • It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Computational Methodology: Prediction of Boiling Point

Predicting the boiling point of a compound using computational methods is a valuable tool in modern chemistry, particularly for novel or uncharacterized substances. Quantitative Structure-Property Relationship (QSPR) models are frequently employed for this purpose.[6][7][8]

Core Principle: QSPR models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties, such as boiling point.

General Workflow:

  • Molecular Descriptors: The three-dimensional structure of the molecule is used to calculate a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

  • Model Development: A statistical model, often based on multiple linear regression or more advanced machine learning algorithms like artificial neural networks, is developed using a training set of compounds for which the experimental boiling points are known.[9] This model correlates the calculated molecular descriptors with the experimental boiling points.

  • Boiling Point Prediction: Once a robust model is established, the boiling point of a new compound, such as this compound, can be predicted by calculating its molecular descriptors and inputting them into the developed model.

Another common approach is the group contribution method , which estimates the boiling point based on the sum of contributions from the individual functional groups and structural fragments within the molecule.[10][11][12][13]

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for comparing the experimental and predicted boiling points, starting from the parent alkane.

G Boiling Point Comparison Workflow cluster_0 Reference Compound cluster_1 Target Compound cluster_2 Influencing Factors Parent 2,2,4-Trimethylpentane (Parent Alkane) Exp_BP_Parent Experimental Boiling Point (99.2 °C) Parent->Exp_BP_Parent Determined via Standard Protocol Target This compound Parent->Target Chlorination Pred_BP_Target Predicted/Estimated Boiling Point Target->Pred_BP_Target Calculated via Computational Methods MW Increased Molecular Weight Target->MW Polarity Introduction of Dipole-Dipole Interactions Target->Polarity MW->Pred_BP_Target Increases Boiling Point Polarity->Pred_BP_Target Increases Boiling Point

Caption: Workflow for comparing the boiling point of a haloalkane to its parent alkane.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of 1-Chloro-2,2,4-trimethylpentane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Chloro-2,2,4-trimethylpentane, a chlorinated hydrocarbon, is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to ensure compliance with hazardous waste regulations and to mitigate potential risks to human health and the environment.

Key Safety and Classification Data

As a chlorinated hydrocarbon, this compound is classified as a hazardous waste.[1][2] Its disposal is regulated under federal and local guidelines. The following table summarizes its key hazard classifications, which are analogous to similar aliphatic hydrocarbons and must be considered during handling and disposal.

Hazard ClassificationDescriptionPrimary Concerns
Flammable Liquid The substance is a highly flammable liquid and vapor.[3][4][5]Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Vapors can form explosive mixtures with air.[6][7]
Skin Irritant Causes skin irritation.[3][4][5]Wear protective gloves and clothing.[3][8] In case of contact, rinse skin with water.[8]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3][5]Prevent release to the environment and avoid letting the product enter drains.[3][4]
Aspiration Hazard May be fatal if swallowed and enters airways.[3][4][5]Do NOT induce vomiting if swallowed; seek immediate medical attention.[3][4][5]
Specific Target Organ Toxicity May cause drowsiness or dizziness.[3][4][5]Use only in a well-ventilated area or outdoors.[3][8]
US EPA Hazardous Waste Wastes from the production of chlorinated aliphatic hydrocarbons are listed as hazardous.[1][2]Must be disposed of as a regulated hazardous waste.[9]

Detailed Disposal Protocol

The following protocol outlines the step-by-step procedure for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.[10]

Materials Required:

  • Personal Protective Equipment (PPE):

    • Flame-retardant lab coat

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

    • Respiratory protection (if ventilation is inadequate)[3]

  • Designated hazardous waste container (clearly labeled)

  • Waste accumulation log

  • Spill containment kit

Procedure:

  • Waste Characterization:

    • Confirm that the waste is this compound.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Mixing a listed hazardous waste with non-hazardous waste may cause the entire mixture to be regulated as hazardous.[10]

  • Personal Protective Equipment (PPE):

    • Before handling the chemical, don the appropriate PPE as listed above. Ensure all skin is covered.

  • Waste Collection:

    • All waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), must be collected.

    • Carefully transfer the liquid waste into a designated, properly labeled hazardous waste container. The container must be compatible with chlorinated hydrocarbons.

    • Keep the waste container securely closed except when adding waste.[3][4][8]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Toxic").[10]

    • Record the date when waste is first added to the container.

  • Storage (Satellite Accumulation Area):

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • The storage area must be a well-ventilated, cool, and dry location, away from ignition sources.[3][8]

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.[3]

    • Remove all ignition sources.[6]

    • Use a spill kit with an inert absorbent material (e.g., sand or Chemizorb®) to contain and clean up the spill.[3][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect the absorbed material and place it in the hazardous waste container.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Final Disposal:

    • Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS office for pickup.

    • Do not dispose of this compound down the drain or in regular trash.[3]

    • Disposal must be carried out by a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.[3][11] The final disposal method is typically high-temperature incineration at an approved facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect spill_check Spill Occurred? collect->spill_check spill_protocol Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Use Absorbent Material 3. Collect for Disposal spill_check->spill_protocol Yes store Store Container in a Cool, Well-Ventilated SAA spill_check->store No spill_protocol->collect full Container Full or Time Limit Reached? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end End: Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-Chloro-2,2,4-trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Chloro-2,2,4-trimethylpentane.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin and eye contact, and inhalation of vapors.

PPE CategorySpecificationRationale
Hand Protection Disposable nitrile or neoprene gloves.[2][3]Provides a barrier against skin contact and absorption.
Eye and Face Protection Tightly fitting safety goggles (EN 166 compliant) or a face shield worn over safety glasses.[3][4]Protects against splashes and airborne particles. A face shield is recommended when there is a significant risk of splashing.
Body Protection A buttoned, properly fitting laboratory coat, preferably made of a flame-resistant material.[3]Protects skin from accidental spills.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[3][5]Protects feet from spills and falling objects.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][3] If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge may be required.[6][7]Minimizes inhalation of harmful vapors.
Operational Plan: Safe Handling Protocol

Adherence to a strict experimental protocol is essential when working with this compound.

2.1. Engineering Controls

  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][8]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][7]

2.2. Handling Procedures

  • Avoid Contact: At all times, avoid direct contact with the substance. Use tools such as spatulas or forceps to handle solid material if applicable.

  • Container Handling: Keep containers securely sealed when not in use.[1] Ground and bond containers and receiving equipment to prevent static discharges, especially during transfers.[7]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • Halogenated Waste: this compound is a halogenated organic compound.[9] It must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[9][10]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste.[11][12] The disposal of mixed waste is significantly more expensive and complex.[11][12]

  • Prohibited Items: Do not dispose of strong acids, bases, heavy metals, or other incompatible materials in the halogenated solvent waste container.[12]

3.2. Waste Container Management

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[10][12]

  • Closure: Keep waste containers tightly closed except when adding waste.[8][10]

  • Storage: Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials.[8]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or exposure.

4.1. Spill Response

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1]

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1][10]

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Activate the fire alarm if the spill is large or flammable.

    • Close the laboratory doors.

    • Contact the institution's emergency response team.

4.2. Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13][14] Rinse the mouth with water. Seek immediate medical attention.

Visual Workflow for Chemical Spill Response

The following diagram outlines the logical steps for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_post_response Post-Response Spill Chemical Spill Occurs Assess Assess Spill Size and Location Spill->Assess MinorSpill Minor Spill (Inside Fume Hood) Assess->MinorSpill Small & Contained MajorSpill Major Spill (Outside Fume Hood) Assess->MajorSpill Large or Uncontained Contain Contain Spill with Absorbent Material MinorSpill->Contain Evacuate Evacuate Area MajorSpill->Evacuate Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Contaminated Waste Decontaminate->Dispose Alert Alert Emergency Response Evacuate->Alert Alert->Dispose Report Report Incident Dispose->Report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.